Homogentisic Acid
Description
This compound has been reported in Penicillium commune, Penicillium simplicissimum, and other organisms with data available.
This compound is an intermediate of the metabolic breakdown of tyrosine and phenylalanine; it occurs in the urine in cases of alkaptonuria. (OMIN 203500) this compound is the primary precursor of melanin synthesis in Vibrio cholerae.
Dihydroxyphenylacetic acid with hydroxyls at the 2 and 5 positions of the phenyl ring.
Properties
IUPAC Name |
2-(2,5-dihydroxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c9-6-1-2-7(10)5(3-6)4-8(11)12/h1-3,9-10H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMNYECMUMZDDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060005 | |
| Record name | 2,5-Dihydroxybenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige crystalline solid; [Sigma-Aldrich MSDS], Solid | |
| Record name | Homogentisic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14770 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Homogentisic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000130 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
850 mg/mL at 25 °C | |
| Record name | Homogentisic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000130 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
0.00000082 [mmHg] | |
| Record name | Homogentisic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14770 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
451-13-8, 71694-00-3 | |
| Record name | Homogentisic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=451-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Homogentisic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000451138 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetic acid, 3,4-dihydroxy-, homopolymer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071694003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Homogentisic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08327 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Homogentisic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88940 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzeneacetic acid, 2,5-dihydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,5-Dihydroxybenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,5-dihydroxyphenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.540 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HOMOGENTISIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NP8UE6VF08 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Homogentisic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000130 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
153 °C | |
| Record name | Homogentisic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000130 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Homogentisic Acid Synthesis Pathway in Tyrosine Metabolism
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Situating Homogentisic Acid in the Landscape of Aromatic Amino Acid Catabolism
The catabolism of the aromatic amino acids L-phenylalanine and L-tyrosine is a critical metabolic process, primarily occurring in the liver, that channels these essential molecules into the central carbon metabolism.[1][2][3] A single, shared pathway is responsible for their degradation, ultimately yielding fumarate and acetoacetate, which can enter the citric acid cycle for energy production.[2][3][4][5] this compound (HGA), or 2,5-dihydroxyphenylacetic acid, emerges as a pivotal intermediate in this pathway.[2][3][6] Its synthesis and subsequent breakdown are of profound interest, not only for understanding fundamental biochemistry but also due to the severe clinical consequences that arise when this pathway is disrupted.
The metabolic sequence begins with the irreversible hydroxylation of phenylalanine to tyrosine, catalyzed by phenylalanine hydroxylase.[1][7] Tyrosine then undergoes transamination by tyrosine aminotransferase (TAT) to form 4-hydroxyphenylpyruvate.[1][8][9][10] The synthesis of HGA from 4-hydroxyphenylpyruvate is the crucial next step, a complex reaction catalyzed by the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[8][11][12][13][14] This guide will provide a detailed exploration of this enzymatic step, the subsequent fate of HGA, the pathological implications of its accumulation, and the experimental methodologies essential for its study.
Part 1: The Core Enzymology of this compound Synthesis and Degradation
The transformation of tyrosine into downstream metabolites is orchestrated by a series of finely tuned enzymatic reactions. The synthesis and degradation of HGA involve two key non-heme, Fe(II)-dependent dioxygenases.
The Synthesis of this compound: The Role of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)
The conversion of 4-hydroxyphenylpyruvate to homogentisate is the second step in tyrosine catabolism and is catalyzed by 4-hydroxyphenylpyruvate dioxygenase (HPPD, EC 1.13.11.27).[10][11][14] This is not a simple hydroxylation; the reaction is a complex oxidative decarboxylation that also involves substituent migration.[14]
-
Causality of the HPPD Mechanism: HPPD is an Fe(II)-containing non-heme oxygenase.[11][12][14] The iron cofactor is essential for activating molecular oxygen. The enzyme binds 4-hydroxyphenylpyruvate, and the subsequent binding of O2 initiates a cascade that involves the decarboxylation of the pyruvate side chain, hydroxylation of the aromatic ring, and migration of the resulting acetate side chain to form HGA.[14] This intricate mechanism ensures the correct positioning of hydroxyl groups for the subsequent ring-cleavage step. A deficiency in HPPD activity leads to an accumulation of tyrosine and 4-hydroxyphenylpyruvate, causing the metabolic disorder Tyrosinemia Type III, which can be associated with neurological symptoms and developmental delays.[8][11][12]
The Degradation of this compound: The Action of Homogentisate 1,2-Dioxygenase (HGD)
Once synthesized, HGA is the substrate for Homogentisate 1,2-dioxygenase (HGD, EC 1.13.11.5), also known as homogentisate oxidase.[15][16][17][18] This enzyme catalyzes the subsequent, critical step in the pathway: the oxygen-dependent cleavage of the HGA aromatic ring to form 4-maleylacetoacetate.[9][15][17][18]
-
Causality of the HGD Mechanism: HGD is also a mononuclear Fe(II)-dependent oxygenase.[15][17][18] The Fe(II) ion in the active site, coordinated by histidine and glutamate residues, is crucial for binding both HGA and molecular oxygen.[18][19] This coordination facilitates the transfer of electrons from HGA to O2, leading to the oxidative cleavage of the aromatic ring between carbons 1 and 2.[17] The hexameric structure of human HGD is thought to contribute to its stability and catalytic efficiency.[17]
The following diagram illustrates the core section of the tyrosine catabolism pathway, highlighting the synthesis and degradation of this compound.
Caption: Tyrosine catabolism pathway focusing on HGA synthesis and degradation.
Part 2: Pathophysiology and Therapeutic Implications
The clinical significance of this pathway is starkly illustrated by Alkaptonuria (AKU), one of the first "inborn errors of metabolism" described by Archibald Garrod in 1902.[20][21]
Alkaptonuria: The Consequence of HGD Deficiency
Alkaptonuria is a rare, autosomal recessive genetic disorder caused by mutations in the HGD gene, leading to a deficiency of the homogentisate 1,2-dioxygenase enzyme.[16][21][22][23]
-
Molecular Basis: The absence of functional HGD prevents the breakdown of HGA.[16][21] As a result, HGA, which is produced in excess by the liver, accumulates in the body.[20][21][22][23]
-
Clinical Manifestations: The accumulation of HGA leads to three hallmark features:
-
Homogentisic aciduria: HGA is excreted in the urine, which characteristically darkens to a black color upon standing and exposure to air due to its oxidation and polymerization.[16][21][22]
-
Ochronosis: Over decades, HGA polymerizes into a melanin-like pigment that deposits in connective tissues, particularly cartilage, leading to a bluish-black discoloration.[16][21] This process, known as ochronosis, causes cartilage to become brittle and stiff.[16][22]
-
Ochronotic Arthropathy: The degeneration of cartilage, especially in weight-bearing joints like the spine, hips, and knees, leads to severe, early-onset osteoarthritis.[16][22]
-
Therapeutic Strategies: Targeting the Pathway
Understanding the HGA synthesis pathway is paramount for developing therapies for AKU. The primary strategy involves substrate reduction therapy.
-
Nitisinone (NTBC): This drug is a potent inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD).[24] By blocking the enzyme responsible for HGA synthesis, nitisinone dramatically reduces the production and accumulation of HGA.[10][24] While it is an effective treatment for Hereditary Tyrosinemia Type I (caused by a deficiency in the downstream enzyme fumarylacetoacetate hydrolase), its use in AKU aims to prevent the root cause of the pathology—excess HGA.[13][24] A key consideration for drug development is that HPPD inhibition leads to an increase in upstream tyrosine levels, which must be managed through a protein-restricted diet to avoid potential side effects.[24]
Part 3: Experimental Methodologies for Pathway Investigation
For researchers and drug development professionals, robust and reproducible methods are essential for studying the HGA pathway, screening for inhibitors, and assessing therapeutic efficacy.
HGD Enzyme Activity Assay (Spectrophotometric)
This protocol provides a method to determine the specific activity of HGD by monitoring the consumption of its substrate, HGA. The decrease in absorbance at a specific wavelength is proportional to the enzyme's activity.
Principle: HGD catalyzes the conversion of HGA to 4-maleylacetoacetate. HGA has a distinct absorbance spectrum. The rate of decrease in absorbance at 292 nm (the λmax of HGA under assay conditions) is monitored to quantify enzyme activity.
Self-Validation System: The protocol's integrity is maintained by including controls. A "no enzyme" control is critical to account for non-enzymatic oxidation of HGA. A "no substrate" control ensures that any change in absorbance is HGA-dependent. The use of a known HGD inhibitor (if available) can serve as a positive control for inhibition studies.
Materials & Reagents:
-
Purified HGD enzyme (recombinant human HGD is commercially available or can be expressed).[15][17]
-
This compound (HGA)
-
Assay Buffer: 20 mM MES, 80 mM NaCl, pH 6.2[17]
-
Spectrophotometer capable of kinetic measurements at 292 nm.
-
Cuvettes (UV-transparent)
Step-by-Step Protocol:
-
Prepare Reagents:
-
Prepare a 1 M stock solution of MES buffer, pH 6.2.
-
Prepare a 5 M stock solution of NaCl.
-
Prepare the Assay Buffer and equilibrate it to 25°C.
-
Prepare a 10 mM stock solution of HGA in the Assay Buffer immediately before use, as it is prone to oxidation.
-
-
Assay Setup:
-
Set the spectrophotometer to read absorbance at 292 nm and maintain the temperature at 25°C.
-
In a cuvette, add 980 µL of pre-warmed Assay Buffer.
-
Add 10 µL of the 10 mM HGA stock solution to the cuvette for a final concentration of 100 µM. Mix by gentle inversion.
-
-
Measurement:
-
Place the cuvette in the spectrophotometer and start recording the baseline absorbance for 60 seconds. This measures the rate of non-enzymatic HGA oxidation.
-
Initiate the reaction by adding 10 µL of a freshly diluted HGD enzyme solution (e.g., 0.1 mg/mL) to the cuvette.
-
Immediately mix by gentle inversion or with a cuvette stirrer and start recording the decrease in absorbance at 292 nm for 3-5 minutes.
-
-
Data Analysis:
-
Determine the linear rate of absorbance decrease (ΔA/min) from the initial, steady-state portion of the reaction curve.
-
Correct the enzymatic rate by subtracting the non-enzymatic rate obtained from the baseline reading.
-
Calculate the specific activity using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for HGA at 292 nm is approximately 13,900 M⁻¹cm⁻¹.
-
Specific Activity (µmol/min/mg) = (Corrected ΔA/min * 1,000,000) / (ε * mg of enzyme in the assay)
-
Quantification of HGA in Biological Samples (Urine)
Gas chromatography-mass spectrometry (GC-MS) is the gold standard for accurately diagnosing alkaptonuria by quantifying HGA in urine.[21]
Principle: This method involves chemical derivatization of HGA to make it volatile, followed by separation using gas chromatography and detection and quantification by mass spectrometry. This provides high specificity and sensitivity.
Workflow Diagram:
Caption: Workflow for urinary HGA quantification by GC-MS.
Self-Validation System: The protocol relies on an internal standard (a structurally similar but isotopically labeled or chemically distinct compound not present in the sample) added at the beginning of sample preparation. This standard corrects for variations in extraction efficiency and derivatization yield. Calibration curves with known concentrations of HGA are run with each batch of samples to ensure accurate quantification.
Data Summary
The following table summarizes key kinetic parameters for human HGD, which are crucial for designing enzyme assays and for understanding its catalytic efficiency.
| Parameter | Value | Conditions | Reference |
| Specific Activity | 28.3 ± 0.6 µmol·min⁻¹·mg⁻¹ | 20 mM MES, 80 mM NaCl, pH 6.2, 25°C | [17] |
| Km (HGA) | 28.6 ± 6.2 µM | pH 6.2, 25°C | [17] |
| Km (O2) | 1240 ± 160 µM | pH 6.2, 25°C | [17] |
| Turnover Number (kcat) | 16 s⁻¹ | - | [15] |
Conclusion and Future Directions
The synthesis of this compound is a central juncture in tyrosine metabolism. The enzymes HPPD and HGD, which control its formation and degradation, are critical targets for both basic research and therapeutic development. A deficiency in HGD leads to the debilitating disease alkaptonuria, for which substrate reduction therapy via HPPD inhibition is a promising strategy. The experimental protocols detailed herein provide a framework for investigating this pathway, from characterizing enzyme kinetics to clinical diagnostics. Future research will likely focus on developing more refined therapeutic strategies, potentially including gene therapy to correct the underlying HGD defect, and on further elucidating the complex downstream pathology of HGA accumulation. A thorough understanding of this pathway, grounded in robust experimental validation, remains essential for advancing the treatment of related metabolic disorders.
References
- 1. davuniversity.org [davuniversity.org]
- 2. journals.asm.org [journals.asm.org]
- 3. The homogentisate pathway: a central catabolic pathway involved in the degradation of L-phenylalanine, L-tyrosine, and 3-hydroxyphenylacetate in Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Developmental roles of tyrosine metabolism enzymes in the blood-sucking insect Rhodnius prolixus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. L-tyrosine degradation I | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Catabolism of Phenylalanine and Tyrosine and Their Metabolic Disorders (Phenylketonuria, Albinism, Alkaptonuria, Tyrosinemia) | Pharmaguideline [pharmaguideline.com]
- 8. youtube.com [youtube.com]
- 9. Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 4-Hydroxyphenylpyruvate dioxygenase - Wikipedia [en.wikipedia.org]
- 12. gosset.ai [gosset.ai]
- 13. researchgate.net [researchgate.net]
- 14. 4-Hydroxyphenylpyruvate dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Kinetic analysis of human homogentisate 1,2-dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Alkaptonuria - Wikipedia [en.wikipedia.org]
- 17. Steady-state kinetics and inhibition of anaerobically purified human homogentisate 1,2-dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Homogentisate 1,2-dioxygenase - Wikipedia [en.wikipedia.org]
- 19. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 20. emedicine.medscape.com [emedicine.medscape.com]
- 21. Alkaptonuria - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. mybiosource.com [mybiosource.com]
- 23. droracle.ai [droracle.ai]
- 24. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Polymerization of Homogentisic Acid into Pyomelanin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyomelanin, a negatively charged, black-brown pigment, is formed from the oxidative polymerization of homogentisic acid (HGA), an intermediate in the catabolism of tyrosine.[1][2] In healthy individuals, HGA is enzymatically degraded. However, in the rare genetic disorder alkaptonuria, a deficiency in the enzyme homogentisate 1,2-dioxygenase leads to the accumulation of HGA.[3][4] This accumulation and subsequent polymerization into pyomelanin results in the pigmentation and degeneration of connective tissues, a condition known as ochronosis.[4][5] This guide provides a comprehensive overview of the mechanisms underpinning HGA polymerization, detailing both spontaneous auto-oxidation and enzyme-catalyzed pathways. It further explores the critical role of reactive oxygen species (ROS) and outlines key experimental protocols for the synthesis and characterization of pyomelanin, offering valuable insights for researchers in the field and professionals involved in the development of therapeutics for alkaptonuria.
Introduction: this compound and the Genesis of Pyomelanin
This compound (2,5-dihydroxyphenylacetic acid) is a phenolic acid that serves as an intermediate in the metabolic breakdown of the amino acids phenylalanine and tyrosine.[6] Under normal physiological conditions, the enzyme homogentisate 1,2-dioxygenase (HGD) catalyzes the cleavage of the aromatic ring of HGA, converting it to maleylacetoacetate.[7][8] However, a genetic deficiency in HGD, as seen in alkaptonuria, leads to a systemic accumulation of HGA.[3][9] This excess HGA is prone to oxidation and subsequent polymerization, forming the dark, melanin-like pigment known as pyomelanin.[10][11] Pyomelanin belongs to a class of pigments called allomelanins, which are derived from nitrogen-free precursors.[12][13] The deposition of this pigment in connective tissues, particularly cartilage, leads to the debilitating symptoms of ochronosis, including severe, early-onset osteoarthritis.[9][14] Understanding the intricate mechanism of HGA polymerization is therefore crucial for developing strategies to mitigate the pathological consequences of alkaptonuria.
The Core Mechanism: From Monomer to Polymer
The transformation of HGA into pyomelanin is a complex process involving oxidation, radical formation, and polymerization. This can occur spontaneously (auto-oxidation) or be facilitated by enzymatic activity.
The Auto-oxidative Pathway
In the presence of oxygen, particularly at physiological or alkaline pH, HGA can undergo auto-oxidation.[15] This process is characterized by the following key steps:
-
Oxidation to a Quinone Intermediate: The initial and rate-limiting step is the oxidation of the hydroquinone ring of HGA to its corresponding p-quinone derivative, 1,4-benzoquinone-2-acetic acid (BQA).[3][5][10] This reaction is accompanied by a decrease in UV absorption at 290 nm (characteristic of HGA) and an increase at 250 nm (indicative of BQA formation).[10]
-
Generation of Reactive Oxygen Species (ROS): The auto-oxidation of HGA is a significant source of reactive oxygen species, including superoxide anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (OH•).[15][16] These highly reactive molecules are thought to play a substantial role in the connective tissue damage observed in alkaptonuria.[10]
-
Radical-Mediated Polymerization: The BQA intermediate and HGA itself can form radical species that initiate and propagate the polymerization process. The proposed mechanism involves the formation of carbon-carbon (Car-Car) and, to a lesser extent, carbon-oxygen-carbon (Car-O-Car) ether linkages between monomeric units.[17][18] Solid-state NMR studies suggest that Car-Car bonds, particularly C3-C6 and C4-C6 linkages, are predominant in the polymer structure.[18]
The auto-oxidation of HGA is influenced by several factors:
-
pH: The rate of auto-oxidation increases with pH.[15]
-
Temperature: Higher temperatures accelerate the reaction rate.[15]
-
Metal Ions: Divalent cations such as Mn²⁺ and Cu²⁺ can catalyze the auto-oxidation process.[18]
Enzyme-Catalyzed Polymerization
While auto-oxidation is a key pathway, certain enzymes can significantly accelerate the polymerization of HGA. Oxidative enzymes like laccases and peroxidases can catalyze the initial oxidation of HGA, thereby promoting pyomelanin formation.[12][18][19]
-
Laccases: These multi-copper oxidases are known to oxidize a wide range of phenolic compounds.[11] Laccases from organisms like Trametes versicolor have been successfully used for the in vitro synthesis of water-soluble pyomelanin mimics at physiological pH.[12][20] The enzymatic process is believed to also induce a decarboxylation of HGA, leading to the incorporation of gentisyl alcohol and gentisaldehyde into the polymer chain.[18]
-
Peroxidases: In the presence of hydrogen peroxide, peroxidases can also facilitate HGA polymerization.[19]
-
Tyrosinase: While primarily involved in the synthesis of eumelanin and pheomelanin from tyrosine, some studies suggest that tyrosinase may also play a role in the oxidation of HGA to its quinone intermediate.[3][19]
The general workflow for both auto-oxidative and enzymatic polymerization of HGA is depicted in the following diagram:
Caption: General pathway of HGA polymerization into pyomelanin.
Experimental Protocols for Pyomelanin Synthesis and Characterization
The study of pyomelanin necessitates robust methods for its synthesis and detailed characterization.
In Vitro Synthesis of Pyomelanin
Protocol 1: Auto-oxidation of this compound
This protocol, adapted from Schmaler-Ripcke et al. (2009), describes the synthesis of pyomelanin through the auto-oxidation of HGA.[21]
Materials:
-
This compound (HGA)
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Hydrochloric acid (HCl) solution (e.g., 6 M)
-
Deionized water
-
Stir plate and stir bar
-
pH meter
Procedure:
-
Prepare a 10 mM solution of HGA in deionized water.
-
Adjust the pH of the solution to 10 using the NaOH solution. This alkaline condition promotes auto-oxidation.
-
Stir the solution continuously at room temperature for 3 days. The solution will gradually darken as pyomelanin forms.
-
After 3 days, stop the polymerization and induce precipitation by adjusting the pH to 2 with the HCl solution.
-
Allow the precipitate to settle overnight at 4°C.
-
Centrifuge the mixture (e.g., at 16,100 x g for 20 minutes) to pellet the pyomelanin.
-
Discard the supernatant and resuspend the pellet in a small volume of deionized water.
-
Lyophilize (freeze-dry) the sample to obtain a powdered form of pyomelanin.
Protocol 2: Enzymatic Synthesis using Laccase
This protocol is based on the work of Al Khatib et al. (2021) for the synthesis of water-soluble pyomelanin mimics.[12][20]
Materials:
-
This compound (HGA)
-
Laccase from Trametes versicolor
-
Phosphate buffer (e.g., 0.1 M, pH 7.1)
-
Stir plate and stir bar
Procedure:
-
Dissolve HGA in the phosphate buffer to a desired final concentration (e.g., 1 mg/mL).
-
Add laccase to the solution (e.g., to a final concentration of 0.1 mg/mL).
-
Stir the reaction mixture at room temperature and monitor the color change. The solution will turn brown-black as pyomelanin is synthesized.
-
The reaction can be stopped by heat inactivation of the enzyme or by other methods as required for downstream applications.
-
The resulting water-soluble pyomelanin can be purified by dialysis or size-exclusion chromatography.
Characterization Techniques
A multi-faceted approach is required to characterize the complex and heterogeneous structure of pyomelanin.
| Technique | Information Obtained | Key Findings for Pyomelanin |
| UV-Visible Spectroscopy | Electronic transitions, formation kinetics | Broad, featureless absorption in the visible range, typical of melanins.[22] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional groups present in the polymer | Broad OH stretching band, disappearance of sharp peaks from HGA monomer, indicating polymerization.[23][24][25] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural information, monomer linkages | Solid-state ¹³C NMR suggests a predominance of Car-Car linkages over ether bonds.[18] |
| Mass Spectrometry (MS) | Molecular weight distribution, fragmentation patterns | Challenging due to the polymer's heterogeneity; techniques like MALDI-TOF and ESI-MS have been explored with limited success.[13][26] |
| Electron Paramagnetic Resonance (EPR) Spectroscopy | Presence and nature of free radicals | Confirms the presence of stable radical species within the pyomelanin structure, contributing to its antioxidant properties.[12][20] |
| Size-Exclusion Chromatography (SEC) | Molecular weight distribution | Provides an estimation of the polymer size, which can vary depending on the synthesis method. |
The following diagram illustrates a typical workflow for the characterization of synthesized pyomelanin:
Caption: Workflow for pyomelanin synthesis and characterization.
The Role of Reactive Oxygen Species (ROS) in Alkaptonuria
The generation of ROS during HGA auto-oxidation is a critical aspect of the pathophysiology of alkaptonuria.[15] These highly reactive species can induce oxidative stress, leading to cellular and tissue damage.[16] The pro-oxidant effects of HGA and the resulting pyomelanin are thought to contribute to the degradation of cartilage and the inflammatory arthritis seen in patients.[10][15]
-
Superoxide (O₂⁻) and Hydrogen Peroxide (H₂O₂): These are primary products of HGA auto-oxidation.[15]
-
Hydroxyl Radical (OH•): In the presence of transition metals like iron, H₂O₂ can be converted to the highly damaging hydroxyl radical.[15] This radical is implicated in the degradation of hyaluronic acid, a key component of synovial fluid.[15]
Conversely, the pyomelanin polymer itself exhibits antioxidant properties, capable of scavenging free radicals.[12][20][27] This dual role as both a source of oxidative stress during its formation and a radical scavenger in its polymeric state highlights the complex interplay of redox chemistry in alkaptonuria.
Implications for Drug Development
A thorough understanding of the mechanism of HGA polymerization offers several avenues for therapeutic intervention in alkaptonuria:
-
Inhibition of HGA Oxidation: Strategies aimed at preventing the initial oxidation of HGA to BQA could halt the polymerization cascade. Antioxidants that can reduce BQA back to HGA or scavenge the ROS that drive the reaction may be beneficial.[15][16]
-
Chelation of Metal Ions: Since metal ions like iron and copper can catalyze HGA oxidation, chelating agents could potentially slow down pyomelanin formation.
-
Enzyme Inhibition: For cases where enzymatic processes are thought to contribute to polymerization, specific enzyme inhibitors could be explored.
-
Targeting the Polymer: Developing agents that can either prevent the deposition of pyomelanin or promote its clearance from tissues represents a long-term therapeutic goal.
Conclusion
The polymerization of this compound into pyomelanin is a multifaceted process central to the pathology of alkaptonuria. It proceeds through both auto-oxidative and enzyme-catalyzed pathways, initiated by the oxidation of HGA to a benzoquinone intermediate. This process is intrinsically linked to the production of reactive oxygen species, which contribute to the associated tissue damage. The detailed characterization of pyomelanin remains a challenge due to its heterogeneity, but a combination of spectroscopic and analytical techniques continues to shed light on its structure and properties. For researchers and drug development professionals, a deep understanding of these fundamental mechanisms is paramount for designing effective therapeutic strategies to combat the debilitating effects of alkaptonuria.
References
- 1. Melanin: insights into structure, analysis, and biological activities for future development - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of Melanin-like Pigment Synthesized from this compound, with or without Tyrosine, and Its Implications in Alkaptonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alkaptonuria - Wikipedia [en.wikipedia.org]
- 5. The Pigment in Alkaptonuria Relationship to Melanin and Other Coloured Substances: A Review of Metabolism, Composition and Chemical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Steady-state kinetics and inhibition of anaerobically purified human homogentisate 1,2-dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. mdpi.com [mdpi.com]
- 10. New insights and advances on pyomelanin production: from microbial synthesis to applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. This compound and Gentisic Acid Biosynthesized Pyomelanin Mimics: Structural Characterization and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification and Molecular Characterization of the Homogentisate Pathway Responsible for Pyomelanin Production, the Major Melanin Constituents in Aeromonas media WS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 15. This compound autoxidation and oxygen radical generation: implications for the etiology of alkaptonuric arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition mechanism of melanin formation based on antioxidant scavenging of reactive oxygen species - Analyst (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Production and properties of non-cytotoxic pyomelanin by laccase and comparison to bacterial and synthetic pigments - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. This compound and gentisic acid biosynthesized pyomelanin mimics: structural characterization and antioxidant activity [usiena-air.unisi.it]
- 21. Production of Pyomelanin, a Second Type of Melanin, via the Tyrosine Degradation Pathway in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 22. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. academic.oup.com [academic.oup.com]
- 27. This compound and Gentisic Acid Biosynthesized Pyomelanin Mimics: Structural Characterization and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Homogentisic Acid in the Pathogenesis of Ochronosis: A Mechanistic Guide
Abstract
Alkaptonuria (AKU), a quintessential "inborn error of metabolism," provides a direct and devastating link between a single genetic lesion and severe systemic pathology. The accumulation of homogentisic acid (HGA) due to a deficiency in homogentisate 1,2-dioxygenase (HGD) is the central event that initiates a cascade of biochemical reactions culminating in ochronosis—the deposition of a melanin-like pigment in connective tissues. This process leads to progressive and debilitating ochronotic arthropathy, cardiovascular complications, and other systemic effects. This technical guide offers an in-depth exploration of the role of HGA in the pathogenesis of ochronosis, from the underlying genetic defect to the molecular mechanisms of pigment formation and tissue damage. We will dissect the cellular responses to HGA-induced stress, detail established methodologies for studying the disease, and review therapeutic strategies aimed at mitigating the effects of HGA accumulation. This document is intended for researchers, clinicians, and drug development professionals dedicated to understanding and combating this rare and destructive disease.
The Foundational Defect: A Halt in Tyrosine Catabolism
The journey to ochronosis begins with a specific enzymatic failure in the catabolic pathway of the amino acids phenylalanine and tyrosine.[1] Alkaptonuria is an autosomal recessive disorder caused by mutations in the homogentisate 1,2-dioxygenase (HGD) gene, located on chromosome 3q13.33.[2][3] This gene encodes the HGD enzyme, which is primarily expressed in the liver and kidneys.[2][4]
The function of HGD is to catalyze the cleavage of the aromatic ring of this compound, converting it into maleylacetoacetate.[1] This is a critical step in the pathway that ultimately breaks down tyrosine into fumarate and acetoacetate, which can then enter the citric acid cycle. In AKU, a deficiency in HGD activity halts this process, leading to the massive accumulation of HGA in the body.[1][2][3]
References
Spontaneous Oxidation and Degradation Products of Homogentisic Acid: Mechanisms, Pathological Consequences, and Analytical Strategies
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Homogentisic acid (HGA) is a critical intermediate in the catabolic pathway of the amino acids phenylalanine and tyrosine. Under normal physiological conditions, it is rapidly converted to maleylacetoacetic acid by the enzyme homogentisate 1,2-dioxygenase (HGD). However, in the genetic disorder Alkaptonuria (AKU), a deficiency in HGD leads to the systemic accumulation of HGA.[1][2][3] This accumulation triggers a cascade of spontaneous oxidation and polymerization events, resulting in the formation of a melanin-like pigment that deposits in connective tissues, a process known as ochronosis.[1][4][5] This guide provides a detailed examination of the chemical mechanisms underlying HGA oxidation, characterizes its degradation products, outlines the pathophysiology of ochronosis, and presents robust analytical methodologies for the detection and quantification of HGA in biological matrices.
Introduction: The Pivotal Role of this compound in Metabolism
This compound (2,5-dihydroxyphenylacetic acid) is a phenolic acid derived from the enzymatic conversion of 4-hydroxyphenylpyruvate.[6] In a healthy metabolic state, the catabolism of tyrosine and phenylalanine proceeds efficiently, with HGD catalyzing the oxygen-dependent cleavage of the HGA aromatic ring.[7][8] This step is crucial for generating fumarate and acetoacetate, which subsequently enter the Krebs cycle.[9]
The clinical significance of HGA is most profoundly demonstrated in Alkaptonuria, one of the first "inborn errors of metabolism" described by Sir Archibald Garrod.[4] In AKU, mutations in the HGD gene lead to a non-functional or severely impaired HGD enzyme.[8][10] Consequently, HGA cannot be broken down and accumulates in the blood, tissues, and is excreted in large quantities in the urine.[3][11] This pathological accumulation is the primary driver of the disease's three canonical features:
-
Homogentisic Aciduria: Urine that darkens upon standing or exposure to an alkaline environment.[1][11][12]
-
Ochronosis: Bluish-black pigmentation of connective tissues, including cartilage, skin, and sclera.[1][13]
-
Debilitating Arthropathy: Severe, early-onset osteoarthritis resulting from pigment deposition in joints.[1][14]
This guide focuses on the spontaneous, non-enzymatic chemical transformations that HGA undergoes when it accumulates, as these processes are directly responsible for the pathology of Alkaptonuria.
The Chemistry of Spontaneous HGA Oxidation
The spontaneous oxidation of HGA is a complex process that converts a relatively stable metabolite into highly reactive intermediates, culminating in polymerization. This process is not random but is governed by specific chemical principles and environmental factors.
The Oxidation Cascade: From HGA to Benzoquinone Acetic Acid (BQA)
The core of HGA's reactivity lies in its hydroquinone structure. It readily undergoes a two-electron oxidation to form its corresponding p-benzoquinone.
-
Initial Oxidation: HGA is first oxidized to a semiquinone radical intermediate.
-
Formation of BQA: This radical is further oxidized to form 1,4-benzoquinone-2-acetic acid (BQA) .[15][16][17]
BQA is the key reactive degradation product. As a highly electrophilic Michael acceptor, it readily reacts with nucleophiles, which is central to its role in pigment formation and tissue damage. This oxidation process is accompanied by the generation of reactive oxygen species (ROS), including superoxide (O₂⁻) and hydrogen peroxide (H₂O₂), which contribute to cellular damage and inflammation in the joints of AKU patients.[18]
Factors Influencing the Rate of Oxidation
The rate of HGA auto-oxidation is not constant but is significantly influenced by several physicochemical factors. Understanding these factors is crucial for both interpreting clinical signs and designing analytical protocols.
| Factor | Effect on Oxidation Rate | Mechanistic Rationale |
| pH | Significantly Accelerated at Alkaline pH | Deprotonation of the hydroquinone hydroxyl groups at higher pH makes the molecule more susceptible to oxidation. This is the principle behind urine darkening upon standing as it becomes more alkaline.[19] |
| Oxygen Concentration | Oxygen-Dependent | Molecular oxygen acts as the electron acceptor in the auto-oxidation process.[18] |
| Metal Ions (e.g., Fe²⁺, Cu²⁺) | Catalytic Acceleration | Transition metals can facilitate electron transfer, promoting the oxidation cascade. Fe²⁺/H₂O₂ mixtures (Fenton chemistry) can potently drive HGA oxidation.[20] |
| Temperature | Increased Rate at Higher Temperatures | As with most chemical reactions, increased thermal energy raises the reaction rate.[18] |
| Antioxidants (e.g., Ascorbic Acid) | Inhibition | Reducing agents like ascorbic acid can reduce the BQA or semiquinone intermediates back to HGA, thereby slowing the net rate of pigment formation.[18][19] |
Ochronosis: The Pathological Polymerization of HGA
The endpoint of HGA degradation is the formation of a high-molecular-weight, melanin-like polymer known as the ochronotic pigment, a form of pyomelanin.[21][22]
The process, termed ochronosis, involves the deposition of this pigment within the body's connective tissues.[1][5] The highly reactive BQA molecules self-polymerize and covalently cross-link with matrix proteins, particularly collagen.[3][14] This irreversible binding fundamentally alters the biomechanical properties of the tissue:
-
In Cartilage: The pigment deposition makes the cartilage brittle, dark, and prone to fibrillation and fracture, leading to a severe and progressive degenerative arthropathy.[14]
-
In Tendons and Ligaments: Tissues become stiffened and weakened, increasing the risk of rupture.
-
In Cardiac Valves: Deposition leads to calcification and stenosis, particularly of the aortic and mitral valves.[12]
The formation of this pigment is the central event that transforms a metabolic curiosity into a debilitating, multisystem disease.[5]
Analytical Protocols for HGA and its Degradation
Accurate detection and quantification of HGA are essential for the diagnosis of AKU, monitoring disease progression, and evaluating the efficacy of therapeutic interventions. The choice of methodology depends on the required sensitivity, specificity, and throughput.
Protocol 1: Rapid Urine Screening Test (Semi-Quantitative)
This method provides a rapid, cost-effective way to screen for AKU, leveraging the characteristic chemical properties of HGA.
-
Principle: Visual detection of HGA oxidation accelerated by alkalinization.
-
Methodology:
-
Sample Preparation: Collect a fresh urine sample. For a semi-quantitative approach, create dried urine spots (DUS) by spotting 50 µL of urine onto filter paper (e.g., Whatman 903) and allowing it to air dry completely.[23]
-
Alkalinization: Add 1-2 drops of 1M sodium hydroxide (NaOH) or potassium hydroxide (KOH) directly to the liquid urine sample or onto the DUS.[19]
-
Observation: A positive result is indicated by the rapid development of a dark brown or black color within minutes.
-
Semi-Quantification (for DUS): Compare the color intensity of the sample spot to that of DUS prepared from HGA solutions of known concentrations (e.g., 1, 5, 10 mg/mL).[23]
-
-
Causality and Self-Validation: This protocol is based on the fundamental principle that HGA oxidation is pH-dependent.[19] It is a self-validating system in a clinical context; a known AKU patient's urine must turn dark, and a healthy control must not. The absence of color change in a patient sample would point to a reagent failure (e.g., degraded NaOH).
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification
HPLC is the gold standard for accurate and specific quantification of HGA in urine and plasma.
-
Principle: Chromatographic separation of HGA from other biological molecules on a reverse-phase column, followed by UV detection.
-
Methodology:
-
Sample Preparation:
-
Urine: Thaw frozen samples, vortex, and centrifuge at 10,000 x g for 5 minutes to pellet debris. Dilute the supernatant 1:100 with the initial mobile phase.
-
Plasma: To 100 µL of plasma, add 200 µL of ice-cold methanol to precipitate proteins. Vortex and incubate at -20°C for 30 minutes. Centrifuge at 14,000 x g for 10 minutes. Transfer the supernatant for analysis.
-
-
Chromatographic Conditions:
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 75 mm, 3 µm particle size).[23]
-
Mobile Phase A: 10 mM Potassium Phosphate, pH 5.5.[23]
-
Mobile Phase B: Methanol.[23]
-
Gradient: A linear gradient from 0% B to 40% B over 15 minutes.
-
Flow Rate: 0.8 mL/min.
-
Detection: Diode Array Detector (DAD) or UV detector set at 292 nm.
-
-
Quantification: Generate a standard curve using HGA standards of known concentrations (e.g., 0.1 to 100 µg/mL). Calculate sample concentrations by interpolating their peak areas against the standard curve.
-
-
Causality and Self-Validation: This method's authority comes from its high specificity and reproducibility. The retention time provides qualitative identification, while the peak area provides precise quantification. The system is validated using an internal standard to control for injection variability and by running quality control (QC) samples at low, medium, and high concentrations with each batch to ensure accuracy and precision.
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers exceptional sensitivity and specificity, making it ideal for diagnostic confirmation and for studies requiring very low detection limits.
-
Principle: After chemical derivatization to increase volatility, HGA is separated by gas chromatography and identified and quantified by mass spectrometry based on its unique mass-to-charge ratio.
-
Methodology:
-
Sample Preparation: Perform a liquid-liquid extraction of the sample (e.g., plasma) with ethyl acetate.[24]
-
Derivatization: Evaporate the organic solvent and add a silylating agent (e.g., BSTFA with 10% TMCS). Heat at 80°C for 5-10 minutes to form the trimethylsilyl (TMS) derivative of HGA.[24]
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system.
-
Quantification: Use selected ion monitoring (SIM) mode, monitoring for characteristic HGA-TMS ions (e.g., m/z 384, 341, 252) for quantification and confirmation.[24]
-
-
Causality and Self-Validation: The specificity of this method is unparalleled. The combination of chromatographic retention time and a unique mass fragmentation pattern provides definitive identification. The use of a stable isotope-labeled internal standard is the most robust method for validation, correcting for any variability in extraction, derivatization, and injection.
| Method | Principle | Primary Use | Advantages | Disadvantages |
| Urine Spot Test | pH-dependent oxidation | Rapid Screening | Fast, inexpensive, requires no special equipment | Qualitative/Semi-quantitative, potential for false results |
| HPLC-UV/DAD | Chromatographic separation | Routine Quantification | High specificity, reproducible, well-established | Requires HPLC system, moderate sample preparation |
| GC-MS | Chromatographic separation + Mass Spec | Diagnostic Confirmation, High-Sensitivity Research | Highest specificity and sensitivity | Requires derivatization, complex instrumentation |
Therapeutic Inhibition of HGA Production and Oxidation
Research into treating Alkaptonuria has focused on two primary strategies related to the chemistry of HGA.
-
Inhibition of Oxidation: The use of antioxidants, such as high-dose Vitamin C (ascorbic acid), has been proposed to slow the conversion of HGA to BQA and the subsequent polymerization.[25] While theoretically sound, its clinical efficacy in preventing long-term joint damage remains under investigation.
-
Substrate Reduction Therapy: A more effective approach is to prevent the formation of HGA altogether. The drug Nitisinone is a potent inhibitor of 4-hydroxyphenylpyruvate dioxygenase (4-HPPD), the enzyme directly upstream of HGA production.[26][27] By blocking this step, Nitisinone dramatically reduces the synthesis and accumulation of HGA, effectively halting the production of the substrate for oxidation and polymerization.[3][26] This has been shown to arrest the progression of ochronosis.[28]
Conclusion
The spontaneous oxidation of this compound is a clinically significant process that transforms a metabolic intermediate into a pathogenic agent. The cascade from HGA to the reactive benzoquinone acetic acid and its subsequent polymerization into ochronotic pigment is the central driver of pathology in Alkaptonuria. A thorough understanding of the factors influencing this process is vital for both clinical management and the development of novel therapeutics. Robust and validated analytical methods, ranging from simple screening tests to sophisticated mass spectrometry, are critical tools for diagnosing the condition, monitoring patients, and advancing research in this field. Future drug development efforts will likely continue to focus on either preventing the formation of HGA or inhibiting its conversion into the destructive ochronotic polymer.
References
- 1. Alkaptonuria - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Alkaptonuria - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Alkaptonuria - Wikipedia [en.wikipedia.org]
- 4. Ochronosis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Ochronotic pigmentation is caused by this compound and is the key event in alkaptonuria leading to the destructive consequences of the disease-A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Homogentisate 1,2-dioxygenase - Wikipedia [en.wikipedia.org]
- 8. HGD gene: MedlinePlus Genetics [medlineplus.gov]
- 9. The Homogentisate Pathway: a Central Catabolic Pathway Involved in the Degradation of l-Phenylalanine, l-Tyrosine, and 3-Hydroxyphenylacetate in Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Alkaptonuria | Research Starters | EBSCO Research [ebsco.com]
- 12. Alkaptonuria - UF Health [ufhealth.org]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. emedicine.medscape.com [emedicine.medscape.com]
- 15. Analysis of Melanin-like Pigment Synthesized from this compound, with or without Tyrosine, and Its Implications in Alkaptonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. This compound autoxidation and oxygen radical generation: implications for the etiology of alkaptonuric arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. biorxiv.org [biorxiv.org]
- 21. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 22. This compound and Gentisic Acid Biosynthesized Pyomelanin Mimics: Structural Characterization and Antioxidant Activity [mdpi.com]
- 23. Quick Diagnosis of Alkaptonuria by this compound Determination in Urine Paper Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. dermnetnz.org [dermnetnz.org]
- 26. Inhibition of para-Hydroxyphenylpyruvate Dioxygenase by Analogues of the Herbicide Nitisinone As a Strategy to Decrease this compound Levels, the Causative Agent of Alkaptonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. Alkaptonuria: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide: Homogentisic Acid as a Biomarker for Inborn Errors of Metabolism
Abstract
Homogentisic acid (HGA) is a pivotal biomarker for the diagnosis and management of Alkaptonuria (AKU), a rare inborn error of metabolism. This technical guide provides a comprehensive overview of HGA, from its biochemical origins to its clinical application as a biomarker. We will delve into the pathophysiology of AKU, explore the analytical methodologies for HGA quantification, and discuss the therapeutic interventions aimed at reducing its pathological accumulation. This document is intended for researchers, clinicians, and professionals in drug development who are engaged in the study and treatment of metabolic disorders.
Introduction: The Central Role of this compound in Tyrosine Metabolism
This compound is an intermediate product in the catabolic pathway of the aromatic amino acids phenylalanine and tyrosine.[1][2] Under normal physiological conditions, HGA is transient and rapidly converted to maleylacetoacetic acid by the enzyme homogentisate 1,2-dioxygenase (HGD).[1][2] However, a deficiency in this enzyme leads to the accumulation of HGA, setting the stage for the pathophysiology of Alkaptonuria.[3]
The Tyrosine Catabolic Pathway: A Critical Overview
The breakdown of tyrosine is a multi-step enzymatic process primarily occurring in the liver and kidneys.[2] The pathway is crucial for clearing excess tyrosine and phenylalanine from the body. A disruption at any point can lead to an inborn error of metabolism, with Alkaptonuria being a classic example.
References
The enzymatic conversion of homogentisic acid by HGD
An In-depth Technical Guide to the Enzymatic Conversion of Homogentisic Acid by Homogentisate 1,2-Dioxygenase (HGD)
Executive Summary
Homogentisate 1,2-dioxygenase (HGD) is a critical enzyme in the catabolic pathway of tyrosine and phenylalanine, responsible for the oxidative cleavage of this compound's aromatic ring. Its dysfunction is the direct cause of the rare genetic disorder alkaptonuria, making HGD a subject of intense study for understanding metabolic diseases and developing targeted therapies. This guide provides a comprehensive overview of HGD, detailing its molecular structure, catalytic mechanism, kinetic properties, and its central role in pathology. Furthermore, it offers field-proven methodologies for assaying HGD activity, providing researchers and drug development professionals with the foundational knowledge and practical tools necessary to investigate this pivotal enzyme.
The Molecular Architecture of Homogentisate 1,2-Dioxygenase
Homogentisate 1,2-dioxygenase (EC 1.13.11.5), also known as homogentisate oxidase, is the enzyme responsible for converting this compound (HGA) into 4-maleylacetoacetate.[1] This is a crucial step in the degradation pathway of the amino acids tyrosine and phenylalanine.[2] The enzyme is primarily active in the liver and kidneys.[3]
1.1. Genetic Basis and Expression
The human HGD enzyme is encoded by the HGD gene, located on chromosome 3q13.33.[4][5] The gene contains 14 exons, and hundreds of mutations have been identified that lead to the production of a non-functional or severely impaired enzyme, causing the metabolic disorder alkaptonuria.[2][6] While predominantly expressed in the liver, kidney, prostate, small intestine, and colon, HGD expression has also been detected in osteoarticular cells like chondrocytes and synoviocytes, which is significant given the arthritic symptoms of alkaptonuria.[4][7]
1.2. Protein Structure and Active Site
The functional HGD enzyme is a complex hexamer, arranged as a dimer of trimers, with a total molecular weight of approximately 290 kDa.[8][9] The crystal structure of human HGD reveals that each protomer consists of a 445-amino acid polypeptide chain organized into distinct N-terminal and C-terminal domains.[4][8]
The catalytic activity of HGD depends on a non-heme Fe(II) ion coordinated within the active site.[10] This iron ion is essential for binding and activating molecular oxygen. The active site is located at the interface between subunits within a trimer and is characterized by a specific arrangement of amino acid residues that coordinate the iron and interact with the substrate.[8] Key residues in the active site include Glu341, His335, and His371, which directly coordinate the Fe(II) ion, while His292 and His365 play crucial roles in substrate binding and stabilization.[1]
Table 1: Structural Properties of Human Homogentisate 1,2-Dioxygenase (HGD)
| Property | Description | References |
| Gene | HGD | [11] |
| Chromosomal Location | 3q13.33 | [4][5] |
| EC Number | 1.13.11.5 | [1][11] |
| Subunit Composition | 445 amino acids | [4] |
| Quaternary Structure | Hexamer (dimer of trimers) | [8][9] |
| Cofactor | Non-heme Iron (Fe(II)) | [10] |
| Key Active Site Residues | Glu341, His292, His335, His365, His371 | [1] |
Catalytic Mechanism and Enzyme Kinetics
The conversion of homogentisate to 4-maleylacetoacetate is an oxygen-dependent ring-cleavage reaction. The mechanism, elucidated through structural studies and computational modeling, is a multi-step process.[1]
2.1. The Reaction Pathway
-
Substrate Binding: this compound binds to the active site, coordinating with the Fe(II) ion via its carbonyl and ortho-phenolic oxygen atoms.[1] This binding is stabilized by interactions with residues like His292.[10]
-
Oxygen Activation: Molecular oxygen (O₂) then binds to the iron center.[1]
-
Intermediate Formation: The bound O₂ reacts with the aromatic ring of HGA to form a transient, high-energy peroxo-bridged intermediate.[1]
-
Ring Cleavage: This is followed by the homolytic cleavage of the O-O bond and rearrangement, leading to the opening of the aromatic ring.[10]
-
Product Release: The final product, 4-maleylacetoacetate, is formed and released from the active site, regenerating the enzyme for the next catalytic cycle.[1][2]
The diagram below illustrates the metabolic context of the HGD-catalyzed reaction.
Caption: Tyrosine catabolism pathway highlighting the HGD-catalyzed step.
2.2. Enzyme Kinetics
The kinetic properties of HGD have been investigated, though reported values can vary depending on the purification method and assay conditions.[12] Studies using anaerobically purified human HGD have provided robust data, suggesting a compulsory-order ternary-complex mechanism.[12] The enzyme exhibits Michaelis-Menten kinetics with respect to both of its substrates, HGA and O₂.
Table 2: Reported Kinetic Parameters for Human HGD
| Parameter | Value | Conditions | Reference |
| kcat (Turnover Number) | 16 s⁻¹ | - | [13] |
| Specific Activity | 28.3 ± 0.6 µmol·min⁻¹·mg⁻¹ | pH 6.2, 25 °C | [12][14] |
| Km (HGA) | 28.6 ± 6.2 µM | pH 6.2, 25 °C | [12] |
| Km (O₂) | 1240 ± 160 µM | pH 6.2, 25 °C | [12] |
The relatively high Km for oxygen suggests that enzyme activity could be sensitive to oxygen concentration under certain physiological conditions. Free HGD is also subject to inactivation in the presence of O₂, which involves the oxidation of the active site Fe(II) to Fe(III).[12]
HGD Deficiency: The Molecular Basis of Alkaptonuria
Alkaptonuria (AKU) was one of the first human diseases identified as an inborn error of metabolism, following Mendelian recessive inheritance principles.[4] It is caused by mutations in the HGD gene that lead to a deficiency in HGD enzyme activity.[15][16]
Without functional HGD, the catabolism of tyrosine is blocked, leading to the systemic accumulation of this compound.[17] HGA is then oxidized to a benzoquinone acetic acid, which polymerizes into a melanin-like pigment.[4] This pigment deposits in connective tissues, a process known as ochronosis, causing the characteristic bluish-black discoloration of cartilage, skin, and sclera.[15][16]
The long-term consequences of HGA accumulation and ochronosis are severe, including:
-
Debilitating Arthritis: The deposition of pigment in articular cartilage leads to stiffening, brittleness, and premature degeneration, resulting in severe, early-onset osteoarthritis, particularly in the spine and large joints.[15][18]
-
Cardiovascular Complications: Pigment can accumulate in heart valves, leading to calcification and stenosis.[16][19]
-
Genitourinary Issues: The formation of kidney and prostate stones is common.[16]
-
Dark Urine: A hallmark sign of AKU is urine that darkens upon standing as HGA oxidizes when exposed to air.[5][15]
Methodologies for the Study of HGD and HGA
Accurate measurement of HGD activity and HGA levels is fundamental for both basic research and clinical diagnostics. A variety of methods are employed, each with specific advantages.
4.1. Spectrophotometric Assay of HGD Activity
This is a common and direct method to measure the catalytic activity of HGD. The principle relies on monitoring the decrease in absorbance of the substrate, this compound, or the increase in absorbance of the product, 4-maleylacetoacetate, over time.
The workflow for this assay is outlined below.
Caption: Workflow for a spectrophotometric HGD enzyme activity assay.
Detailed Experimental Protocol: Spectrophotometric HGD Activity Assay
This protocol is a self-validating system designed for accuracy and reproducibility.
A. Reagent Preparation:
-
Assay Buffer: 50 mM Potassium Phosphate buffer, pH 6.5. Causality: This pH is near the optimal pH for HGD from some sources and provides a stable buffering environment.[20]
-
Substrate Stock Solution: 10 mM this compound (HGA) in deoxygenated water. Prepare fresh and protect from light to prevent auto-oxidation. Trustworthiness: Using a fresh, protected stock ensures substrate integrity, preventing artificially high background absorbance or the presence of inhibitors.
-
Enzyme Solution: Purified HGD enzyme diluted in assay buffer to a suitable concentration (e.g., 0.1-1.0 µg/mL). Keep on ice.
B. Assay Procedure:
-
Set a UV-Vis spectrophotometer to 25°C and the appropriate wavelength. The consumption of HGA can be monitored at 290 nm (ε ≈ 2800 M⁻¹cm⁻¹), or the formation of 4-maleylacetoacetate can be monitored at 320 nm.
-
In a 1 mL quartz cuvette, add:
-
980 µL of Assay Buffer.
-
10 µL of 10 mM HGA stock solution (for a final concentration of 100 µM).
-
-
Mix by inversion and incubate in the spectrophotometer for 5 minutes to allow for temperature equilibration and to record a baseline reading. Self-Validation: This step confirms the stability of the substrate in the absence of the enzyme.
-
To initiate the reaction, add 10 µL of the diluted HGD enzyme solution.
-
Immediately mix by inversion and start recording the absorbance every 10 seconds for 3-5 minutes.
-
A control reaction containing all components except the enzyme (replace with buffer) should be run in parallel to account for any non-enzymatic substrate degradation. Self-Validation: The control is critical to subtract any background rate, ensuring the measured activity is solely due to the HGD enzyme.
C. Data Analysis:
-
Determine the initial linear rate of the reaction (ΔAbsorbance/minute) from the slope of the absorbance vs. time plot.
-
Calculate the enzyme activity using the Beer-Lambert law:
-
Activity (µmol/min/mL) = (ΔAbs/min) / (ε * l) * 1000
-
Where: ε is the molar extinction coefficient (M⁻¹cm⁻¹) and l is the path length (usually 1 cm).
-
-
Calculate the Specific Activity:
-
Specific Activity (U/mg or µmol/min/mg) = Activity (µmol/min/mL) / [Protein Concentration (mg/mL)]
-
4.2. Other Methodologies
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly accurate method used to quantify HGA levels in biological fluids like urine and plasma.[21] It is the gold standard for the diagnosis of alkaptonuria.[15]
-
Enzyme-Linked Immunosorbent Assay (ELISA): Commercially available ELISA kits can be used to quantify the amount of HGD protein in a sample, which is useful for expression studies or for correlating protein levels with enzyme activity.[22]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is also used for the definitive diagnosis of AKU by detecting and quantifying HGA in urine.[23]
HGD in Drug Development and Therapeutics
The central role of HGD in alkaptonuria makes its pathway a prime target for therapeutic intervention. The primary goal of treatment is to reduce the production and accumulation of HGA.
-
Substrate Reduction Therapy: The most effective current treatment for alkaptonuria is Nitisinone.[17] This drug does not target HGD directly. Instead, it inhibits an upstream enzyme in the tyrosine catabolism pathway, 4-hydroxyphenylpyruvate dioxygenase (HPPD).[19] By blocking HPPD, the production of HGA is significantly reduced, thereby preventing its accumulation and the subsequent pathology.
-
Inhibitor Development: While substrate reduction is effective, research into direct inhibitors of HGD has also been conducted. Studies have explored substrate analogues, such as 3-chloro HGA, which act as weak inhibitors or poor substrates for the enzyme.[12] The development of potent and specific HGD inhibitors remains an area of interest for fine-tuning therapeutic approaches.
Conclusion
Homogentisate 1,2-dioxygenase is more than a simple catalytic component of amino acid metabolism; it is a linchpin for health, the absence of which leads to the debilitating, lifelong condition of alkaptonuria. A thorough understanding of its structure, intricate catalytic mechanism, and kinetics is paramount for researchers in metabolic diseases. The methodologies detailed herein provide a robust framework for the functional characterization of HGD, enabling further investigation into its role in pathology and the development of novel therapeutic strategies aimed at mitigating the effects of its deficiency.
References
- 1. Homogentisate 1,2-dioxygenase - Wikipedia [en.wikipedia.org]
- 2. storymd.com [storymd.com]
- 3. HGD gene: MedlinePlus Genetics [medlineplus.gov]
- 4. Alkaptonuria - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Alkaptonuria - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 6. HGD: Proteins and Enzymes [bio-techne.com]
- 7. Homogentisate 1,2 Dioxygenase is Expressed in Human Osteoarticular Cells: Implications in Alkaptonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal structure of human homogentisate dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biosig.lab.uq.edu.au [biosig.lab.uq.edu.au]
- 10. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 11. genecards.org [genecards.org]
- 12. Steady-state kinetics and inhibition of anaerobically purified human homogentisate 1,2-dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinetic analysis of human homogentisate 1,2-dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Steady-state kinetics and inhibition of anaerobically purified human homogentisate 1,2-dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. thinkgenetic.org [thinkgenetic.org]
- 16. Alkaptonuria - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Metabolomic studies in the inborn error of metabolism alkaptonuria reveal new biotransformations in tyrosine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. academic.oup.com [academic.oup.com]
- 20. Spectrophotometric determination of homogentisate using Aspergillus nidulans homogentisate dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Conditional targeting in mice reveals that hepatic homogentisate 1,2-dioxygenase activity is essential in reducing circulating this compound and for effective therapy in the genetic disease alkaptonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Human HGD(Homogentisate-1,2-Dioxygenase) ELISA Kit [elkbiotech.com]
- 23. Mutation spectrum of this compound oxidase (HGD) in alkaptonuria - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Natural Sources and Biosynthesis of Homogentisic Acid Beyond Human Metabolism
Foreword
Homogentisic acid (HGA), a dihydroxyphenylacetic acid, is far more than a mere metabolic intermediate in the human tyrosine catabolic pathway, where its accumulation leads to the rare genetic disorder alkaptonuria. In the vast expanse of the natural world, HGA emerges as a pivotal molecule with diverse and significant roles. It is a key precursor to essential molecules in plants, a component of microbial secondary metabolism leading to pigments and antibiotics, and a fascinating subject of biochemical and evolutionary inquiry. This technical guide is designed for researchers, scientists, and drug development professionals, providing an in-depth exploration of the natural occurrences and biosynthetic pathways of HGA in plants, bacteria, and fungi. Our focus is to synthesize current knowledge, present detailed experimental methodologies, and offer insights into the causality behind these biochemical processes, thereby empowering further research and application in this exciting field.
Natural Abundance of this compound: A Cross-Kingdom Overview
While often associated with human pathology, HGA is a naturally occurring phenolic acid found across different biological kingdoms. Its presence is not merely incidental; it often serves as a crucial building block for a variety of essential compounds.
This compound in the Plant Kingdom
In plants, HGA is a vital intermediate in the biosynthesis of two classes of essential molecules: plastoquinones and tocochromanols (which includes vitamin E).[1][2] Plastoquinones are critical components of the photosynthetic electron transport chain, while tocochromanols are potent lipid-soluble antioxidants that protect cellular membranes from oxidative damage.[3] The concentration of free HGA in plant tissues is generally low due to its rapid conversion into these downstream products. However, its transient presence is fundamental to plant life.
One of the most notable natural sources of high concentrations of HGA is the honey derived from the strawberry tree (Arbutus unedo).[4][5] This unique honey is characterized by its bitter taste and dark color, both of which are attributed to its high phenolic content, with HGA being a major constituent.
| Natural Source | Organism Type | Typical Concentration of this compound | Reference(s) |
| Strawberry Tree Honey | Plant-derived product | 245.1 to 485.9 mg/kg | [6] |
| General Plant Tissues | Plants | Low (transient intermediate) | [1][3] |
This compound in the Microbial World: Bacteria and Fungi
In the microbial realm, HGA plays a more varied and often more conspicuous role, particularly in secondary metabolism.
Bacteria: Certain bacteria, such as the plant pathogen Xanthomonas campestris pv. phaseoli, are known to produce HGA, which is associated with the formation of brown pigments.[4] In opportunistic pathogens like Burkholderia cenocepacia, HGA is a precursor for the production of pyomelanin, a dark pigment linked to virulence and antibiotic resistance.[4][7] The accumulation of HGA in these bacteria is often a result of mutations in the gene encoding homogentisate 1,2-dioxygenase, the enzyme responsible for its degradation.[4] This accumulation allows for the spontaneous oxidation and polymerization of HGA into pyomelanin. Furthermore, recent studies have revealed that HGA can act as a precursor for the biotransformation of antibiotics like trimethoprim, suggesting a role in antibiotic tolerance mechanisms.[7][8]
Fungi: In fungi, such as the yeast Yarrowia lipolytica and the filamentous fungus Aspergillus nidulans, HGA is an intermediate in the catabolism of phenylalanine and tyrosine.[4][9] Similar to bacteria, the disruption of HGA degradation in these fungi can lead to the accumulation and secretion of HGA, often resulting in the production of brown or black pigments in the culture medium.
The Biosynthetic Pathway of this compound: A Conserved Core with Diverse Regulation
The biosynthesis of HGA from the aromatic amino acid L-tyrosine is a highly conserved pathway across different life forms, including plants, bacteria, and fungi. This pathway involves a two-step enzymatic conversion.
From L-Tyrosine to 4-Hydroxyphenylpyruvate
The initial step in the pathway is the conversion of L-tyrosine to 4-hydroxyphenylpyruvate. This reaction is typically catalyzed by a tyrosine aminotransferase (TAT), a pyridoxal 5'-phosphate (PLP)-dependent enzyme that transfers the amino group from tyrosine to an α-keto acid acceptor, usually α-ketoglutarate.
The Key Conversion: 4-Hydroxyphenylpyruvate to this compound
The second and committing step in HGA biosynthesis is the conversion of 4-hydroxyphenylpyruvate to this compound. This complex reaction is catalyzed by the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) .[10] HPPD is a non-heme Fe(II)-dependent oxygenase that carries out a multifaceted reaction involving the decarboxylation of the pyruvate side chain, the hydroxylation of the aromatic ring, and the migration of the resulting acetate side chain.[2]
While the overall reaction catalyzed by HPPD is conserved, the enzyme itself exhibits interesting variations in structure and regulation across different organisms. Plant HPPDs are the target of several classes of commercial herbicides, which act as potent inhibitors of the enzyme, leading to the bleaching of plant tissues due to the inhibition of plastoquinone and carotenoid biosynthesis.[2]
| Organism Type | Enzyme Characteristics | Regulation |
| Plants | Dimeric or tetrameric structure. Highly sensitive to herbicide inhibition. | Feedback inhibition by tyrosine may occur in some species.[11] |
| Bacteria | Often tetrameric. Some bacterial HPPDs show lower sensitivity to herbicides. | Transcriptional regulation is a key control point. For example, in Pseudomonas putida, the expression of the hpd gene (encoding HPPD) is part of a larger regulon for aromatic compound degradation.[1] |
| Fungi | Less characterized than plant and bacterial counterparts. | Transcriptional regulation in response to the availability of aromatic amino acids. |
Diagram of the this compound Biosynthesis Pathway
Caption: The two-step enzymatic conversion of L-tyrosine to this compound.
The Fate of this compound: Degradation and Diversion
Once synthesized, HGA can follow two primary routes: degradation through the central catabolic pathway or diversion into specialized metabolic pathways.
The canonical degradation pathway involves the ring-opening of HGA, catalyzed by homogentisate 1,2-dioxygenase (HGD) , another Fe(II)-dependent enzyme.[12] This reaction yields 4-maleylacetoacetate, which is further metabolized to fumarate and acetoacetate, intermediates of the Krebs cycle.[12]
In many microorganisms and some specialized plant tissues, the accumulation of HGA, often due to a deficiency or inhibition of HGD, leads to its diversion into secondary metabolic pathways, resulting in the formation of pigments like pyomelanin or other bioactive compounds.
Experimental Protocols for the Study of this compound
The following section provides detailed, step-by-step methodologies for the extraction, purification, and quantification of HGA from non-human sources. These protocols are designed to be self-validating and are grounded in established scientific literature.
Extraction of this compound
The choice of extraction method depends on the source material. It is crucial to handle samples quickly and at low temperatures to minimize the oxidation of HGA, which is prone to degradation, especially at alkaline pH.
This protocol is adapted from methods used for the analysis of phenolic compounds in honey.[6]
-
Sample Preparation: Weigh 5 g of honey into a 50 mL centrifuge tube. Dissolve the honey in 10 mL of acidified water (pH 2 with HCl).
-
Liquid-Liquid Extraction: Add 20 mL of ethyl acetate to the tube. Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic phases.
-
Collection of Organic Phase: Carefully collect the upper ethyl acetate layer, which contains the HGA, and transfer it to a clean tube.
-
Repeated Extraction: Repeat the extraction of the aqueous phase with another 20 mL of ethyl acetate to maximize recovery. Combine the ethyl acetate extracts.
-
Solvent Evaporation: Evaporate the combined ethyl acetate extracts to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in a known volume (e.g., 1 mL) of the initial mobile phase for HPLC analysis or a suitable solvent for GC-MS derivatization.
This protocol is suitable for the extraction of HGA from culture supernatants.
-
Culture Preparation: Grow the microbial strain in a suitable liquid medium until the desired growth phase or pigment production is observed.
-
Cell Removal: Centrifuge the culture at 10,000 x g for 15 minutes at 4°C to pellet the cells.
-
Supernatant Collection: Carefully collect the supernatant.
-
Acidification: Acidify the supernatant to pH 2-3 with concentrated HCl. This protonates the carboxylic acid group of HGA, making it more soluble in organic solvents.
-
Liquid-Liquid Extraction: Perform a liquid-liquid extraction with an equal volume of ethyl acetate. Mix vigorously and separate the phases by centrifugation (4000 x g for 10 minutes).
-
Collection and Evaporation: Collect the organic phase and evaporate to dryness as described in Protocol 3.1.1.
-
Reconstitution: Reconstitute the extract in a suitable solvent for analysis.
Diagram of the General Extraction Workflow
Caption: A generalized workflow for the extraction of this compound.
Quantification of this compound
High-performance liquid chromatography (HPLC) with UV detection and gas chromatography-mass spectrometry (GC-MS) are the most common and reliable methods for the quantification of HGA.
This method is adapted from established protocols for the analysis of phenolic acids.[13]
-
Chromatographic System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used.
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 70% A, 30% B
-
20-25 min: Linear gradient to 50% A, 50% B
-
25-30 min: Return to initial conditions (95% A, 5% B)
-
30-35 min: Equilibration
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: 292 nm (the λmax for HGA).
-
Quantification: Prepare a calibration curve using a certified standard of this compound. The concentration of HGA in the samples is determined by comparing the peak area to the calibration curve.
GC-MS analysis of HGA requires a derivatization step to increase its volatility. Silylation is the most common derivatization method.[14]
-
Derivatization:
-
To the dried extract, add 50 µL of pyridine and 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
-
GC-MS System: A standard GC-MS system.
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 250°C at 10°C/min.
-
Hold at 250°C for 5 minutes.
-
-
Injection: 1 µL in splitless mode.
-
Mass Spectrometry:
-
Ionization mode: Electron Impact (EI) at 70 eV.
-
Scan range: m/z 50-550.
-
-
Quantification: Use selected ion monitoring (SIM) for enhanced sensitivity and selectivity. The trimethylsilyl derivative of HGA will have characteristic fragment ions that can be used for quantification (e.g., m/z 384, 369, 282). A calibration curve is prepared using a derivatized HGA standard.
Regulation of this compound Biosynthesis
The production of HGA is tightly regulated to meet the metabolic demands of the organism without leading to toxic accumulation.
-
In Plants: The regulation of the HGA pathway is linked to the overall control of aromatic amino acid biosynthesis. Feedback inhibition of key enzymes in the shikimate and aromatic amino acid pathways by tyrosine can indirectly control the flux towards HGA.[11]
-
In Bacteria: Transcriptional regulation plays a major role. In Pseudomonas putida, the genes for HGA catabolism (hmgABC) are organized in an operon that is induced by HGA itself, acting through a repressor protein (HmgR).[1][7] In Streptomyces coelicolor, the transcription of the hppD gene is controlled by both an activator (HpdA) and a repressor (HpdR) in response to the presence of tyrosine and its catabolites.[15]
Physiological Roles of this compound Beyond a Precursor
While its role as a precursor is well-established, emerging evidence suggests that HGA itself may have other physiological functions.
-
Antioxidant and Pro-oxidant Activity: HGA has been shown to possess both antioxidant and pro-oxidant properties, depending on its concentration and the cellular environment.[5]
-
Defense Mechanisms: In some plants, HGA and its derivatives may be involved in defense against herbivores and pathogens.[16]
-
Allelopathy: There is speculation that HGA secreted by some plants could have allelopathic effects, inhibiting the growth of neighboring plants, although this requires further investigation.
Conclusion and Future Perspectives
This compound is a molecule of significant interest beyond its association with human disease. Its widespread presence in nature and its involvement in diverse and crucial biochemical pathways in plants, bacteria, and fungi highlight its importance. The continued study of HGA in these organisms holds great promise for applications in biotechnology, agriculture, and drug discovery. For instance, understanding the regulation of HGA biosynthesis could lead to strategies for engineering plants with enhanced vitamin E content or for developing novel herbicides. In the microbial world, the HGA pathway is a potential target for new antimicrobial agents that could disrupt pigment formation and virulence in pathogenic bacteria. The detailed experimental protocols provided in this guide are intended to facilitate further research into this fascinating and multifaceted molecule.
References
- 1. The Homogentisate Pathway: a Central Catabolic Pathway Involved in the Degradation of l-Phenylalanine, l-Tyrosine, and 3-Hydroxyphenylacetate in Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Hydroxyphenylpyruvate dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of 4-hydroxyphenylpyruvate dioxygenase inhibitor herbicide on homoterm animals and humans [jpccr.eu]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound, a main phenolic constituent of strawberry tree honey, protects human peripheral blood lymphocytes against irinotecan-induced cytogenetic damage in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Validation of a GC-MS Method for the Analysis of this compound in Strawberry Tree (Arbutus unedo L.) Honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Kinetic analysis of human homogentisate 1,2-dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular characterization of a gene encoding a homogentisate dioxygenase from Aspergillus nidulans and identification of its human and plant homologues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-Hydroxyphenylpyruvate dioxygenase - Wikipedia [en.wikipedia.org]
- 11. Mode of action of 4-hydroxyphenylpyruvate dioxygenase inhibition by triketone-type inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Homogentisate 1,2-dioxygenase - Wikipedia [en.wikipedia.org]
- 13. phcogres.com [phcogres.com]
- 14. Identification of a homogentisate-1,2-dioxygenase gene in the fungus Exophiala lecanii-corni: analysis and implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
Methodological & Application
Application Note: Quantification of Homogentisic Acid in Urine using HPLC-MS/MS
Introduction: The Clinical Imperative for Accurate Homogentisic Acid Quantification
This compound (HGA), an intermediate in the catabolism of the amino acids tyrosine and phenylalanine, is a critical biomarker for the rare autosomal recessive disorder, Alkaptonuria (AKU).[1][2] This condition is caused by a deficiency in the enzyme homogentisate 1,2-dioxygenase (HGD), leading to the systemic accumulation of HGA.[3] While normally present in only trace amounts, in AKU patients, HGA is excreted in the urine in gram quantities, often between 1 and 8 grams per day.[3][4]
This massive excretion is the hallmark of the disease and leads to the characteristic darkening of urine upon exposure to air, a key diagnostic clue.[4] Over time, HGA polymerizes and deposits as a bluish-black pigment (ochronosis) in connective tissues, particularly cartilage, leading to severe, early-onset osteoarthritis, cardiovascular complications, and kidney stones.[1][2][3]
Accurate and precise quantification of urinary HGA is therefore paramount for the initial diagnosis of AKU, monitoring disease progression, and evaluating the efficacy of therapeutic interventions, such as the orphan drug Nitisinone, which has been shown to reduce HGA excretion.[5][6] While gas chromatography-mass spectrometry (GC-MS) has been traditionally used, liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) offers superior sensitivity, specificity, and a simpler sample preparation workflow, making it the modern gold standard for this analysis.[7]
This application note provides a detailed, field-proven protocol for the quantification of HGA in human urine using a straightforward "dilute-and-shoot" HPLC-MS/MS method, ensuring high throughput and robust performance for researchers, clinical laboratories, and drug development professionals.
Principle of the Method
This method employs reverse-phase liquid chromatography to achieve chromatographic separation of this compound from other urine matrix components. The analyte is then detected and quantified by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Negative electrospray ionization (ESI) is used to generate the deprotonated molecular ion of HGA, [M-H]⁻, which is then isolated and fragmented to produce specific product ions.
To ensure the highest level of accuracy and to correct for any variability during sample preparation and injection, a stable isotope-labeled internal standard, ¹³C₆-Homogentisic Acid, is utilized.[3] Quantification is achieved by creating a calibration curve from the ratio of the analyte peak area to the internal standard peak area versus the concentration of the calibration standards.
Visualized Pathways and Workflows
Biochemical Pathway: Tyrosine Catabolism and Alkaptonuria
The following diagram illustrates the metabolic pathway for tyrosine degradation, highlighting the enzymatic block at homogentisate 1,2-dioxygenase (HGD) that defines Alkaptonuria and leads to the accumulation of this compound.
Caption: Tyrosine catabolism pathway illustrating the HGD deficiency in AKU.
Experimental Workflow
This diagram outlines the complete analytical process from urine sample receipt to final data reporting, emphasizing the streamlined nature of the protocol.
Caption: Streamlined workflow for urinary HGA quantification by HPLC-MS/MS.
Materials and Methods
Reagents and Materials
-
Standards: this compound (Sigma-Aldrich), ¹³C₆-Homogentisic acid (Cambridge Isotope Laboratories, Inc.).
-
Solvents: LC-MS grade Methanol, LC-MS grade Water, Formic Acid (≥99%).
-
Sample Collection/Storage: Polypropylene urine collection containers. Urine samples should be acidified to pH < 3 with a strong acid (e.g., sulfuric or hydrochloric acid) and stored frozen (-20°C or -80°C) prior to analysis to ensure analyte stability.
-
Consumables: 1.5 mL polypropylene microcentrifuge tubes, autosampler vials with caps, calibrated micropipettes and tips.
Equipment
-
HPLC System: A UHPLC or HPLC system capable of delivering accurate gradients (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC).
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Agilent 6490, Sciex Triple Quad™ series).
-
Data System: Chromatography data system software for instrument control and data analysis (e.g., Agilent MassHunter, Sciex Analyst®).
Detailed Experimental Protocol
Preparation of Stock Solutions
-
HGA Stock (1 mg/mL): Accurately weigh 10 mg of HGA and dissolve in 10 mL of LC-MS grade water.
-
Internal Standard (IS) Stock (1 mg/mL): Accurately weigh 1 mg of ¹³C₆-HGA and dissolve in 1 mL of LC-MS grade water.
-
IS Working Solution (10 µg/mL): Dilute the IS Stock solution 1:100 with LC-MS grade water.
Store all stock solutions in amber vials at -20°C.
Preparation of Calibration Standards and Quality Controls (QCs)
-
Prepare a series of working HGA solutions by serially diluting the HGA stock solution.
-
Use pooled, normal human urine (screened to be negative for HGA) as the matrix.
-
Spike the pooled urine with the HGA working solutions to create a calibration curve. A typical range is 0.5 µg/mL to 200 µg/mL.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
Urine Sample Preparation
This protocol utilizes a simple "dilute-and-shoot" method for high throughput.
-
Thaw patient urine samples, calibrators, and QCs completely at room temperature.
-
Vortex each sample for 10 seconds.
-
In a clean 1.5 mL microcentrifuge tube, combine:
-
940 µL of LC-MS grade water.
-
50 µL of urine sample (patient, calibrator, or QC).
-
10 µL of the IS Working Solution (10 µg/mL).
-
-
Vortex the tube for 15 seconds.
-
Centrifuge at 14,000 x g for 5 minutes to pellet any particulates.
-
Carefully transfer the supernatant to an autosampler vial for analysis.
HPLC-MS/MS Parameters
The following tables outline the optimized instrumental conditions for the analysis. These parameters are based on established methods and should be adapted as necessary for the specific instrumentation used.[3]
| Table 1: HPLC Parameters | |
| Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 5 min, hold for 2 min, re-equilibrate |
| Run Time | ~10 minutes |
| Table 2: Mass Spectrometer Parameters | |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Gas Temperature | 325°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 35 psi |
| Sheath Gas Temp | 350°C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
Multiple Reaction Monitoring (MRM) Transitions
The specificity of the assay is derived from monitoring unique precursor-to-product ion transitions for both the analyte and the internal standard.
| Table 3: MRM Transitions | | | :--- | Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | | Quantifier | this compound | 167.0 | 121.0 | 15 | | Qualifier | this compound | 167.0 | 77.0 | 25 | | Internal Std. | ¹³C₆-Homogentisic Acid | 173.0 | 127.0 | 15 |
Rationale: The precursor ion [M-H]⁻ for HGA is m/z 167.0. The transition to m/z 121.0 corresponds to the neutral loss of formic acid (HCOOH), a common and stable fragmentation for carboxylic acids. For the ¹³C₆-labeled internal standard, both the precursor and the carboxyl-containing fragment are shifted by 6 Da, providing excellent specificity.
Data Analysis and Expected Performance
The concentration of HGA in patient and QC samples is determined by calculating the peak area ratio of HGA to ¹³C₆-HGA and interpolating the value from the linear regression of the calibration curve. The method should be validated according to established bioanalytical guidelines.
| Table 4: Typical Method Performance Characteristics | |
| Linearity | r² > 0.995 |
| Lower Limit of Quantification (LLOQ) | ≤ 0.5 µg/mL |
| Intra-assay Precision (%CV) | < 5% |
| Inter-assay Precision (%CV) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
| Matrix Effects | Normalized by Internal Standard |
| Analyte Stability | Stable in acidified urine when frozen |
Conclusion
This application note describes a rapid, robust, and sensitive HPLC-MS/MS method for the quantitative analysis of this compound in human urine. The simple "dilute-and-shoot" sample preparation protocol allows for high-throughput analysis, while the use of a stable isotope-labeled internal standard ensures high accuracy and precision. This method is fit-for-purpose for clinical research applications, aiding in the diagnosis of Alkaptonuria and the therapeutic monitoring of patients undergoing treatment.
References
- 1. Detection of this compound by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serum markers in alkaptonuria: simultaneous analysis of this compound, tyrosine and nitisinone by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Urine this compound and tyrosine: simultaneous analysis by liquid chromatography tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Urine this compound and tyrosine: simultaneous analysis by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for enzymatic assay of homogentisic acid in plasma
Application Notes and Protocols
Topic: A Validated Spectrophotometric Method for the Enzymatic Determination of Homogentisic Acid in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Clinical Significance of this compound Quantification
This compound (HGA) is a critical intermediate in the metabolic pathway of the amino acids phenylalanine and tyrosine.[1] Under normal physiological conditions, HGA is rapidly converted to maleylacetoacetate by the enzyme homogentisate 1,2-dioxygenase (HGD).[2][3] However, in the rare autosomal recessive disorder Alkaptonuria (AKU), a deficiency in HGD activity leads to the systemic accumulation of HGA.[4][5][6] This accumulation is pathognomonic for AKU, resulting in the deposition of a melanin-like polymer in connective tissues, a process known as ochronosis, which causes debilitating arthritis and other clinical manifestations.[1][4]
Accurate quantification of HGA in plasma is therefore essential for the diagnosis, therapeutic monitoring, and investigation of AKU.[4][7] While methods like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) exist, an enzymatic assay offers a valuable alternative that combines high specificity with operational simplicity, making it suitable for routine clinical and research settings.[4][8]
This document provides a detailed protocol for the enzymatic determination of HGA in plasma. The method is based on the highly specific catalytic action of HGD, ensuring a direct and reliable measurement of the target analyte. We will delve into the underlying principles, provide a step-by-step workflow, and discuss the critical parameters for assay validation, empowering researchers to implement this robust analytical tool.
Principle of the Enzymatic Assay
The assay leverages the specific, oxygen-dependent cleavage of the HGA aromatic ring by HGD. The enzyme catalyzes the conversion of homogentisate to 4-maleylacetoacetate.[2][9]
Homogentisate + O₂ → 4-Maleylacetoacetate
The formation of 4-maleylacetoacetate can be monitored directly by spectrophotometry, as the product exhibits a characteristic absorbance at a specific wavelength in the ultraviolet (UV) spectrum. The rate of increase in absorbance is directly proportional to the concentration of HGA in the sample. The specificity of HGD for its substrate, HGA, is a cornerstone of this assay, minimizing interference from other structurally similar compounds that may be present in plasma.[8]
Caption: Enzymatic conversion of HGA and the metabolic block in Alkaptonuria.
Materials and Reagents
Equipment
-
Microplate reader or UV/Vis spectrophotometer capable of reading at 330 nm
-
Refrigerated centrifuge
-
Calibrated micropipettes (2-20 µL, 20-200 µL, 100-1000 µL)
-
Vortex mixer
-
Polypropylene microcentrifuge tubes (1.5 mL)
-
96-well UV-transparent microplates or quartz cuvettes
Reagents and Chemicals
-
Homogentisate 1,2-dioxygenase (HGD) from a microbial source (e.g., Aspergillus nidulans).[8] The enzyme should be of high purity.
-
This compound (HGA) standard (≥98% purity)
-
Potassium phosphate, monobasic (KH₂PO₄)
-
Potassium phosphate, dibasic (K₂HPO₄)
-
Ethylenediaminetetraacetic acid (EDTA)
-
Ultrapure water
-
Human plasma (for standard curve and quality controls)
Detailed Experimental Protocols
Plasma Sample Collection and Preparation
The integrity of the results begins with meticulous sample handling. Proper collection and processing are paramount to prevent analyte degradation and ensure data accuracy.
Protocol Steps:
-
Blood Collection: Collect whole blood into vacuum tubes containing EDTA as an anticoagulant.[10][11]
-
Mixing: Gently invert the tube 8-10 times to ensure thorough mixing of blood with the anticoagulant.[12]
-
Centrifugation: Within 30-60 minutes of collection, centrifuge the blood samples at 1,000-2,000 x g for 10-15 minutes in a refrigerated centrifuge (2-8°C).[10][13][14] This step separates the plasma (supernatant) from the cellular components.
-
Plasma Aspiration: Carefully aspirate the upper plasma layer using a clean pipette, avoiding disturbance of the buffy coat and red blood cell pellet.[14]
-
Storage: Transfer the plasma into clean, labeled polypropylene tubes. For immediate analysis, samples can be stored at 2-8°C. For long-term storage, aliquot the plasma and freeze at -20°C or, ideally, -80°C to minimize freeze-thaw cycles.[10][11]
Insight from the Scientist: EDTA is the preferred anticoagulant as it chelates Ca²⁺, preventing the coagulation cascade with minimal interference in enzymatic assays compared to heparin. Prompt centrifugation at reduced temperatures is crucial to minimize cellular metabolism and potential degradation of HGA.
Preparation of Reagents
-
Reaction Buffer (100 mM Potassium Phosphate, pH 6.8):
-
Prepare separate stock solutions of 1 M KH₂PO₄ and 1 M K₂HPO₄.
-
To prepare 100 mL of the buffer, mix approximately 4.9 mL of 1 M KH₂PO₄ with 5.1 mL of 1 M K₂HPO₄ and bring the volume to 100 mL with ultrapure water.
-
Adjust the pH to exactly 6.8 using a calibrated pH meter. This pH is optimal for the activity of many microbial HGD enzymes.[8]
-
Store the buffer at 4°C.
-
-
HGA Standard Stock Solution (10 mM):
-
Accurately weigh 16.8 mg of HGA and dissolve it in 10 mL of the Reaction Buffer.
-
Mix thoroughly until fully dissolved. Prepare this solution fresh, as HGA can oxidize and darken over time, especially at neutral or alkaline pH.[1]
-
-
Working HGA Standards (0 - 400 µM):
-
Perform serial dilutions of the 10 mM HGA stock solution in pooled normal human plasma (previously determined to have no detectable HGA) to create a calibration curve. A typical range would be 0, 25, 50, 100, 200, and 400 µmol/L.
-
-
HGD Enzyme Solution (e.g., 0.5 U/mL):
-
Reconstitute the lyophilized HGD enzyme in cold Reaction Buffer to the desired activity concentration. The optimal concentration should be determined empirically to ensure the reaction proceeds within a convenient timeframe for measurement.
-
Keep the enzyme solution on ice at all times.
-
Assay Workflow
Caption: High-level workflow for the enzymatic HGA assay.
Spectrophotometric Procedure
-
Setup: Turn on the microplate reader and set it to the kinetic reading mode at 330 nm, with the temperature controlled at 37°C.
-
Sample Plating: Pipette 50 µL of each standard, quality control (QC) sample, and unknown plasma sample into separate wells of the 96-well UV plate. Include a "blank" well containing 50 µL of Reaction Buffer.
-
Buffer Addition: Add 150 µL of pre-warmed (37°C) Reaction Buffer to each well.
-
Pre-incubation: Place the plate in the reader and allow it to incubate for 5 minutes to ensure temperature equilibration.
-
Reaction Initiation: Start the reaction by adding 20 µL of the HGD Enzyme Solution to each well. It is advisable to use a multichannel pipette for this step to ensure simultaneous initiation across the plate.
-
Data Acquisition: Immediately begin reading the absorbance at 330 nm every 30 seconds for a total of 10-15 minutes.
Data Analysis and Assay Validation
Calculation of Results
-
Determine Reaction Rate: For each well, calculate the rate of change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve. The plate reader software can typically perform this calculation automatically.
-
Construct Standard Curve: Subtract the ΔAbs/min of the blank from all other readings. Plot the corrected ΔAbs/min for the HGA standards against their corresponding concentrations (in µmol/L).
-
Regression Analysis: Perform a linear regression analysis on the standard curve data points. The curve should exhibit a high coefficient of determination (R² > 0.99).
-
Calculate Unknowns: Use the equation of the line from the standard curve (y = mx + c) to calculate the HGA concentration in the unknown samples based on their measured ΔAbs/min.
A Self-Validating System: Quality Control and Performance
For an assay to be trustworthy, it must be self-validating. This involves including QCs and adhering to predefined acceptance criteria in every run.[15]
| Parameter | Typical Acceptance Criteria | Rationale |
| Linearity (R²) | > 0.995 | Ensures a direct proportional relationship between concentration and signal across the analytical range. |
| Quality Controls | Within ±20% of nominal value | Confirms the accuracy and precision of the assay run. Typically, low, medium, and high QCs are used. |
| Precision (CV%) | Intra-assay CV < 10%; Inter-assay CV < 15% | Demonstrates the reproducibility of the assay within the same run and between different runs.[7][16] |
| Accuracy (% Recovery) | 85-115% | Assesses how close the measured value is to the true value, often tested by spiking known amounts of HGA into plasma.[7] |
| Limit of Quant. (LOQ) | S/N ratio ≥ 10 | The lowest concentration that can be reliably quantified with acceptable precision and accuracy.[7] |
Potential Interferences
A key advantage of this enzymatic assay is its high specificity. Unlike older colorimetric methods, the HGD enzyme is not known to react with structurally similar compounds like tyrosine or phenylpyruvate.[8] However, certain considerations remain:
-
Hemolysis: Grossly hemolyzed samples may interfere with spectrophotometric readings and should be avoided.
-
Endogenous Peroxidases: While the HGD reaction itself does not involve peroxidase, it's important to note that HGA can interfere with other clinical assays that use peroxidase-based detection systems, such as some creatinine and urate tests.[17][18] This highlights the importance of using a specific HGA assay when monitoring AKU patients.
Conclusion
The enzymatic assay for this compound in plasma is a robust, specific, and reliable method for applications ranging from clinical diagnosis to therapeutic development. By understanding the core principles of the HGD-catalyzed reaction and adhering to meticulous sample handling and a validated protocol, researchers can generate high-quality data crucial for advancing the understanding and management of Alkaptonuria. The inherent specificity of the enzyme provides a distinct advantage over less direct methods, ensuring that the results accurately reflect the true concentration of this key metabolic biomarker.
References
- 1. A molecular spectroscopy approach for the investigation of early phase ochronotic pigment development in Alkaptonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic analysis of human homogentisate 1,2-dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. jjbs.hu.edu.jo [jjbs.hu.edu.jo]
- 5. researchgate.net [researchgate.net]
- 6. Quick Diagnosis of Alkaptonuria by this compound Determination in Urine Paper Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Spectrophotometric determination of homogentisate using Aspergillus nidulans homogentisate dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. homogentisate 1,2-dioxygenase activity | Semantic Scholar [semanticscholar.org]
- 10. Serum and Plasma Preparation | Quansys Biosciences [quansysbio.com]
- 11. Preparation of Serum and Plasma from Blood - FineTest ELISA Kit [fn-test.com]
- 12. inspq.qc.ca [inspq.qc.ca]
- 13. bloodplasmaseparator.com [bloodplasmaseparator.com]
- 14. Blood Plasma and Serum Preparation | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Validation of an enzyme immunoassay for the determination of total homocysteine in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Interferences of this compound (HGA) on routine clinical chemistry assays in serum and urine and the implications for biochemical monitoring of patients with alkaptonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Note: Robust Solid-Phase Extraction of Homogentisic Acid from Human Synovial Fluid
Abstract
This application note presents a detailed and validated protocol for the selective extraction and purification of homogentisic acid (HGA) from human synovial fluid. Given the diagnostic significance of HGA in metabolic disorders such as alkaptonuria, which leads to ochronotic arthropathy, its accurate quantification in synovial fluid is of paramount importance. The inherent viscosity of synovial fluid, primarily due to high concentrations of hyaluronic acid, poses a significant challenge for sample preparation. This protocol addresses this by incorporating an enzymatic pre-treatment step with hyaluronidase, followed by a robust solid-phase extraction (SPE) method using a mixed-mode weak anion exchange (WAX) sorbent. This methodology ensures high recovery and excellent sample cleanup, making it suitable for downstream analysis by liquid chromatography-mass spectrometry (LC-MS) or high-performance liquid chromatography (HPLC).
Introduction: The Clinical Relevance of this compound in Synovial Fluid
This compound is a key intermediate in the metabolic pathway of the amino acids phenylalanine and tyrosine. In the rare autosomal recessive disorder alkaptonuria (AKU), a deficiency in the enzyme homogentisate 1,2-dioxygenase leads to the accumulation of HGA in the body.[1] This accumulation results in the deposition of a dark, melanin-like pigment in connective tissues, a condition known as ochronosis.[1] Ochronotic arthropathy, a severe and progressive form of degenerative joint disease, is a hallmark of AKU, and the analysis of synovial fluid can provide critical insights into the disease state.[2]
Accurate measurement of HGA levels in synovial fluid is crucial for the diagnosis, monitoring of disease progression, and evaluation of therapeutic interventions for alkaptonuria. However, the complex and viscous nature of synovial fluid presents a significant analytical challenge.[3][4] This application note provides a comprehensive methodology to overcome these challenges, ensuring reliable and reproducible quantification of HGA.
Principles of the Method: Combining Enzymatic Digestion with Mixed-Mode SPE
This protocol is founded on a two-pronged approach to effectively isolate HGA from the complex synovial fluid matrix:
2.1. Enzymatic Pre-treatment with Hyaluronidase:
Synovial fluid's high viscosity is primarily attributed to the presence of long-chain hyaluronic acid polymers.[5] This viscosity can impede efficient sample handling and lead to clogging of SPE cartridges, resulting in poor recovery and reproducibility.[3] To mitigate this, the protocol begins with an enzymatic digestion step using hyaluronidase. This enzyme specifically catalyzes the hydrolysis of hyaluronic acid, significantly reducing the sample's viscosity and ensuring smooth and consistent loading onto the SPE cartridge.[6]
2.2. Selective Retention using Weak Anion Exchange (WAX) SPE:
This compound is a dicarboxylic acid, making it an ideal candidate for anion exchange chromatography. This protocol employs a mixed-mode polymeric sorbent with weak anion exchange (WAX) functional groups, such as the Waters Oasis WAX or Agilent Bond Elut SAX.[7][8] These sorbents offer a dual retention mechanism: reversed-phase and ion exchange.
The selection of a WAX sorbent is deliberate. At an acidic pH, the carboxylic acid groups of HGA are protonated, reducing its ionic character and allowing it to be retained by the sorbent's reversed-phase properties. The WAX sorbent itself is also charged at this pH. By carefully manipulating the pH of the wash and elution solvents, we can achieve a highly selective extraction. Interfering substances can be washed away, and the purified HGA can be eluted by neutralizing the charge on the sorbent, allowing for its release.[9]
Experimental Workflow and Logical Relationships
The overall workflow is designed to be systematic and reproducible, ensuring the integrity of the analytical results.
Caption: Workflow for HGA extraction from synovial fluid.
Detailed Protocols
4.1. Materials and Reagents:
-
Synovial fluid collected in EDTA tubes
-
Hyaluronidase from bovine testes (Sigma-Aldrich, Cat. No. H3506 or equivalent)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (88% or higher)
-
Ammonium hydroxide (28-30%)
-
Deionized water (18.2 MΩ·cm)
-
Weak Anion Exchange (WAX) SPE cartridges (e.g., Waters Oasis WAX, 30 mg, 1 mL)
-
SPE vacuum manifold
-
Centrifuge
-
Nitrogen evaporator
4.2. Sample Pre-treatment Protocol:
-
Thawing: If frozen, thaw the synovial fluid samples at room temperature.
-
Enzymatic Digestion: To 1 mL of synovial fluid, add 20 µL of a 10 mg/mL hyaluronidase solution in PBS.
-
Incubation: Gently vortex and incubate the sample at 37°C for 30-60 minutes to reduce viscosity.[4][10]
-
Protein Precipitation & Centrifugation: Add 2 mL of acetonitrile with 1% formic acid to precipitate proteins. Vortex for 1 minute. Centrifuge at 10,000 x g for 10 minutes.
-
Dilution and Acidification: Transfer the supernatant to a clean tube. Dilute the supernatant 1:1 with an aqueous solution of 2% formic acid to ensure HGA is in a suitable state for binding to the SPE sorbent.
4.3. Solid-Phase Extraction Protocol (WAX):
This protocol is optimized for a 30 mg WAX cartridge. Volumes may be scaled for different cartridge sizes.
-
Conditioning: Pass 1 mL of methanol through the cartridge.
-
Equilibration: Pass 1 mL of deionized water through the cartridge. Do not allow the sorbent to dry.
-
Loading: Load the pre-treated sample onto the cartridge at a slow, consistent flow rate (approximately 1 mL/min).
-
Aqueous Wash: Wash the cartridge with 1 mL of 5% methanol in water. This step removes polar, water-soluble interferences.
-
Organic Wash: Wash the cartridge with 1 mL of methanol. This step removes less polar, non-ionic interferences that are not retained by the ion-exchange mechanism.
-
Elution: Elute the retained HGA with 1-2 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic pH neutralizes the WAX sorbent, releasing the negatively charged HGA.[11]
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of mobile phase for your analytical method (e.g., 100-200 µL).
Expected Performance and Data Presentation
The following table summarizes the expected performance characteristics of this method, based on typical results for the extraction of organic acids from complex biological matrices using mixed-mode SPE.[12]
| Parameter | Expected Value | Rationale |
| Recovery | > 85% | Mixed-mode SPE provides strong retention, minimizing analyte loss during wash steps. |
| Reproducibility (RSD%) | < 15% | The robust protocol, including enzymatic pre-treatment, ensures consistent performance across samples.[13] |
| Limit of Quantification (LOQ) | Analyte & Instrument Dependent | The LOQ will primarily be determined by the sensitivity of the downstream analytical instrument (e.g., LC-MS/MS). |
| Matrix Effect | Significantly Reduced | The dual retention mechanism and optimized wash steps effectively remove interfering phospholipids and proteins. |
Method Validation and Trustworthiness
To ensure the trustworthiness and reliability of this protocol, a thorough validation should be performed in the end-user's laboratory. Key validation parameters include:
-
Selectivity: Analyze blank synovial fluid samples to ensure no endogenous components co-elute with HGA.
-
Accuracy and Precision: Determine intra- and inter-day accuracy and precision by analyzing spiked synovial fluid samples at low, medium, and high concentrations.[13]
-
Recovery: Compare the analytical response of HGA in extracted samples to that of non-extracted standards to determine the efficiency of the extraction process.
-
Matrix Effect: Evaluate the influence of the synovial fluid matrix on the ionization of HGA in the analytical instrument, particularly for LC-MS applications.
By systematically evaluating these parameters, researchers can have high confidence in the quantitative data generated using this method.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Recovery | - Incomplete elution.- Analyte breakthrough during loading/washing.- Sorbent drying (for silica-based sorbents). | - Ensure elution solvent is sufficiently basic.- Decrease loading/washing flow rate.- Ensure sorbent bed remains wet during conditioning and loading. |
| High Variability (RSD%) | - Inconsistent sample pre-treatment.- Variable flow rates during SPE. | - Ensure complete enzymatic digestion.- Use a vacuum manifold with flow control. |
| Clogged Cartridge | - Insufficient viscosity reduction.- Particulate matter in the sample. | - Increase hyaluronidase incubation time or concentration.- Ensure thorough centrifugation after protein precipitation. |
References
- 1. waters.com [waters.com]
- 2. researchgate.net [researchgate.net]
- 3. Hyaluronidase treatment of synovial fluid to improve assay precision for biomarker research using multiplex immunoassay platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lokmanhekimhs.com [lokmanhekimhs.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. waters.com [waters.com]
- 8. bvninstruments.com [bvninstruments.com]
- 9. youtube.com [youtube.com]
- 10. Optimization of Synovial Fluid Collection and Processing for NMR Metabolomics and LC-MS/MS Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SPE Method Validation Terms: Precision and Accuracy [phenomenex.com]
Applikations- und Protokollhandbuch: Derivatisierung von Homogentisinsäure für die GC-MS-Analyse
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieses Dokument bietet eine detaillierte technische Anleitung zur Derivatisierung von Homogentisinsäure (HGS) für die quantitative und qualitative Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS). Es werden die zugrunde liegenden chemischen Prinzipien erläutert, ein validiertes, schrittweises Protokoll vorgestellt und Einblicke in die Optimierung und Fehlerbehebung gegeben.
Einleitung: Die Notwendigkeit der Derivatisierung zur Analyse der Homogentisinsäure
Homogentisinsäure (2,5-Dihydroxyphenylessigsäure) ist ein zentrales Zwischenprodukt im Stoffwechsel der Aminosäuren Phenylalanin und Tyrosin.[1][2] Eine angeborene Störung im Abbau dieses Moleküls, verursacht durch einen Mangel des Enzyms Homogentisat-Dioxygenase, führt zur seltenen Stoffwechselerkrankung Alkaptonurie.[3][4][5] Bei dieser Erkrankung reichert sich HGS im Körper an, was zu einer charakteristischen Verdunkelung des Urins bei Kontakt mit Luft, Ochronose (blauschwarze Pigmentierung des Bindegewebes) und einer schweren Form von Arthritis führt.[3][4][5] Die genaue Quantifizierung von HGS in biologischen Proben wie Urin und Plasma ist daher für die Diagnose und das therapeutische Monitoring der Alkaptonurie von entscheidender Bedeutung.[3][4][6]
Die Gaschromatographie-Massenspektrometrie (GC-MS) ist aufgrund ihrer hohen Trennleistung, Empfindlichkeit und Spezifität eine leistungsstarke Methode für die Analyse von Metaboliten.[7][8][9][10] Homogentisinsäure ist jedoch aufgrund ihrer polaren Natur, bedingt durch zwei phenolische Hydroxylgruppen und eine Carboxylgruppe, nicht direkt für die GC-Analyse geeignet. Diese funktionellen Gruppen verleihen dem Molekül eine geringe Flüchtigkeit und führen zu unerwünschten Wechselwirkungen mit der GC-Säule, was zu schlechter Peakform und unzuverlässigen Ergebnissen führt.[11][12]
Um diese Einschränkungen zu überwinden, ist ein chemischer Modifizierungsschritt, die sogenannte Derivatisierung , unerlässlich.[12] Durch die Derivatisierung werden die polaren, aktiven Wasserstoffatome der Hydroxyl- und Carboxylgruppen durch unpolare Gruppen ersetzt.[13][14] Dies erhöht die Flüchtigkeit und thermische Stabilität des Analyten und verbessert sein chromatographisches Verhalten signifikant.[11][13]
Wissenschaftliche Grundlagen: Die Silylierung als Methode der Wahl
Für die Derivatisierung von organischen Säuren, Phenolen und Alkoholen ist die Silylierung die am weitesten verbreitete und effektivste Methode.[11][13] Bei dieser Reaktion wird ein aktiver Wasserstoff durch eine Alkylsilylgruppe, am häufigsten eine Trimethylsilyl (TMS)-Gruppe, ersetzt.[13]
Der Reaktionsmechanismus
Die Silylierung von Homogentisinsäure erfolgt typischerweise mit N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA), einem starken Silylierungsreagenz.[13][15] Die Reaktion ist eine nukleophile Substitution am Siliziumatom des BSTFA. Die freien Elektronenpaare der Sauerstoffatome in den Hydroxyl- und Carboxylgruppen der HGS greifen das Siliziumatom an, was zur Abspaltung einer Trifluoracetamid-Gruppe und zur Bildung einer stabilen Trimethylsilylether- bzw. Trimethylsilylesterbindung führt.[13]
Um die Reaktivität von BSTFA zu erhöhen, insbesondere bei sterisch gehinderten oder weniger reaktiven Gruppen, wird oft ein Katalysator wie Trimethylchlorsilan (TMCS) in geringen Mengen (z. B. 1 %) zugesetzt.[11][13][16]
Warum BSTFA?
BSTFA ist aus mehreren Gründen das bevorzugte Reagenz für diese Anwendung:
-
Hohe Reaktivität: Es reagiert schnell und vollständig mit einer Vielzahl polarer funktioneller Gruppen.[13]
-
Flüchtige Nebenprodukte: Die bei der Reaktion entstehenden Nebenprodukte, Mono(trimethylsilyl)trifluoracetamid und Trifluoracetamid, sind sehr flüchtig und verursachen daher nur minimale chromatographische Interferenzen.[13][15]
-
Gute Löslichkeit: BSTFA ist in den meisten gängigen aprotischen Lösungsmitteln gut löslich und kann oft sogar selbst als Lösungsmittel dienen.[13]
Die Derivatisierungsreaktion für Homogentisinsäure mit BSTFA führt zur Bildung des Tris-Trimethylsilyl-Derivats (HGS-3TMS), bei dem alle drei aktiven Wasserstoffatome ersetzt sind.
Detailliertes Applikationsprotokoll
Dieses Protokoll beschreibt die Extraktion und Derivatisierung von Homogentisinsäure aus Humanplasma oder -urin für die anschließende GC-MS-Analyse.
Benötigte Materialien und Reagenzien
-
Proben: Humanplasma oder Urin
-
Chemikalien:
-
Homogentisinsäure (Standard)
-
Ethylacetat (GC-Qualität)
-
N,O-Bis(trimethylsilyl)trifluoroacetamid (BSTFA) mit 1% Trimethylchlorsilan (TMCS)
-
Pyridin (wasserfrei)
-
Natriumsulfat (wasserfrei)
-
Salzsäure (HCl)
-
-
Geräte:
-
Glasreaktionsgefäße (z. B. 2 ml Vials mit Schraubverschluss und Septum)
-
Zentrifuge
-
Vortex-Mischer
-
Heizblock oder Wasserbad
-
Stickstoff-Evaporator
-
Gaschromatograph mit Massenspektrometer (GC-MS)
-
Probenvorbereitung: Flüssig-Flüssig-Extraktion
Die Logik hinter der Flüssig-Flüssig-Extraktion (LLE) besteht darin, die polare HGS aus der komplexen wässrigen Matrix (Plasma oder Urin) in ein organisches Lösungsmittel zu überführen und gleichzeitig Proteine und Salze zu entfernen, die die Derivatisierung und die GC-Analyse stören würden. Ethylacetat ist hierfür ein geeignetes Lösungsmittel.
-
Ansäuern: Eine definierte Menge der Probe (z. B. 100 µL Plasma oder Urin) in ein sauberes Glasröhrchen geben und mit HCl auf einen pH-Wert von ca. 1-2 ansäuern. Dies stellt sicher, dass die Carboxylgruppe der HGS protoniert und somit weniger polar ist, was die Extraktion in das organische Lösungsmittel erleichtert.
-
Extraktion: 500 µL Ethylacetat hinzufügen.
-
Mischen: Das Röhrchen für 1 Minute kräftig vortexen, um eine intensive Durchmischung der beiden Phasen zu gewährleisten und den Übergang der HGS in die organische Phase zu maximieren.
-
Phasentrennung: Bei 3000 x g für 5 Minuten zentrifugieren, um die organische und die wässrige Phase vollständig zu trennen.
-
Sammeln der organischen Phase: Den oberen organischen Überstand vorsichtig in ein sauberes Reaktionsgefäß überführen.
-
Wiederholung: Den Extraktionsschritt (Schritte 2-5) mit weiterem Ethylacetat wiederholen, um die Extraktionseffizienz zu erhöhen. Die organischen Phasen werden im selben Reaktionsgefäß gesammelt.
-
Trocknung: Den gesammelten Extrakt zur Trockne eindampfen, vorzugsweise unter einem sanften Stickstoffstrom bei Raumtemperatur oder leicht erhöhter Temperatur (max. 40 °C). Es ist entscheidend, dass die Probe vollständig trocken ist, da Wasser das Silylierungsreagenz hydrolysiert und die Reaktionseffizienz drastisch reduziert.[13][17]
Derivatisierung: Silylierung
-
Reagenzien zugeben: Zum trockenen Rückstand 50 µL Pyridin (als Katalysator und Lösungsmittel) und 50 µL BSTFA (+ 1% TMCS) geben.[18]
-
Reaktion: Das Gefäß fest verschließen und für 30-60 Minuten bei 70-80 °C in einem Heizblock oder Wasserbad inkubieren.[3][4][11] Die erhöhte Temperatur beschleunigt die Reaktion und gewährleistet eine vollständige Derivatisierung.
-
Abkühlen: Das Reaktionsgefäß auf Raumtemperatur abkühlen lassen.
-
Analyse: 1 µL der derivatisierten Probe direkt in das GC-MS-System injizieren.
Workflow-Diagramm
Das folgende Diagramm veranschaulicht den gesamten experimentellen Arbeitsablauf von der Probenvorbereitung bis zur GC-MS-Analyse.
Abbildung 1: Schematischer Arbeitsablauf für die Derivatisierung von Homogentisinsäure.
GC-MS-Analyseparameter und Dateninterpretation
Die folgenden Parameter dienen als Ausgangspunkt und müssen möglicherweise für das spezifische GC-MS-System optimiert werden.
| Parameter | Empfohlener Wert | Begründung |
| GC-Säule | 30 m x 0.25 mm ID, 0.25 µm Filmdicke (z.B. 5% Phenyl-Methylpolysiloxan) | Bietet eine gute Trennung für eine breite Palette von Metaboliten. |
| Injektor-Temperatur | 250 °C | Gewährleistet eine schnelle und vollständige Verdampfung des derivatisierten Analyten. |
| Injektionsmodus | Split (z.B. 10:1) oder Splitless | Der Split-Modus wird für konzentriertere Proben verwendet, um eine Überladung der Säule zu vermeiden. |
| Trägergas | Helium, konstante Flussrate (z.B. 1.0 mL/min) | Inertgas, das eine gute chromatographische Auflösung ermöglicht. |
| Ofentemperaturprogramm | Start bei 100 °C, Rampe mit 10 °C/min auf 280 °C, Haltezeit 5 min | Ein Temperaturgradient ist notwendig, um die Analyten entsprechend ihrer Flüchtigkeit zu eluieren. |
| MS-Transferline-Temp. | 280 °C | Verhindert die Kondensation der Analyten vor dem Eintritt in die Ionenquelle. |
| Ionenquellentemperatur | 230 °C | Standardtemperatur für die Elektronenstoßionisation (EI). |
| Ionisationsenergie | 70 eV | Standardenergie für EI, die reproduzierbare Fragmentierungsmuster erzeugt. |
| MS-Scan-Modus | Selected Ion Monitoring (SIM) | Für die quantitative Analyse bietet der SIM-Modus eine höhere Empfindlichkeit und Selektivität. |
Massenspektrometrische Identifizierung
Das Tris-TMS-Derivat der Homogentisinsäure (HGS-3TMS) hat eine Molmasse von 384 g/mol . Im Elektronenstoß-Massenspektrum können charakteristische Ionen für die Identifizierung und Quantifizierung verwendet werden.
Die Überwachung mehrerer Ionen erhöht die Zuverlässigkeit der Identifizierung. Das Verhältnis der Intensitäten der Bestätigungsionen zum Quantifizierungsion sollte in Proben und Standards konstant sein.
Fehlerbehebung (Troubleshooting)
| Problem | Mögliche Ursache(n) | Lösungsvorschläge |
| Kein oder sehr kleiner Peak für HGS-3TMS | 1. Unvollständige Derivatisierung.2. Vorhandensein von Wasser in der Probe.3. Zersetzung des Analyten. | 1. Reaktionszeit und/oder -temperatur erhöhen. Katalysatorkonzentration (TMCS) prüfen.2. Sicherstellen, dass der Extrakt vor der Derivatisierung vollständig trocken ist. Wasserfreie Lösungsmittel verwenden.3. Injektor- und Transferlinientemperaturen optimieren, um thermische Zersetzung zu vermeiden. |
| Mehrere Peaks für HGS | 1. Unvollständige Derivatisierung (Mono- oder Di-TMS-Derivate).2. Tautomerisierung (weniger wahrscheinlich für HGS). | 1. Derivatisierungsbedingungen optimieren (siehe oben).2. Gegebenenfalls einen Methoximierungsschritt vor der Silylierung in Betracht ziehen, um Carbonylgruppen zu stabilisieren (obwohl HGS keine primäre Carbonylgruppe hat).[14][19] |
| Störende Peaks (Interferenzen) | 1. Verunreinigungen aus der Probe.2. Nebenprodukte des Derivatisierungsreagenz.3. Kontaminationen aus Lösungsmitteln oder Gefäßen. | 1. Extraktionsverfahren optimieren.2. Reagenzien-Leerprobe analysieren.3. Hochreine Lösungsmittel und saubere Glaswaren verwenden. |
Fazit und Ausblick
Die hier beschriebene Methode der Silylierung mit BSTFA ist ein robustes und zuverlässiges Verfahren zur Derivatisierung von Homogentisinsäure für die GC-MS-Analyse. Sie ermöglicht eine empfindliche und spezifische Quantifizierung dieses wichtigen Biomarkers für die Alkaptonurie in komplexen biologischen Matrizes. Die sorgfältige Beachtung der Probenvorbereitung, insbesondere die vollständige Entfernung von Wasser, ist entscheidend für den Erfolg der Analyse. Durch die Anwendung des detaillierten Protokolls und der bereitgestellten Richtlinien können Forscher und Kliniker präzise Daten für diagnostische und Forschungszwecke gewinnen.
Referenzen
-
Interchim. (n.d.). Derivatization reagents. Verfügbar unter: --INVALID-LINK--
-
Supelco. (n.d.). BSTFA - N,O-bis(trimethylsilyl)trifluoroacetamide. Sigma-Aldrich. Verfügbar unter: --INVALID-LINK--
-
eMedpedia. (n.d.). Homogentisinsäure. Springer Medizin. Verfügbar unter: --INVALID-LINK--
-
Thapa, M., et al. (n.d.). Determination of homogentisic acid in human plasma by GC-MS for diagnosis of alkaptonuria. DSpace. Verfügbar unter: --INVALID-LINK--
-
Thapa, M., et al. (2013). Determination of this compound in human plasma by GC-MS for diagnosis of alkaptonuria. ResearchGate. Verfügbar unter: --INVALID-LINK--
-
Al-sbou, M., et al. (2018). Measurements of this compound Levels in Alkaptonuria Patients Using an Optimized and Validated Gas Chromatography Method / Mass Spectrometry. ResearchGate. Verfügbar unter: --INVALID-LINK--
-
Restek. (2020). Derivatization techniques for free fatty acids by GC. Verfügbar unter: --INVALID-LINK--
-
Supelco. (n.d.). Bulletin 909A Guide to Derivatization Reagents for GC. Sigma-Aldrich. Verfügbar unter: --INVALID-LINK--
-
Al-sbou, M., et al. (2018). Measurements of this compound levels in Alkaptonuria Patients Using an Optimized and Validated Gas Chromatography Method/Mass. Jordan Journal of Biological Sciences. Verfügbar unter: --INVALID-LINK--
-
Bibel, L. (2022). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Verfügbar unter: --INVALID-LINK--
-
Bibel, L. (2022). Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Verfügbar unter: --INVALID-LINK--
-
ResearchGate. (2022). Derivatization for GC-MS analysis?. Verfügbar unter: --INVALID-LINK--
-
Ohio University. (n.d.). GC Derivatization. Verfügbar unter: --INVALID-LINK--
-
DEKRA. (n.d.). GC/MS (Gaschromatographie/Massenspektrometrie) Analyse. Verfügbar unter: --INVALID-LINK--
-
Quality Analysis. (n.d.). GC-MS: Gaschromatographie mit Massenspektrometrie. Verfügbar unter: --INVALID-LINK--
-
Suisse TP. (n.d.). Gaschromatographie-Massenspektrometrie (GC). Verfügbar unter: --INVALID-LINK--
-
Fraunhofer IPA. (n.d.). Gaschromatographie (GC) – Massenspektrometrie (MS). Verfügbar unter: --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS. Verfügbar unter: --INVALID-LINK--
-
DocCheck Flexikon. (2014). Homogentisinsäure. Verfügbar unter: --INVALID-LINK--
-
Wikipedia. (n.d.). Homogentisinsäure. Verfügbar unter: --INVALID-LINK--
References
- 1. Homogentisinsäure - DocCheck Flexikon [flexikon.doccheck.com]
- 2. Homogentisinsäure – Wikipedia [de.wikipedia.org]
- 3. Determination of this compound in human plasma by GC-MS for diagnosis of alkaptonuria [kci.go.kr]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Homogentisinsäure - Lexikon der Medizinischen Laboratoriumsdiagnostik - eMedpedia | springermedizin.de [springermedizin.de]
- 7. k-labor.de [k-labor.de]
- 8. GC-MS: Gaschromatographie mit Massenspektrometrie ✅ [qa-group.com]
- 9. Gaschromatographie-Massenspektrometrie (GC) - unbekannter Verbindungen - Suisse TP [suisse-tp.ch]
- 10. ipa.fraunhofer.de [ipa.fraunhofer.de]
- 11. Blogs | Restek [discover.restek.com]
- 12. diverdi.colostate.edu [diverdi.colostate.edu]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. youtube.com [youtube.com]
- 15. interchim.fr [interchim.fr]
- 16. gcms.cz [gcms.cz]
- 17. researchgate.net [researchgate.net]
- 18. jjbs.hu.edu.jo [jjbs.hu.edu.jo]
- 19. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
Application Note: A Robust Colorimetric Assay for High-Throughput Screening of Homogentisic Acid
Introduction
Alkaptonuria (AKU) is a rare, autosomal recessive genetic disorder caused by the deficiency of the enzyme homogentate 1,2-dioxygenase (HGD).[1][2] This enzymatic defect disrupts the catabolism of tyrosine and phenylalanine, leading to the systemic accumulation of homogentisic acid (HGA).[3] Over time, HGA oxidizes and forms a melanin-like pigment that deposits in connective tissues, a process known as ochronosis.[2][4] This deposition results in severe, early-onset osteoarthritis, cardiac complications, and a significant reduction in quality of life.
A primary therapeutic strategy for AKU is to lower the circulating levels of HGA.[5] Nitisinone, a potent inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD)—the enzyme directly upstream of HGD—is an effective treatment that blocks the production of HGA.[6][7][8] The discovery of new and improved inhibitors of HPPD or other targets in the tyrosine catabolic pathway is paramount.[9][10] This requires robust high-throughput screening (HTS) platforms to rapidly evaluate large compound libraries.[1][11]
This application note details a simple, cost-effective, and reliable colorimetric assay for the quantification of HGA. The protocol is optimized for a 96-well microplate format, making it ideal for HTS applications in drug discovery for alkaptonuria.
Assay Principle
The assay is based on the oxidative polymerization of HGA under alkaline conditions. In this method, freshly voided urine or a buffered solution containing HGA is alkalinized, which promotes the auto-oxidation of HGA.[12][13] This process transforms HGA into benzoquinone acetic acid (BQA), a highly reactive intermediate.[14][15][16] The BQA molecules then rapidly polymerize to form a soluble, brown-colored pigment.[12] The intensity of the resulting color is directly proportional to the concentration of HGA in the sample and can be quantified by measuring the absorbance at 405-450 nm. This method provides a reliable basis for quantifying HGA in a high-throughput manner.[2][17]
Caption: Chemical principle of the HGA colorimetric assay.
Materials and Reagents
-
This compound (Sigma-Aldrich, Cat. No. H0751 or equivalent)
-
Sodium Hydroxide (NaOH)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well clear, flat-bottom microplates (Corning, Cat. No. 3596 or equivalent)
-
Microplate reader capable of measuring absorbance at 405 nm
-
Multichannel pipettes and sterile reservoirs
-
Deionized (DI) water
Reagent Preparation
-
1 M NaOH Stock Solution: Dissolve 4.0 g of NaOH pellets in 100 mL of DI water. Store at room temperature.
-
HGA Stock Solution (10 mM): Dissolve 16.8 mg of HGA in 10 mL of 1X PBS. Prepare this solution fresh on the day of the experiment, as HGA is prone to oxidation. Protect from light.
-
Assay Buffer: 1X PBS, pH 7.4.
-
Developing Solution (0.1 M NaOH): Dilute the 1 M NaOH stock solution 1:10 with DI water.
Experimental Protocols
Protocol 1: HGA Standard Curve Generation
Causality: A standard curve is essential to correlate the measured absorbance values with known HGA concentrations, allowing for the accurate quantification of HGA in unknown samples.
-
Prepare a 1 mM HGA working solution by diluting the 10 mM stock solution 1:10 in Assay Buffer.
-
Create a series of HGA standards via serial dilution in a 96-well plate as described in the table below.
-
Add 50 µL of Assay Buffer to wells A1-H1 (blanks).
-
Prepare the highest standard (500 µM) by adding 100 µL of the 1 mM HGA working solution to well A2.
-
Add 50 µL of Assay Buffer to wells B2 through H2.
-
Perform a 2-fold serial dilution by transferring 50 µL from well A2 to B2, mixing, then transferring 50 µL from B2 to C2, and so on, down to well G2. Discard 50 µL from well G2. Well H2 will serve as a zero-HGA control.
-
Initiate the color development by adding 50 µL of Developing Solution (0.1 M NaOH) to all wells (A1-H2).
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other readings.
-
Plot the blank-corrected absorbance values against the corresponding HGA concentrations and fit a linear regression curve.
Table 1: HGA Standard Curve Dilution Scheme
| Well | HGA Stock Volume (µL) | Assay Buffer Volume (µL) | Final HGA Concentration (µM) |
|---|---|---|---|
| A2 | 50 (from 1mM stock) | 50 | 500 |
| B2 | 50 (from A2) | 50 | 250 |
| C2 | 50 (from B2) | 50 | 125 |
| D2 | 50 (from C2) | 50 | 62.5 |
| E2 | 50 (from D2) | 50 | 31.25 |
| F2 | 50 (from E2) | 50 | 15.63 |
| G2 | 50 (from F2) | 50 | 7.81 |
| H2 | 0 | 50 | 0 |
Protocol 2: High-Throughput Screening for HPPD Inhibitors
Causality: This protocol is designed to identify compounds that inhibit the enzyme HPPD, thereby reducing the production of HGA from its substrate, 4-hydroxyphenylpyruvate (HPP). The final HGA concentration is measured using the colorimetric method.
Caption: High-throughput screening workflow for HPPD inhibitors.
-
Plate Mapping: Design the plate layout to include test compounds, positive controls (e.g., Nitisinone), and negative controls (e.g., DMSO vehicle).
-
Compound Plating: Add 1 µL of each test compound or control solution to the designated wells of a 96-well plate.
-
Enzyme Addition: Add 25 µL of HPPD enzyme solution (prepared in Assay Buffer) to all wells. Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Add 25 µL of the HPP substrate solution (prepared in Assay Buffer) to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes. The optimal time should be determined during assay development to ensure the reaction is in the linear range.
-
Color Development: Add 50 µL of Developing Solution (0.1 M NaOH) to all wells. This stops the enzymatic reaction and initiates the color development of the HGA produced.
-
Final Read: Incubate for 15 minutes at room temperature and measure the absorbance at 405 nm.
Data Analysis and Interpretation
-
Blank Correction: Subtract the average absorbance of the blank wells (no enzyme or no substrate) from all other wells.
-
Percent Inhibition Calculation: Use the following formula to determine the activity of test compounds: % Inhibition = (1 - (Abs_compound - Abs_pos_ctrl) / (Abs_neg_ctrl - Abs_pos_ctrl)) * 100
-
Abs_compound: Absorbance of the well with the test compound.
-
Abs_pos_ctrl: Average absorbance of the positive control wells (e.g., Nitisinone).
-
Abs_neg_ctrl: Average absorbance of the negative control wells (e.g., DMSO).
-
Assay Validation and Performance Characteristics
Trustworthiness: A robust HTS assay must be rigorously validated to ensure the data it generates is reliable and reproducible. Key parameters include linearity, sensitivity, and the Z'-factor.[11][18]
Linearity and Sensitivity
The assay demonstrates excellent linearity in the range of 7.81 to 500 µM of HGA, with a typical R² value > 0.99.
Table 2: Example Linearity and Sensitivity Data
| Parameter | Value | Description |
|---|---|---|
| Linear Range | 7.81 - 500 µM | The concentration range over which the assay is accurate. |
| R² | > 0.99 | Coefficient of determination from linear regression. |
| Limit of Detection (LOD) | ~5 µM | The lowest concentration of HGA detectable by the assay.[19] |
| Limit of Quantification (LOQ)| ~15 µM | The lowest concentration of HGA that can be reliably quantified. |
Assay Robustness: Z'-Factor
The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[20][21] It measures the separation between the high-signal (negative control) and low-signal (positive control) distributions.
Formula: Z' = 1 - (3 * (SD_neg_ctrl + SD_pos_ctrl)) / |Mean_neg_ctrl - Mean_pos_ctrl|
An assay is considered excellent for HTS if its Z'-factor is between 0.5 and 1.0.[20][22] Assays with a Z'-factor below 0.5 may be marginal or unsuitable for screening.[22][23]
Table 3: Example Z'-Factor Calculation
| Control Type | N | Mean Absorbance (405 nm) | Standard Deviation (SD) |
|---|---|---|---|
| Negative (DMSO) | 16 | 0.850 | 0.045 |
| Positive (Nitisinone) | 16 | 0.120 | 0.015 |
| Calculated Z'-Factor | | | 0.75 |
A Z'-factor of 0.75 indicates a large separation window between the controls and demonstrates that the assay is robust and well-suited for high-throughput screening.[2][24][25]
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High background in blank wells | - Contaminated reagents- HGA stock solution has auto-oxidized | - Use fresh, high-purity water and reagents.- Prepare HGA stock solution immediately before use. |
| Low Z'-Factor (< 0.5) | - High variability in controls- Insufficient signal window | - Check pipetting accuracy; ensure proper mixing.- Optimize enzyme/substrate concentrations or incubation time. |
| Poor linearity in standard curve | - Pipetting errors during serial dilution- Absorbance values are outside the linear range of the reader | - Use calibrated pipettes and careful technique.- Dilute samples to fall within the linear range of the assay. |
Conclusion
The colorimetric assay for this compound described here is a simple, rapid, and robust method suitable for high-throughput screening. With its low cost and high-quality performance, as demonstrated by an excellent Z'-factor, this protocol provides a valuable tool for researchers in the field of drug discovery for alkaptonuria and other disorders of the tyrosine pathway.
References
- 1. A robust bacterial high-throughput screening assay to identify pharmacological chaperones targeting human homogentisate 1,2-dioxygenase missense variants in alkaptonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. io.nihr.ac.uk [io.nihr.ac.uk]
- 6. Nitisinone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. What is the mechanism of Nitisinone? [synapse.patsnap.com]
- 8. Nitisinone - Wikipedia [en.wikipedia.org]
- 9. A Comprehensive In Vitro and In Silico Approach for Targeting 4-Hydroxyphenyl Pyruvate Dioxygenase: Towards New Therapeutics for Alkaptonuria [mdpi.com]
- 10. 4-Hydroxyphenylpyruvate Dioxygenase and Its Inhibition in Plants and Animals: Small Molecules as Herbicides and Agents for the Treatment of Human Inherited Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A robust bacterial high-throughput screening system to evaluate single nucleotide polymorphisms of human homogentisate 1,2-dioxygenase in the context of alkaptonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Detection of Alkaptonuria by simple, effective and precise chemical methods: A technical review - Int J Clin Biochem Res [ijcbr.in]
- 13. db.cngb.org [db.cngb.org]
- 14. A molecular spectroscopy approach for the investigation of early phase ochronotic pigment development in Alkaptonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of ascorbic acid in alkaptonuria: alterations in benzoquinone acetic acid and an ontogenic effect in infancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. epos.myesr.org [epos.myesr.org]
- 17. researchgate.net [researchgate.net]
- 18. researchportal.vub.be [researchportal.vub.be]
- 19. Quick Diagnosis of Alkaptonuria by this compound Determination in Urine Paper Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 20. grokipedia.com [grokipedia.com]
- 21. Z-factor - Wikipedia [en.wikipedia.org]
- 22. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 23. assay.dev [assay.dev]
- 24. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 25. researchgate.net [researchgate.net]
Application Note: Homogentisic Acid Stability Testing in Frozen Biological Samples
Introduction: The Criticality of Homogentisic Acid Stability in Alkaptonuria Research
This compound (HGA) is a key biomarker in the study of Alkaptonuria (AKU), a rare genetic disorder characterized by the deficiency of the enzyme homogentisate 1,2-dioxygenase. This deficiency leads to the accumulation of HGA in various tissues and its excessive excretion in urine. The clinical manifestations of AKU, including ochronosis (a bluish-black pigmentation of connective tissues) and debilitating arthritis, are directly linked to the polymerization of HGA into a melanin-like pigment.[1][2] Therefore, the accurate quantification of HGA in biological matrices such as plasma, serum, and urine is paramount for diagnosing AKU, monitoring disease progression, and assessing the efficacy of therapeutic interventions.
However, HGA is an inherently unstable molecule, prone to oxidation, particularly at physiological and alkaline pH.[3] This instability presents a significant pre-analytical challenge, as the degradation of HGA between sample collection and analysis can lead to an underestimation of its true concentration, potentially compromising clinical and research outcomes. This application note provides a comprehensive guide to understanding and mitigating HGA instability in frozen biological samples. It offers detailed protocols for stability testing, grounded in scientific principles and aligned with regulatory expectations for bioanalytical method validation.
The Chemistry of this compound Instability
This compound's instability is primarily due to its hydroquinone structure, which is readily oxidized to a benzoquinone intermediate, benzoquinone acetic acid (BQA).[4][5] This oxidation is accelerated by factors such as increased pH, temperature, and the presence of oxygen and metal ions.[3] The formation of BQA is a critical step in the pathway to the formation of the ochronotic pigment.
To ensure the integrity of biological samples for HGA analysis, it is crucial to control these factors from the moment of collection. The use of antioxidants, such as ascorbic acid (Vitamin C), is a key strategy to inhibit the oxidation of HGA. Ascorbic acid acts as a reducing agent, preventing the conversion of HGA to BQA.[3][6]
Below is a diagram illustrating the degradation pathway of this compound.
Caption: Degradation pathway of this compound to Ochronotic Polymer.
Pre-analytical Considerations for Sample Integrity
The reliability of HGA quantification begins with meticulous pre-analytical procedures. Adherence to standardized collection and handling protocols is essential to minimize ex vivo degradation.
Sample Collection
-
Plasma/Serum: Blood should be collected in tubes containing an anticoagulant (e.g., EDTA for plasma). To mitigate immediate oxidation, it is highly recommended to use collection tubes pre-treated with an antioxidant. While specific concentrations for HGA in plasma are not definitively established in literature, a common practice for stabilizing labile analytes is the addition of ascorbic acid to achieve a final concentration of approximately 1 mg/mL.
-
Urine: Urine samples should be collected in sterile containers. Due to the alkaline nature of urine upon standing, which accelerates HGA oxidation, immediate acidification and addition of an antioxidant are critical. It is recommended to add ascorbic acid at a concentration of 1 gram per 100 mL of urine without delay.[4]
Sample Processing
-
Centrifugation: Blood samples should be centrifuged promptly after collection to separate plasma or serum from blood cells. Centrifugation should be performed at a low temperature (e.g., 4°C) to minimize enzymatic activity and chemical degradation.
-
Aliquoting: Immediately after processing, plasma, serum, or urine should be aliquoted into smaller volumes in cryovials. This practice is crucial to avoid repeated freeze-thaw cycles of the entire sample, which can compromise analyte stability.[7]
Storage
-
Temperature: For long-term storage, samples should be frozen and maintained at -80°C . While some biomarkers may show stability at -20°C for shorter periods, storage at -80°C is considered the gold standard for preserving the integrity of a wide range of analytes, including those susceptible to oxidation.[3][8] The lower temperature significantly slows down chemical degradation processes.
-
Light Exposure: Samples should be protected from light to prevent photo-oxidation.
Protocols for this compound Stability Testing
To ensure the reliability of HGA measurements, it is imperative to perform stability studies as part of the bioanalytical method validation, in line with guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA). The following are detailed protocols for assessing the stability of HGA in frozen biological samples.
Experimental Workflow for HGA Stability Testing
The following diagram outlines the general workflow for conducting HGA stability studies.
Caption: General workflow for HGA stability testing in biological samples.
Protocol 1: Freeze-Thaw Stability
Objective: To determine the stability of HGA after multiple cycles of freezing and thawing.
Materials:
-
Pooled human plasma or urine (screened for endogenous HGA)
-
This compound reference standard
-
Ascorbic acid
-
Calibrated pipettes and sterile consumables
-
Cryovials
-
-80°C freezer
-
Analytical instrumentation (e.g., HPLC-UV or LC-MS/MS)
Procedure:
-
Preparation of Quality Control (QC) Samples:
-
Prepare a stock solution of HGA in a suitable solvent (e.g., methanol or water with a small amount of acid).
-
Spike the pooled biological matrix (plasma or urine, pre-treated with ascorbic acid) with HGA to prepare low, medium, and high concentration QC samples. The concentrations should span the expected range of clinical samples.
-
Aliquot the QC samples into cryovials.
-
-
Baseline (T0) Analysis:
-
Immediately after preparation, analyze a set of QC samples (n=3 for each concentration level) to establish the baseline HGA concentration.
-
-
Freeze-Thaw Cycles:
-
Store the remaining QC aliquots at -80°C for at least 12 hours.
-
Cycle 1: Remove the samples from the freezer and allow them to thaw completely at room temperature. Once thawed, refreeze them at -80°C for at least 12 hours.
-
Repeat this process for a minimum of three freeze-thaw cycles. It is advisable to test beyond the expected number of cycles that clinical samples might undergo.
-
After the final thaw cycle, analyze the QC samples.
-
-
Data Analysis:
-
Calculate the mean concentration and standard deviation for each QC level at each freeze-thaw cycle.
-
Compare the mean concentrations to the baseline (T0) values.
-
The acceptance criterion is typically that the mean concentration at each cycle should be within ±15% of the baseline concentration.
-
Protocol 2: Long-Term Stability
Objective: To determine the stability of HGA in biological samples stored at -80°C over an extended period.
Materials:
-
Same as for the Freeze-Thaw Stability protocol.
Procedure:
-
Preparation of QC Samples:
-
Prepare and aliquot low, medium, and high concentration QC samples as described in the Freeze-Thaw Stability protocol.
-
-
Baseline (T0) Analysis:
-
Analyze a set of QC samples (n=3 for each concentration level) to establish the baseline HGA concentration.
-
-
Long-Term Storage:
-
Store the remaining QC aliquots at -80°C.
-
Define the time points for stability testing (e.g., 1, 3, 6, 9, and 12 months). The duration should be equal to or longer than the expected storage time of clinical samples.
-
-
Analysis at Time Points:
-
At each designated time point, retrieve a set of QC samples (n=3 for each concentration level) from the freezer.
-
Allow the samples to thaw and then analyze them.
-
-
Data Analysis:
-
Calculate the mean concentration and standard deviation for each QC level at each time point.
-
Compare the mean concentrations to the baseline (T0) values.
-
The acceptance criterion is typically that the mean concentration at each time point should be within ±15% of the baseline concentration.
-
Analytical Methodology: A Sample HPLC Protocol
A robust and validated analytical method is essential for accurate HGA quantification. High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection is a commonly used technique.
Sample Preparation for HPLC Analysis
-
Protein Precipitation (for plasma/serum):
-
To 100 µL of thawed plasma/serum sample, add 200 µL of ice-cold acetonitrile (or another suitable organic solvent) containing an internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Dilution (for urine):
-
Urine samples can often be analyzed after dilution with the mobile phase. A 1:10 or 1:20 dilution is a common starting point.
-
Centrifuge the diluted sample to remove any particulate matter before injection.
-
HPLC-UV Conditions (Example)
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic elution with a mixture of 0.1% formic acid in water and methanol (e.g., 95:5 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection | UV at 292 nm |
Data Interpretation and Reporting
The results of the stability studies should be clearly summarized in a table, as shown below.
| Stability Test | Storage Condition | Duration/Cycles | Low QC (% Bias) | Mid QC (% Bias) | High QC (% Bias) |
| Freeze-Thaw | -80°C | 1 Cycle | |||
| 2 Cycles | |||||
| 3 Cycles | |||||
| Long-Term | -80°C | 1 Month | |||
| 3 Months | |||||
| 6 Months | |||||
| 12 Months |
The "% Bias" is calculated as: [((Mean Concentration at Time Point - Mean T0 Concentration) / Mean T0 Concentration) * 100]
Conclusion
The inherent instability of this compound necessitates a rigorous approach to sample handling and stability testing. By implementing the protocols outlined in this application note, researchers and clinicians can ensure the integrity of biological samples and the accuracy of HGA quantification. The key takeaways are:
-
Immediate stabilization: Use of antioxidants like ascorbic acid at the time of sample collection is crucial.
-
Controlled processing: Prompt processing at low temperatures minimizes degradation.
-
Avoidance of freeze-thaw cycles: Aliquoting samples into single-use vials is a critical practice.
-
Optimal long-term storage: Storage at -80°C is strongly recommended to ensure long-term stability.
-
Thorough validation: Comprehensive stability testing is a non-negotiable component of bioanalytical method validation for HGA.
Adherence to these principles will ultimately lead to more reliable data in the study of Alkaptonuria, facilitating a better understanding of the disease and the development of effective therapies.
References
- 1. Ochronotic hip arthropathy – A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound autoxidation and oxygen radical generation: implications for the etiology of alkaptonuric arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Degradation kinetics of Andrographolide in aqueous solution, product identification and biological activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note: A Robust Protocol for the Liquid-Liquid Extraction of Homogentisic Acid from Tissue Homogenates
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, scientifically-grounded protocol for the efficient extraction of homogentisic acid (HGA) from complex biological matrices such as tissue homogenates. HGA is a critical biomarker for the rare metabolic disorder Alkaptonuria, and its accurate quantification in tissues is essential for pathogenesis research and therapeutic development.[1][2][3][4][5] We delve into the core principles of liquid-liquid extraction (LLE), detailing the causal relationships between the physicochemical properties of HGA and the critical parameters of the extraction protocol, including pH control and solvent selection. The provided step-by-step methodology is designed to be a self-validating system, incorporating best practices to maximize recovery and minimize matrix effects, ensuring high-quality sample preparation for downstream analysis by techniques such as HPLC or GC-MS.[4][6]
Introduction and Scientific Background
This compound ((2,5-dihydroxyphenyl)acetic acid) is a phenolic acid intermediate in the metabolic pathway of the aromatic amino acids phenylalanine and tyrosine.[1][3] In a healthy state, HGA is transient and quickly metabolized by the enzyme homogentisate 1,2-dioxygenase. However, a deficiency in this enzyme leads to the genetic disorder Alkaptonuria (AKU), characterized by the systemic accumulation of HGA.[3][4] This accumulation results in the deposition of a melanin-like polymer in connective tissues, a condition known as ochronosis, leading to severe arthritis and other clinical manifestations.[1][4]
The accurate measurement of HGA in various tissues is paramount for understanding the progression of AKU and for evaluating the efficacy of potential therapeutic interventions. Tissue homogenates, however, present a significant analytical challenge due to their complexity, containing a myriad of potentially interfering substances like proteins, lipids, and other metabolites. Liquid-liquid extraction (LLE) is a powerful and versatile sample preparation technique that leverages the differential solubility of a target analyte between two immiscible liquid phases to isolate it from such interferences.[7][8]
This guide explains the theoretical basis for developing a robust LLE protocol for HGA and provides a detailed, field-tested methodology for its implementation.
The Principle of Liquid-Liquid Extraction
LLE operates on the principle of partitioning. When a sample is mixed with two immiscible solvents (typically an aqueous phase and an organic phase), a solute will distribute between the two phases according to its relative solubility in each. This distribution is defined by the partition coefficient (K), which is the ratio of the concentration of the solute in the organic phase to its concentration in the aqueous phase at equilibrium.[8] For ionizable compounds like HGA, the distribution is more accurately described by the distribution coefficient (D), which is pH-dependent.
Critical Physicochemical Properties of this compound
A successful LLE protocol is built upon a fundamental understanding of the target analyte's properties. For HGA, the key is to manipulate its charge state to control its solubility. HGA is a weak acid due to its carboxylic acid and phenolic hydroxyl groups.
| Property | Value | Significance for LLE |
| Molecular Formula | C₈H₈O₄ | Basic structural information.[1][9] |
| Molar Mass | 168.15 g/mol | Essential for preparing standard solutions.[3][9] |
| pKa | ~3.3 (Carboxylic Acid) | Dictates the pH required to keep HGA in its neutral, non-ionized form. The phenolic groups have higher pKa values and are less relevant under typical acidic extraction conditions.[10] |
| LogP (o/w) | 0.86 | Indicates a moderate lipophilicity in its neutral form, making it suitable for extraction into a moderately polar organic solvent.[9][11] |
| Solubility | Soluble in water, ethanol, DMSO, DMF.[1][12] | Guides the choice of extraction solvent and reconstitution solvent. |
To maximize the extraction of HGA into an organic solvent, the aqueous phase must be acidified to a pH at least 2 units below its pKa.[7][10][13] At a pH of ≤ 2.0, the carboxylic acid group will be fully protonated (-COOH), rendering the molecule neutral and significantly increasing its affinity for the organic phase (maximizing D).[10][14]
Experimental Protocol: LLE of HGA from Tissue Homogenates
This protocol is designed to ensure high recovery and purity of the HGA extract.
Materials and Reagents
-
Tissue Sample: Frozen tissue of interest (e.g., cartilage, liver).
-
Homogenization Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.
-
Internal Standard (IS): A structurally similar compound not present in the sample (e.g., Tropic Acid) at a known concentration (e.g., 100 µM in methanol).[15]
-
Acidifying Agent: 6M Hydrochloric Acid (HCl).
-
Extraction Solvent: Ethyl Acetate (HPLC Grade). It offers good polarity for HGA and is readily evaporated.
-
Anti-emulsion/Salting-out Agent: Sodium Chloride (NaCl), crystalline.
-
Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄).
-
Reconstitution Solvent: Mobile phase appropriate for the downstream analytical method (e.g., 5% Acetonitrile in water with 0.1% Formic Acid).
-
Equipment:
-
Tissue homogenizer (e.g., bead beater, Dounce homogenizer).
-
Centrifuge capable of handling 15 mL tubes at >3000 x g.
-
15 mL polypropylene centrifuge tubes.
-
Vortex mixer.
-
Mechanical shaker/rocker.
-
Nitrogen evaporator or centrifugal vacuum concentrator.
-
pH meter or pH indicator strips.
-
Glass Pasteur pipettes.
-
Visual Workflow of HGA Extraction
Caption: Workflow for HGA extraction from tissue homogenates.
Step-by-Step Protocol
-
Tissue Homogenization:
-
Weigh approximately 50-100 mg of frozen tissue.
-
Add 1 mL of ice-cold PBS buffer per 100 mg of tissue.
-
Homogenize the tissue thoroughly until no visible tissue fragments remain. Keep the sample on ice throughout to minimize enzymatic degradation.
-
Transfer a known volume (e.g., 500 µL) of the homogenate to a 15 mL centrifuge tube.
-
-
Internal Standard Spiking and Acidification:
-
Spike the homogenate with a small, precise volume of the internal standard solution (e.g., 10 µL).
-
Crucial Step: Acidify the sample by adding 6M HCl dropwise while vortexing. Check the pH using a pH strip, aiming for a final pH of ≤ 2.0. This step protonates HGA, making it neutral and extractable.[10][13][14]
-
-
First Extraction:
-
Add approximately 0.5 g of NaCl. This increases the ionic strength of the aqueous layer, which helps break potential emulsions and drives the HGA into the organic phase (salting out).[13][16]
-
Add 5 mL of ethyl acetate to the tube.
-
Cap the tube securely and vortex vigorously for 1 minute.
-
Place the tube on a mechanical shaker or rocker and mix for 10-15 minutes to ensure thorough partitioning.
-
Centrifuge at 3000 x g for 10 minutes at 4°C to achieve a clean separation of the two phases and pellet the precipitated proteins at the interface.
-
-
Phase Collection:
-
Three layers should be visible: a top organic layer (ethyl acetate), a solid protein disk at the interface, and a bottom aqueous layer.
-
Using a clean glass Pasteur pipette, carefully aspirate the top organic layer and transfer it to a new clean tube. Be careful not to disturb the protein layer.
-
-
Repeat Extraction:
-
Drying and Evaporation:
-
Add a small amount of anhydrous sodium sulfate to the pooled organic extract to remove any residual water.
-
Transfer the dried organic extract to a new tube, leaving the sodium sulfate behind.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature or using a centrifugal vacuum concentrator.
-
-
Reconstitution:
-
Reconstitute the dried residue in a small, precise volume (e.g., 100-200 µL) of the reconstitution solvent.
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
-
Troubleshooting and Expert Insights
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Emulsion Formation | High concentration of lipids and proteins in the tissue homogenate acting as surfactants.[16] Shaking too vigorously. | • Gentle Mixing: Instead of vigorous vortexing, use a gentle rocker or swirl the funnel.[16] • Salting Out: Addition of NaCl is often sufficient to break emulsions by increasing the polarity of the aqueous phase.[13][16][19] • Centrifugation: Increased g-force or duration can help compact the emulsion layer. • Filtration: Pass the mixture through a glass wool plug to disrupt the emulsion.[16] |
| Low Recovery of HGA | Incorrect pH: The aqueous phase was not sufficiently acidic (pH > 2.5), leaving HGA in its ionized, water-soluble state.[13][14] Insufficient Mixing: Inadequate contact time or surface area between the two phases. Single Extraction: Performing only one extraction is often insufficient to recover all the analyte. | • Verify pH: Always confirm the pH of the aqueous phase is ≤ 2.0 before adding the organic solvent.[10] • Increase Mixing Time: Ensure at least 10-15 minutes of thorough mixing. • Perform Multiple Extractions: At least two, preferably three, extractions with fresh solvent are recommended for high recovery.[17][18] |
| High Variability in Results | Inconsistent homogenization. Inaccurate pipetting of sample, internal standard, or reconstitution solvent. Evaporation to dryness for too long, causing loss of analyte. | • Standardize Homogenization: Use a consistent protocol for tissue homogenization to ensure sample uniformity.[20] • Calibrate Pipettes: Use calibrated pipettes for all volume transfers. • Careful Evaporation: Monitor the evaporation process closely and remove the sample as soon as it is dry. |
Conclusion
This application note provides a scientifically robust and detailed protocol for the liquid-liquid extraction of this compound from tissue homogenates. By understanding and controlling the critical parameters of pH and solvent choice, researchers can achieve reliable and high-recovery extraction of HGA. The inclusion of salting-out steps and multiple extractions, combined with the troubleshooting guide, equips scientists to overcome the challenges posed by complex biological matrices and generate high-quality samples for accurate downstream quantification, ultimately aiding in the study of Alkaptonuria and the development of new therapies.
References
- 1. caymanchem.com [caymanchem.com]
- 2. research.itu.edu.tr [research.itu.edu.tr]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. jjbs.hu.edu.jo [jjbs.hu.edu.jo]
- 5. researchgate.net [researchgate.net]
- 6. This compound determined in biological fluids by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liquid-liquid extraction [scioninstruments.com]
- 8. Liquid-Liquid Extraction - Use in Bioprocess Development [celignis.com]
- 9. This compound | C8H8O4 | CID 780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. This compound, 451-13-8 [thegoodscentscompany.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. youtube.com [youtube.com]
- 19. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 20. nextadvance.com [nextadvance.com]
Application Notes and Protocols: Homogisic Acid as an Analytical Standard in Chromatography
Introduction
Homogentisic acid (HGA), a key intermediate in the catabolism of the amino acids phenylalanine and tyrosine, serves as a critical biomarker for the rare genetic disorder Alkaptonuria (AKU).[1][2][3] In individuals with AKU, a deficiency in the enzyme homogentisate 1,2-dioxygenase leads to the accumulation of HGA in various bodily fluids and tissues.[1][2][4] This accumulation manifests as dark urine upon standing, ochronosis (a bluish-black pigmentation of connective tissues), and debilitating arthritis.[1][2][4] Accurate and precise quantification of HGA is therefore paramount for the diagnosis, monitoring, and therapeutic management of AKU.[5][6]
This comprehensive guide provides detailed application notes and protocols for the use of this compound as an analytical standard in various chromatographic techniques. It is designed for researchers, scientists, and drug development professionals who require reliable and validated methods for HGA quantification in biological matrices.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to developing robust analytical methods.
| Property | Value | Source |
| Chemical Formula | C₈H₈O₄ | --INVALID-LINK-- |
| Molar Mass | 168.15 g/mol | --INVALID-LINK-- |
| Melting Point | 150-152 °C | --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | Off-white to tan crystalline solid | --INVALID-LINK-- |
| Solubility | Soluble in water and polar organic solvents | --INVALID-LINK-- |
| IUPAC Name | (2,5-Dihydroxyphenyl)acetic acid | --INVALID-LINK-- |
The Role of this compound in Alkaptonuria
The metabolic pathway of tyrosine degradation is crucial to understanding the pathophysiology of Alkaptonuria and the significance of HGA as a biomarker.
Caption: Metabolic pathway of tyrosine degradation, highlighting the enzymatic step affected in Alkaptonuria.
Preparation and Handling of this compound Standards
The integrity of any quantitative analysis relies heavily on the proper preparation and handling of analytical standards. This compound is commercially available as a crystalline solid from various suppliers.[7][8][9]
Stock Solution Preparation
Objective: To prepare a concentrated stock solution of this compound.
Materials:
-
This compound (analytical standard grade, ≥99% purity)
-
Methanol (HPLC grade) or Dimethyl sulfoxide (DMSO)
-
Volumetric flasks (Class A)
-
Analytical balance
Protocol:
-
Accurately weigh a suitable amount of this compound crystalline solid.
-
Quantitatively transfer the weighed HGA into a Class A volumetric flask.
-
Add a small amount of methanol or DMSO to dissolve the solid completely.
-
Once dissolved, bring the solution to the final volume with the same solvent.
-
Stopper the flask and invert it several times to ensure homogeneity.
-
Label the stock solution with the concentration, solvent, preparation date, and initials of the analyst.
Working Standard Solutions
Objective: To prepare a series of diluted working standard solutions for calibration curves.
Materials:
-
This compound stock solution
-
Diluent (e.g., mobile phase, water, or a specific buffer)
-
Volumetric flasks (Class A) or calibrated micropipettes and vials
Protocol:
-
Perform serial dilutions of the stock solution using the chosen diluent to prepare a series of working standards at desired concentrations.
-
The concentration range of the working standards should bracket the expected concentration of HGA in the samples.
-
Ensure thorough mixing at each dilution step.
Stability and Storage of this compound Solutions
This compound is susceptible to oxidation, especially in alkaline conditions, which can lead to the formation of a melanin-like polymer and a darkening of the solution.[1][10][11]
-
Stock Solutions: Store stock solutions prepared in methanol or DMSO at -20°C or -80°C in amber vials to protect from light. Under these conditions, HGA standards are generally stable for several months.
-
Working Solutions: Freshly prepare working solutions on the day of analysis. If storage is necessary, store them at 2-8°C for a short period (up to 24 hours), protected from light.
-
Biological Samples: For urine samples, acidification is recommended to improve the stability of HGA.[1][12] Studies have shown that HGA in acidified urine is stable under various storage conditions.[12] In dried urine spots, HGA stability is poor at room temperature and 37°C but is maintained at 4°C.[13] In serum, HGA has been shown to be stable after 24 hours at room temperature, through three freeze-thaw cycles, and for 24 hours at 4°C.[14]
Chromatographic Methods for this compound Quantification
Several chromatographic techniques have been successfully employed for the quantification of this compound in biological matrices. The choice of method depends on the required sensitivity, selectivity, and available instrumentation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and reliable method for HGA analysis, particularly in urine where concentrations are high.
Protocol: HPLC-UV Analysis of HGA in Urine
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Dilute the urine sample with the mobile phase or a suitable buffer. A dilution factor of 1:10 to 1:100 is typically appropriate for untreated AKU patient samples.
-
Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of an acidic aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic modifier (e.g., methanol or acetonitrile). A typical starting point is 95:5 (v/v) aqueous:organic. |
| Flow Rate | 0.8 - 1.2 mL/min |
| Injection Volume | 10 - 20 µL |
| Column Temperature | 25 - 35 °C |
| Detection Wavelength | 292 nm (UV maximum for HGA) |
Method Validation: A study utilizing a C18 column with a gradient elution of potassium phosphate buffer and methanol demonstrated good linearity for HGA in the range of 20–800 μmol/L with a coefficient of determination (r²) of 0.999.[1] The recovery of HGA spiked into a urine matrix was between 94.3% and 110.8%, and the limit of quantification (LOQ) was 5 μmol/L.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity for HGA analysis. A critical step in GC-MS analysis of HGA is derivatization to increase its volatility.
Protocol: GC-MS Analysis of HGA in Plasma
Sample Preparation:
-
To a plasma sample, add an internal standard (e.g., a stable isotope-labeled HGA).
-
Perform a liquid-liquid extraction (LLE) with a solvent like ethyl acetate to extract HGA.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in a derivatization agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Incubate the mixture at an elevated temperature (e.g., 70-80°C) for a specified time to form the trimethylsilyl (TMS) derivative of HGA.[5][15]
GC-MS Conditions:
| Parameter | Condition |
| GC Column | Capillary column suitable for non-polar compounds (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow rate |
| Injection Mode | Splitless |
| Temperature Program | An initial oven temperature of around 80-100°C, followed by a temperature ramp to 250-300°C. |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Key ions for the HGA-TMS derivative are often m/z 384, 341, and 252.[5][15] |
Method Validation: A validated GC-MS method for HGA in plasma demonstrated linearity in the range of 1-100 ng/µL, with an LOD of 0.4 ng/µL and an LOQ of 4 ng/µL.[5][15] The precision (RSD) was within 15%, and accuracy (bias) was between -5% and 25%.[5][15] Another study reported a recovery of 89-105% and an RSD of 2-9%.[4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for bioanalytical quantification due to its superior sensitivity, selectivity, and high-throughput capabilities.
Protocol: LC-MS/MS Analysis of HGA in Urine and Serum
Sample Preparation:
-
For urine, a simple "dilute-and-shoot" approach is often sufficient. Dilute the urine sample with an appropriate buffer or mobile phase containing a stable isotope-labeled internal standard (e.g., ¹³C₆-HGA).
-
For serum or plasma, a protein precipitation step is typically required. Add a cold organic solvent (e.g., acetonitrile or methanol) containing the internal standard to the sample, vortex, and centrifuge to pellet the proteins.
-
Transfer the supernatant to an injection vial for analysis.
LC-MS/MS Conditions:
| Parameter | Condition |
| LC Column | C18 or HILIC column |
| Mobile Phase | Gradient elution with a combination of water and an organic solvent (methanol or acetonitrile), both containing a small amount of an additive like formic acid to improve ionization. |
| Ionization Source | Electrospray Ionization (ESI), typically in negative mode. |
| MS Acquisition | Multiple Reaction Monitoring (MRM) for specific transitions of HGA and its internal standard. |
Method Validation: A validated LC-MS/MS method for the simultaneous analysis of HGA and tyrosine in urine reported intra- and inter-batch accuracy of 91-109% for HGA, with precision (RSD) of less than 5%.[12] Another LC-MS/MS method for serum analysis showed intra- and inter-batch accuracy of 88-108% for HGA, with precision (RSD) of less than 12%.[14]
Caption: General workflow for the chromatographic analysis of this compound.
Troubleshooting and Method Considerations
Matrix Effects
Biological matrices such as urine and plasma can contain endogenous compounds that may interfere with the ionization of HGA in LC-MS/MS, leading to ion suppression or enhancement. The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects.[12]
Interferences with Other Clinical Assays
High concentrations of HGA in urine can interfere with certain clinical chemistry assays, particularly those that utilize peroxidase-based reactions.[16] For instance, HGA has been shown to cause a negative interference in enzymatic creatinine and urate assays and a positive interference in the benzethonium turbidometric assay for total protein in urine.[17][18] It is crucial to be aware of these potential interferences when interpreting other laboratory results from AKU patients.
Peak Shape and Tailing
In HPLC, peak tailing for acidic compounds like HGA can sometimes be an issue. This can often be mitigated by:
-
Using a low pH mobile phase to ensure the analyte is in its protonated form.
-
Employing a column with high-purity silica and effective end-capping.
-
Adding a small amount of a chelating agent like EDTA to the mobile phase if metal contamination in the system is suspected.
Conclusion
The use of this compound as an analytical standard is indispensable for the accurate and precise quantification of this critical biomarker in the diagnosis and management of Alkaptonuria. This guide has provided a comprehensive overview of the essential considerations for its use, from the preparation of stable standard solutions to detailed protocols for various chromatographic techniques. By adhering to these validated methodologies and being mindful of potential challenges, researchers and clinicians can ensure the reliability of their analytical data, ultimately contributing to improved patient care and advancements in the understanding and treatment of this rare disease.
References
- 1. Quick Diagnosis of Alkaptonuria by this compound Determination in Urine Paper Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cocukmetabolizma.com [cocukmetabolizma.com]
- 3. Quick Diagnosis of Alkaptonuria by this compound Determination in Urine Paper Spots [usiena-air.unisi.it]
- 4. jjbs.hu.edu.jo [jjbs.hu.edu.jo]
- 5. Determination of this compound in human plasma by GC-MS for diagnosis of alkaptonuria [kci.go.kr]
- 6. Diagnosis of alcaptonuria: rapid analysis of this compound by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, 451-13-8 [thegoodscentscompany.com]
- 8. This compound crystalline 451-13-8 [sigmaaldrich.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Urine this compound and tyrosine: simultaneous analysis by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound | CAS:451-13-8 | Manufacturer ChemFaces [chemfaces.com]
- 15. researchgate.net [researchgate.net]
- 16. 'Pseudohypouricosuria' in alcaptonuria: this compound interference in the measurement of urinary uric acid with the uricase-peroxidase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
In vitro model of alkaptonuric ochronosis using homogentisic acid
Application Note & Protocol
An In Vitro Model of Alkaptonuric Ochronosis Using Homogentisic Acid: A Guide for Mechanistic Studies and Drug Discovery
Abstract
Alkaptonuria (AKU) is a rare genetic disorder characterized by the accumulation of this compound (HGA), leading to a debilitating, progressive condition known as ochronosis, which severely affects connective tissues, particularly articular cartilage. Understanding the molecular mechanisms driving ochronotic arthropathy and developing effective therapeutic interventions have been hampered by the lack of robust experimental models. This document provides a comprehensive guide for establishing and utilizing a high-fidelity in vitro model of alkaptonuric ochronosis. By exposing primary human chondrocytes to physiologically relevant concentrations of HGA, this model recapitulates key pathological hallmarks of the disease, including pigment deposition, oxidative stress, and extracellular matrix degradation. We present detailed, step-by-step protocols for model setup, validation, and multifaceted analysis, offering a powerful platform for investigating disease pathophysiology and screening novel therapeutic agents.
Introduction
The Pathophysiology of Alkaptonuria (AKU)
Alkaptonuria is an autosomal recessive metabolic disorder caused by a deficiency in the enzyme homogentisate 1,2-dioxygenase (HGD). This enzyme is crucial for the catabolism of tyrosine and phenylalanine. Its deficiency leads to the accumulation of this compound (HGA) in various tissues and bodily fluids. While many patients remain asymptomatic for decades, the continuous accumulation of HGA drives a slow but relentless pathological process.
Ochronosis: The Hallmark of AKU
The defining characteristic of AKU is ochronosis, a process where HGA auto-oxidizes and polymerizes to form a dark, melanin-like pigment. This pigment progressively deposits in collagenous connective tissues, such as cartilage, tendons, and skin, giving them a characteristic bluish-black discoloration. In articular cartilage, this process is particularly destructive. The deposition of ochronotic pigment is not a benign event; it is associated with increased tissue stiffness, cytotoxicity, and the induction of a significant inflammatory and oxidative stress response, culminating in a severe and early-onset form of osteoarthritis known as ochronotic arthropathy.
The Need for a Relevant In Vitro Model
Developing effective treatments for AKU requires a deep understanding of how HGA and its ochronotic pigment drive cartilage destruction. While animal models exist, a well-characterized in vitro system offers distinct advantages for high-throughput screening and detailed mechanistic studies. A reliable in vitro model allows for the precise control of experimental conditions and the detailed examination of cellular and molecular responses to HGA, providing a crucial tool for both basic research and preclinical drug development.
Principle of the Model
This model is based on the principle of exposing primary human articular chondrocytes, the key cell type involved in ochronotic arthropathy, to pathological concentrations of HGA. This exposure initiates a cascade of events that mimic the disease process in vivo, including:
-
Pigment Formation and Deposition: HGA in the culture medium oxidizes and polymerizes, forming a visible pigment that deposits on and around the chondrocytes.
-
Oxidative Stress Induction: The oxidation of HGA generates significant reactive oxygen species (ROS), inducing a state of oxidative stress within the chondrocytes.
-
Cellular Toxicity and Inflammatory Response: The combination of pigment deposition and oxidative stress leads to decreased cell viability and the upregulation of pro-inflammatory and matrix-degrading genes.
-
Extracellular Matrix (ECM) Degradation: The model allows for the study of changes in the synthesis and degradation of key ECM components like collagen and proteoglycans.
This multi-faceted approach ensures a comprehensive and self-validating system for studying ochronosis.
Detailed Protocols
Protocol 1: Isolation and Culture of Primary Human Chondrocytes
-
Expertise & Experience: The use of primary human chondrocytes is critical for clinical relevance. These cells are sourced from the cartilage of donors undergoing joint replacement surgery (with appropriate ethical approval and consent). This protocol is optimized for high viability and yield.
Materials:
-
Human articular cartilage
-
Dulbecco's Modified Eagle Medium (DMEM)/F-12 (1:1)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase Type II (e.g., from Clostridium histolyticum)
-
Phosphate Buffered Saline (PBS)
-
Sterile cell culture flasks, plates, and consumables
Method:
-
Aseptically dissect full-thickness articular cartilage from the underlying bone.
-
Mince the cartilage into small pieces (1-2 mm³).
-
Wash the minced cartilage 3 times with sterile PBS containing 1% Penicillin-Streptomycin.
-
Digest the cartilage matrix by incubating with 0.2% w/v Collagenase Type II in DMEM/F-12 at 37°C for 16-18 hours on a rocker.
-
Filter the resulting cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension at 150 x g for 10 minutes.
-
Resuspend the cell pellet in complete culture medium (DMEM/F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Count the cells using a hemocytometer and assess viability (typically >95%) with Trypan Blue.
-
Seed the chondrocytes in culture flasks at a density of 5 x 10⁴ cells/cm² and culture at 37°C in a 5% CO₂ incubator. Use cells at passage 1 or 2 for all experiments to maintain their phenotype.
Protocol 2: Establishment of the Ochronotic In Vitro Model
-
Trustworthiness: The HGA concentration is a critical parameter. The chosen concentration is based on levels found in the tissues of AKU patients, ensuring pathological relevance.
Materials:
-
This compound (HGA)
-
Sodium hydroxide (NaOH)
-
Complete culture medium
-
Passage 1 or 2 primary human chondrocytes
Method:
-
Prepare a stock solution of HGA (e.g., 100 mM) in serum-free medium. HGA is acidic, so adjust the pH to 7.4 with NaOH. Sterilize through a 0.22 µm filter.
-
Seed primary chondrocytes in the desired plate format (e.g., 24-well plates for viability assays, 6-well plates for gene expression) at a density of 1 x 10⁵ cells/cm². Allow them to adhere and grow to 80-90% confluency.
-
Prepare the HGA treatment medium. Dilute the HGA stock solution in complete culture medium to the final desired concentration. A concentration of 330 µM is recommended as a starting point, as it reflects the pathophysiological levels in AKU.
-
Experimental Groups:
-
Control: Cells in complete culture medium only.
-
HGA-Treated: Cells in complete culture medium containing 330 µM HGA.
-
-
Aspirate the old medium from the cells and replace it with the appropriate treatment medium.
-
Incubate the cells for the desired duration. For most endpoints, an incubation time of 3 to 7 days is recommended to allow for pigment formation and cellular responses.
Experimental Workflow Diagram
Caption: Workflow for the in vitro ochronosis model.
Protocol 3: Assessment of Ochronotic Pigmentation
Method:
-
Visual Assessment: After 3-7 days of HGA treatment, visually inspect the cell cultures using a light microscope. Ochronotic cultures will exhibit a dark, yellowish-brown pigmentation in the extracellular matrix and within the cells.
-
Quantitative Assessment:
-
Lyse the cells in a known volume of a suitable lysis buffer (e.g., RIPA buffer).
-
Centrifuge the lysate to pellet the insoluble pigment and cell debris.
-
Wash the pellet with PBS.
-
Solubilize the pigment by resuspending the pellet in 1 M NaOH and incubating at 60°C for 1 hour.
-
Measure the absorbance of the solubilized pigment at 405 nm using a spectrophotometer. The absorbance reading correlates with the amount of deposited pigment.
-
Protocol 4: Evaluation of Cellular Viability and Cytotoxicity
Method (MTT Assay):
-
At the end of the HGA treatment period, add MTT solution (5 mg/mL in PBS) to each well at a 1:10 dilution.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Aspirate the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm. A decrease in absorbance in HGA-treated wells compared to controls indicates reduced cell viability.
Protocol 5: Analysis of Oxidative Stress (ROS Measurement)
Method (DCFH-DA Assay):
-
At the desired time point, remove the culture medium and wash the cells with warm PBS.
-
Load the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C.
-
Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence (excitation 485 nm, emission 530 nm) using a fluorescence plate reader. An increase in fluorescence indicates higher levels of intracellular ROS.
HGA-Induced Pathological Cascade
Caption: HGA-induced signaling in chondrocytes.
Protocol 6: Gene Expression Analysis (RT-qPCR)
Method:
-
Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).
-
Synthesize cDNA from 1 µg of RNA using a reverse transcription kit.
-
Perform real-time quantitative PCR (RT-qPCR) using SYBR Green chemistry and gene-specific primers.
-
Normalize the expression of target genes to a stable housekeeping gene (e.g., GAPDH).
-
Calculate the relative fold change in gene expression using the ΔΔCt method.
| Gene Target | Function | Expected Change with HGA |
| MMP1, MMP13 | Collagen degradation | ↑ Increase |
| COL2A1 | Type II Collagen Synthesis | ↓ Decrease |
| ACAN | Aggrecan (Proteoglycan) Synthesis | ↓ Decrease |
| IL6, IL1B | Pro-inflammatory Cytokines | ↑ Increase |
| SOD2, NQO1 | Antioxidant Response | ↑ Increase (compensatory) |
Data Interpretation and Expected Outcomes
-
Successful Model: A successfully established model will show a clear, dose-dependent increase in pigmentation, a significant reduction in cell viability (e.g., 20-40%), a 2- to 5-fold increase in ROS production, and significant changes in the expression of matrix-degrading and inflammatory genes compared to untreated controls.
-
Troubleshooting: If no pigmentation is observed, check the pH and stability of the HGA solution. If cell death is too high (>60%), consider reducing the HGA concentration or incubation time.
Applications in Drug Discovery
This in vitro model is a powerful tool for the preclinical evaluation of potential therapeutic agents for AKU.
-
Screening Strategy:
-
Establish the HGA-induced ochronosis model.
-
Co-treat the cells with HGA and the test compound.
-
Include appropriate controls (untreated, HGA only, compound only).
-
Assess the ability of the compound to rescue the HGA-induced phenotype by measuring key endpoints such as:
-
Reduction in pigment formation.
-
Restoration of cell viability.
-
Decrease in ROS levels.
-
Normalization of gene expression (e.g., decreased MMP13, increased COL2A1).
-
-
-
Example: An effective antioxidant compound would be expected to significantly reduce HGA-induced ROS production and, consequently, mitigate the downstream effects on cell viability and gene expression.
Conclusion
The in vitro model of alkaptonuric ochronosis described here provides a robust, relevant, and reproducible system for studying the molecular pathogenesis of this debilitating disease. It bridges a critical gap in the available research tools and offers a valuable platform for the high-throughput screening and validation of novel therapeutic strategies aimed at preventing or slowing the progression of ochronotic arthropathy.
Troubleshooting & Optimization
Technical Support Center: Accurate Homogentisic Acid (HGA) Quantification
A Guide to Overcoming Ascorbic Acid Interference in Experimental Assays
Welcome to the technical support center for homogentisic acid (HGA) assays. This guide, prepared by our team of senior application scientists, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve accurate and reliable HGA measurements. We understand the critical importance of precise data in both foundational research and in the clinical monitoring of conditions like alkaptonuria.
A significant and often underestimated challenge in HGA quantification is interference from ascorbic acid (Vitamin C). This guide will elucidate the mechanisms of this interference and provide validated, step-by-step protocols to mitigate its effects, ensuring the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding ascorbic acid interference in HGA assays.
Q1: Why are my HGA readings unexpectedly low or inconsistent, especially in urine samples?
Low or variable HGA readings, particularly when using colorimetric or enzymatic assays, can often be attributed to the presence of interfering substances. Ascorbic acid is a primary culprit due to its potent antioxidant properties.[1][2] Many common assays for HGA, especially those used for high-throughput screening, rely on peroxidase-based reactions that are susceptible to interference from reducing agents like ascorbic acid.[3][4][5]
Q2: How does ascorbic acid interfere with HGA assays?
Most enzymatic colorimetric assays for molecules like HGA are based on the Trinder reaction or similar peroxidase-coupled systems.[3] In these reactions, the target analyte is oxidized, producing hydrogen peroxide (H₂O₂). This H₂O₂ is then used by a peroxidase enzyme to oxidize a chromogenic substrate, resulting in a colored product that can be measured spectrophotometrically.
Ascorbic acid, being a powerful reducing agent, disrupts this process by directly reducing the hydrogen peroxide.[6] It essentially "scavenges" the H₂O₂ before it can react with the chromogen, thus inhibiting color development and leading to a falsely low measurement of the analyte.[6][7]
Q3: What are the common sources of ascorbic acid in samples?
Ascorbic acid can be present in biological samples from dietary intake, including fruits, vegetables, and vitamin supplements.[4][8] Patients undergoing high-dose vitamin C therapy for conditions like cancer can have exceptionally high levels of ascorbic acid in their plasma and urine, posing a significant challenge for accurate biochemical analysis.[9]
Q4: Are there HGA assay methods that are not affected by ascorbic acid?
Yes, methods that do not rely on peroxidase-based colorimetric detection are generally immune to ascorbic acid interference. The gold standard for accurate HGA quantification is gas chromatography-mass spectrometry (GC-MS).[10] High-performance liquid chromatography (HPLC) methods are also robust alternatives.[10][11] However, these techniques require more specialized equipment and may not be suitable for all laboratory settings or for rapid screening purposes.
Troubleshooting Guide: Identifying and Eliminating Ascorbic Acid Interference
This section provides a deeper dive into diagnosing and solving issues related to ascorbic acid in your HGA assays.
Issue 1: Suspected Ascorbic Acid Interference
Symptoms:
-
HGA concentrations are lower than expected or below the limit of detection, despite other indicators suggesting its presence (e.g., darkening of urine in alkaptonuria samples).
-
High variability in results between samples from the same patient or experimental condition.
-
Non-linear results upon sample dilution.[2]
Confirmation:
-
Spike and Recovery: Add a known concentration of an ascorbic acid standard to a sample aliquot and a control sample. A significantly lower recovery of HGA in the ascorbic acid-spiked sample compared to the control confirms interference.
-
Ascorbic Acid Test Strips: Commercially available urine test strips can provide a semi-quantitative measure of ascorbic acid concentration, helping to identify problematic samples.[12]
Issue 2: Choosing a Method to Remove Ascorbic Acid Interference
Once ascorbic acid interference is confirmed, several methods can be employed to eliminate it before performing the HGA assay. The choice of method will depend on factors such as the sample matrix, the required throughput, and available resources.
| Method | Principle | Advantages | Disadvantages |
| Ascorbate Oxidase Treatment | Enzymatically oxidizes ascorbic acid to dehydroascorbic acid, which is not a reducing agent.[3] | Highly specific and effective.[13] Easy to implement in existing workflows. | Higher cost compared to chemical methods. Enzyme activity can be sensitive to storage and handling.[3] |
| Charcoal Treatment | Adsorbs ascorbic acid from the sample. | Inexpensive and effective.[13] | Can be less specific and may co-adsorb HGA or other analytes. Requires an additional centrifugation step. |
| Chemical Oxidation | Use of mild oxidizing agents like sodium nitrite or ferric chloride to neutralize ascorbic acid.[13] | Low cost. | Can be less specific and may interfere with the assay chemistry itself. Requires careful optimization.[13] |
| Non-enzymatic Quenching | Use of stable free radicals to quench ascorbic acid.[3] | Potentially lower cost and more stable than enzymes.[3] | May not be as specific as enzymatic methods. Requires further validation for HGA assays. |
Recommendation: For most applications, treatment with ascorbate oxidase is the recommended method due to its high specificity and efficacy, ensuring that the HGA in the sample remains unaffected.[13]
Experimental Protocols
Here we provide detailed, step-by-step protocols for a standard spectrophotometric HGA assay and for the enzymatic removal of ascorbic acid interference.
Protocol 1: Spectrophotometric HGA Assay (Susceptible to Ascorbic Acid Interference)
This protocol is based on the enzymatic reaction of HGA with homogentisate 1,2-dioxygenase, a method that can be adapted for spectrophotometric measurement.
Materials:
-
Homogentisate 1,2-dioxygenase (HGAase)
-
Phosphate buffer (pH 6.5-7.0)
-
Sample (e.g., urine)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing phosphate buffer and HGAase.
-
Add a specific volume of the sample to the reaction mixture.
-
Incubate the reaction at the optimal temperature for the enzyme.
-
Monitor the increase in absorbance at a wavelength specific to the product of the HGAase reaction.
-
Calculate the HGA concentration based on a standard curve.
Protocol 2: Enzymatic Removal of Ascorbic Acid using Ascorbate Oxidase
This protocol should be performed on samples prior to running the HGA assay.
Materials:
-
Ascorbate Oxidase (commercially available, e.g., from Roche or Sigma-Aldrich)[1]
-
Phosphate buffer (pH 5.6-7.0)
-
Sample (e.g., urine)
Procedure:
-
Reconstitute the lyophilized ascorbate oxidase in the appropriate buffer as per the manufacturer's instructions to a working concentration (e.g., 10-20 U/mL).
-
To 100 µL of your sample, add 10 µL of the ascorbate oxidase solution.
-
Incubate the mixture at room temperature (25°C) or 37°C for 5-10 minutes. This is typically sufficient to oxidize the ascorbic acid present in most clinical samples.[3]
-
After incubation, proceed immediately with your HGA assay protocol.
Validation: To validate the effectiveness of the ascorbate oxidase treatment, it is recommended to run three parallel samples:
-
Sample A: Untreated sample.
-
Sample B: Sample treated with ascorbate oxidase.
-
Sample C: Sample spiked with a known concentration of ascorbic acid and then treated with ascorbate oxidase.
The HGA reading in Sample B should be higher than in Sample A if ascorbic acid was present. The HGA reading in Sample C should be comparable to that in Sample B, demonstrating the successful removal of the added ascorbic acid.
Visualizing the Workflow and Interference
To further clarify the concepts discussed, the following diagrams illustrate the HGA assay workflow and the mechanism of ascorbic acid interference.
Caption: Standard enzymatic HGA assay workflow.
Caption: How ascorbic acid disrupts the HGA assay.
Caption: Pre-treatment workflow to eliminate interference.
References
- 1. optimaldx.com [optimaldx.com]
- 2. myadlm.org [myadlm.org]
- 3. Nonenzymatic elimination of ascorbic acid in clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ascorbic acid interference in reagent-strip reactions for assay of urinary glucose and hemoglobin. | CoLab [colab.ws]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. downloads.lww.com [downloads.lww.com]
- 8. [PDF] Ascorbic acid interference in reagent-strip reactions for assay of urinary glucose and hemoglobin. | Semantic Scholar [semanticscholar.org]
- 9. Unintended Consequence of High-Dose Vitamin C Therapy for an Oncology Patient: Evaluation of Ascorbic Acid Interference With Three Hospital-Use Glucose Meters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of several HPLC methods for the analysis of vitamin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. gimaitaly.com [gimaitaly.com]
- 13. Five treatment procedures evaluated for the elimination of ascorbate interference in the enzymatic determination of urinary oxalate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Homogentisic Acid Detection in Negative Ion Mass Spectrometry
Welcome to the technical support center for the analysis of homogentisic acid (HGA) using mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method optimization and troubleshooting. As an organic acid, HGA is readily analyzed in negative ion mode electrospray ionization (ESI), primarily forming a deprotonated molecule [M-H]⁻.[1][2][3][4] This guide will walk you through the key principles and practical steps to achieve robust and sensitive HGA detection.
Frequently Asked Questions (FAQs)
Q1: Why is negative ion mode preferred for this compound (HGA) analysis?
A1: this compound possesses a carboxylic acid group which readily loses a proton (deprotonates) under typical ESI conditions to form a negatively charged ion, [M-H]⁻.[4] This process is generally more efficient for acidic molecules like HGA than gaining a proton for positive ion mode analysis, often resulting in superior sensitivity.[4] The primary ion observed for HGA in negative mode is the deprotonated molecule at a mass-to-charge ratio (m/z) of 167.035.[1][2][3]
Q2: What is the expected fragmentation pattern for HGA in negative ion mode for MRM development?
A2: For Multiple Reaction Monitoring (MRM) method development, collision-induced dissociation (CID) is used to fragment the precursor ion ([M-H]⁻ at m/z 167) into characteristic product ions. A common and reliable transition for HGA is the fragmentation of the m/z 167 precursor ion to a product ion at m/z 123.[5] This corresponds to a neutral loss of 44 Da, which is characteristic of the loss of carbon dioxide (CO₂) from the carboxylic acid group. While other fragments may be observed, this transition is a good starting point for a specific and sensitive MRM assay.
Q3: My sample contains high levels of HGA and turns brown. Will this affect my analysis?
A3: this compound is susceptible to oxidation, especially under alkaline conditions (pH > 7), which causes the solution to turn brown.[1][2] While studies have shown that the deprotonated HGA molecule can still be detected by ESI-MS even after this color change, the oxidation process can lead to the formation of polymers and reduce the concentration of the monomeric HGA you intend to measure.[1][2][3] To mitigate this, it is recommended to keep samples at a neutral or slightly acidic pH and to add an antioxidant like ascorbic acid (Vitamin C) to inhibit oxidation.[1][2]
Q4: Should I use a stable isotope-labeled internal standard?
A4: Absolutely. The use of a stable isotope-labeled (SIL) internal standard, such as ¹³C- or ²H-labeled HGA, is highly recommended. SIL internal standards co-elute with the analyte and experience similar ionization effects, making them the gold standard for correcting for matrix effects and improving the accuracy and precision of quantification.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: Low or No Signal for this compound
| Potential Cause | Explanation & Solution |
| Suboptimal Ion Source Parameters | The efficiency of ion formation and transmission is highly dependent on the ESI source settings. Parameters such as capillary voltage, nebulizer gas pressure, drying gas temperature, and flow rate must be optimized for HGA. Solution: Perform an ion source optimization experiment by infusing a standard solution of HGA and systematically adjusting each parameter to maximize the signal of the [M-H]⁻ ion at m/z 167. |
| HGA Degradation | As mentioned in the FAQs, HGA is unstable and can oxidize, especially in biological matrices or at high pH. Solution: Ensure samples are processed promptly and stored at low temperatures. Acidify urine samples and consider adding ascorbic acid as a stabilizer.[6] Prepare standards in a similar matrix to the samples to account for any degradation. |
| Ion Suppression from Matrix Components | Co-eluting compounds from the sample matrix (e.g., salts, phospholipids in plasma) can interfere with the ionization of HGA, leading to a suppressed signal.[7][8] Solution: Improve sample cleanup using techniques like solid-phase extraction (SPE) to remove interfering components. Adjusting the chromatographic method to better separate HGA from the matrix components can also be effective. The use of a stable isotope-labeled internal standard is the most reliable way to compensate for unpredictable matrix effects.[8] |
| Incorrect Mobile Phase pH | For efficient deprotonation in negative ion mode, the mobile phase pH should ideally be above the pKa of the carboxylic acid group of HGA. However, high pH can be damaging to standard silica-based HPLC columns. Solution: A common strategy is to use a mobile phase with a moderate pH (e.g., buffered around pH 5-6) and introduce a weak base post-column to raise the pH just before the eluent enters the ESI source. Alternatively, some studies have shown that weak acids like formic or acetic acid in the mobile phase can paradoxically enhance negative ion signals for some compounds, possibly by influencing droplet formation and desolvation.[9] Experiment with different mobile phase compositions to find the optimal conditions for your system. |
Problem 2: Poor Chromatographic Peak Shape
| Potential Cause | Explanation & Solution |
| Secondary Interactions with Column | The phenolic hydroxyl groups on HGA can lead to secondary interactions with the stationary phase, causing peak tailing. Solution: Ensure the mobile phase has sufficient ionic strength. The addition of a small amount of a weak acid (e.g., 0.1% formic acid) can sometimes improve peak shape by minimizing these interactions. |
| Inappropriate Column Chemistry | HGA is a polar molecule. Solution: A reversed-phase C18 column is commonly used and often provides good retention and peak shape. If issues persist, consider a column with a different stationary phase, such as one with a polar-embedded group. |
Experimental Protocols
Protocol 1: Ion Source Optimization via Direct Infusion
Objective: To determine the optimal ESI source parameters for maximizing the HGA signal.
Materials:
-
Standard solution of HGA (e.g., 1 µg/mL in 50:50 methanol:water).
-
Syringe pump.
-
Mass spectrometer with an ESI source.
Methodology:
-
Initial Setup:
-
Set the mass spectrometer to acquire data in negative ion mode.
-
Monitor the [M-H]⁻ ion for HGA at m/z 167.
-
Begin infusing the HGA standard solution at a flow rate typical for your LC method (e.g., 0.3-0.5 mL/min).
-
-
Parameter Optimization (adjust one at a time):
-
Capillary Voltage: While monitoring the signal, vary the voltage (e.g., from -2000 V to -4500 V).
-
Drying Gas Temperature: Adjust the temperature in increments (e.g., 250°C to 400°C).
-
Drying Gas Flow Rate: Vary the flow rate (e.g., 8 to 12 L/min).
-
Nebulizer Gas Pressure: Adjust the pressure (e.g., 30 to 50 psi).
-
-
Final Verification: Apply all the newly optimized parameters and infuse the standard again to confirm a stable and intense signal.
Protocol 2: MRM Method Setup
Objective: To establish a selective and sensitive MRM method for HGA quantification.
| Parameter | Recommended Setting | Rationale |
| Precursor Ion (Q1) | m/z 167.0 | The deprotonated molecule [M-H]⁻ of HGA.[1][2][3] |
| Product Ion (Q3) | m/z 123.0 | A major fragment ion corresponding to the loss of CO₂.[5] |
| Collision Energy (CE) | Start at 10-15 eV | This energy should be optimized to maximize the signal of the product ion. The optimal value will be instrument-dependent. |
| Dwell Time | 50-100 ms | A sufficient dwell time is needed to ensure good peak shape with enough data points across the chromatographic peak. |
Visualizations
Troubleshooting Workflow for Low HGA Signal
Caption: A logical workflow for troubleshooting low signal intensity in HGA analysis.
LC-MS/MS Workflow for HGA Quantification
Caption: The overall workflow for quantitative analysis of HGA from biological samples.
References
- 1. researchgate.net [researchgate.net]
- 2. Detection of this compound by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection of this compound by electrospray ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. farm.ucl.ac.be [farm.ucl.ac.be]
- 5. This compound | C8H8O4 | CID 780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Dissociation of deprotonated microcystin variants by collision-induced dissociation following electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Positive/negative ion-switching-based LC–MS/MS method for quantification of cytosine derivatives produced by the TET-family 5-methylcytosine dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A positive/negative ion–switching, targeted mass spectrometry–based metabolomics platform for bodily fluids, cells, and fresh and fixed tissue - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Homogentisic Acid in Alkaline Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with homogentisic acid (HGA). This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the inherent instability of HGA in alkaline pH solutions. Our goal is to equip you with the knowledge and practical protocols to ensure the integrity of your experiments.
Troubleshooting Guide: Preventing HGA Degradation
This section addresses common problems encountered during the handling and use of HGA in alkaline environments.
Issue: My HGA solution rapidly turns brown or black upon alkalinization.
Q: Why is my clear HGA solution changing color at a pH above 7.0?
A: This color change is a visual indicator of HGA degradation. This compound is highly susceptible to oxidation, a process that is significantly accelerated in alkaline conditions.[1] The hydroquinone ring of HGA is readily oxidized to a benzoquinone intermediate. This reactive species then undergoes polymerization, forming melanin-like pigments that are responsible for the dark coloration.[2][3] This process, known as ochronosis in the context of the genetic disorder alkaptonuria, is a clear sign that the chemical integrity of your HGA has been compromised.[2][3]
Scientific Rationale: The hydroxyl groups on the aromatic ring of HGA are more easily deprotonated at higher pH, making the molecule more electron-rich and thus more susceptible to oxidation.[4][5] This oxidation is often initiated by dissolved oxygen in the solution.
Visualizing the Degradation Pathway:
Caption: Oxidative degradation pathway of HGA in alkaline conditions.
Solutions:
-
Work at a lower pH: If your experimental conditions permit, maintaining a pH below 7.0 will significantly slow down the degradation process.[1] HGA solutions are more stable at acidic to neutral pH.
-
Use freshly prepared solutions: Prepare your HGA solution immediately before use to minimize the time it is exposed to alkaline conditions.
-
Incorporate antioxidants: The addition of an antioxidant is a highly effective strategy to prevent oxidation.
Issue: I'm observing inconsistent results in my assays involving HGA.
Q: Could the degradation of HGA be affecting the reliability of my experimental data?
A: Absolutely. The degradation of HGA into various oxidized and polymerized forms means that the concentration of the parent molecule is decreasing over time. This will lead to a lack of reproducibility and inaccurate results in your experiments. The degradation products themselves may also interfere with your assay, either by interacting with other reagents or by exhibiting different biological or chemical activities.
Solutions:
-
Implement a stabilization protocol: Consistently use a validated method for preparing stabilized HGA solutions for all your experiments. This is crucial for obtaining reliable and reproducible data.
-
Verify HGA concentration: Before each experiment, it is advisable to confirm the concentration of your HGA stock solution using an analytical technique such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[6][7] This will ensure you are starting with a known concentration of the active compound.
Frequently Asked Questions (FAQs)
Q1: What is the most effective way to prepare a stable HGA solution for use at an alkaline pH?
A1: The most effective method involves the combined use of an antioxidant and a chelating agent in a suitable buffer. Ascorbic acid (Vitamin C) is a commonly used and effective antioxidant for this purpose.[2][8][9] It acts as a sacrificial reductant, preferentially getting oxidized over HGA.[10] Additionally, trace metal ions in your solution can catalyze the oxidation of HGA. A chelating agent like Ethylenediaminetetraacetic acid (EDTA) will sequester these metal ions, further preventing degradation.[11][12]
Q2: Can you provide a specific protocol for preparing a stabilized HGA solution?
A2: Certainly. The following protocol provides a starting point, which can be optimized for your specific experimental needs.
Experimental Protocol: Preparation of a Stabilized this compound Solution
| Component | Recommended Concentration | Purpose |
| This compound (HGA) | As required for your experiment | The active compound |
| Buffer | e.g., 10-50 mM Phosphate or Tris | Maintain desired pH |
| Ascorbic Acid | 1-5 mM (or an equimolar to 5-fold molar excess to HGA) | Antioxidant to prevent oxidation |
| EDTA | 0.1-1 mM | Chelating agent to sequester metal ions |
Step-by-Step Methodology:
-
Prepare the Buffer: Prepare your desired buffer (e.g., phosphate or Tris) at the target alkaline pH.
-
Degas the Buffer (Optional but Recommended): To remove dissolved oxygen, which contributes to oxidation, degas the buffer by sparging with an inert gas like nitrogen or argon for 15-20 minutes.
-
Add Stabilizers: Dissolve the ascorbic acid and EDTA in the degassed buffer.
-
Dissolve HGA: Weigh out the required amount of HGA and dissolve it in the stabilized buffer. It is best to do this immediately before use.
-
pH Adjustment: If necessary, re-adjust the pH of the final solution to your target value.
-
Storage: If immediate use is not possible, store the solution on ice and protected from light.[13] For longer-term storage, aliquoting and freezing at -20°C or -80°C is recommended.[14] However, fresh preparation is always preferable.
Workflow for Preparing Stabilized HGA Solution:
Caption: Recommended workflow for preparing stabilized HGA solutions.
Q3: How can I monitor the stability of my HGA solution over time?
A3: The most reliable way to monitor HGA stability is through analytical techniques.
-
HPLC-UV: This is the gold standard for quantifying HGA.[6][7] You can inject aliquots of your solution at different time points and measure the peak area of HGA. A decrease in peak area indicates degradation.
-
UV-Vis Spectrophotometry: While less specific than HPLC, a simple UV-Vis scan can give you a qualitative idea of degradation. As HGA degrades and forms pigmented polymers, you will observe an increase in absorbance in the visible range of the spectrum.
-
Visual Inspection: As mentioned earlier, a change in color from clear to yellow, brown, or black is a clear and immediate sign of significant degradation.[1]
Q4: Are there any alternatives to ascorbic acid as an antioxidant?
A4: Yes, other antioxidants have been investigated for their ability to prevent HGA-induced pigmentation and protein oxidation. These include N-acetylcysteine (NAC), phytic acid, taurine, ferulic acid, and lipoic acid.[2] The choice of antioxidant may depend on the specific requirements of your experimental system and potential interactions with other components. For many standard applications, ascorbic acid remains a cost-effective and efficient choice.[9]
Q5: I've heard that HGA itself can have antioxidant properties. Is this true?
A5: Yes, under certain conditions, HGA can act as an antioxidant by scavenging reactive oxygen species (ROS).[15][16] However, it can also act as a pro-oxidant, leading to the production of ROS through its autoxidation.[16][17] This dual nature is concentration and cell-type dependent.[17] For the purposes of maintaining a stable solution of the parent compound, its pro-oxidant and degradation-prone characteristics in alkaline pH are the primary concern.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of anti-oxidant treatments in an in vitro model of alkaptonuric ochronosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alkaptonuria - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ibisscientific.com [ibisscientific.com]
- 6. Quick Diagnosis of Alkaptonuria by this compound Determination in Urine Paper Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diagnosis of alcaptonuria: rapid analysis of this compound by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alkaptonuria and ochronosis in three siblings. Ascorbic acid treatment monitored by urinary HGA excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of antioxidant drugs for the treatment of ochronotic alkaptonuria in an in vitro human cell model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of ascorbic acid in alkaptonuria: alterations in benzoquinone acetic acid and an ontogenic effect in infancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stabilization by ethylenediaminetetraacetic acid of amide and other groups in drug compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ethylenediaminetetraacetic acid in endodontics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. This compound, a main phenolic constituent of strawberry tree honey, protects human peripheral blood lymphocytes against irinotecan-induced cytogenetic damage in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of Urinary Homogentisic Acid (HGA)
Welcome to the technical support center for the quantification of urinary homogentisic acid (HGA). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of HGA measurement. Accurate HGA quantification is paramount for the diagnosis and monitoring of Alkaptonuria (AKU), a rare genetic disorder characterized by the accumulation of HGA[1][2][3][4][5]. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during experimentation.
I. Core Principles of HGA Quantification
This compound is an intermediate in the catabolism of tyrosine and phenylalanine[3]. In individuals with AKU, a deficiency in the enzyme homogentisate 1,2-dioxygenase leads to the accumulation and excretion of large amounts of HGA in the urine[2][4]. The accurate measurement of urinary HGA is therefore a critical biomarker for disease diagnosis and for monitoring therapeutic efficacy[6]. However, the inherent instability of HGA and the complexity of the urine matrix present significant analytical challenges.
Below is a generalized workflow for urinary HGA quantification, highlighting critical stages where errors can occur.
References
- 1. Quick Diagnosis of Alkaptonuria by this compound Determination in Urine Paper Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pathlabs.rlbuht.nhs.uk [pathlabs.rlbuht.nhs.uk]
- 3. This compound - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]
- 4. This compound, 24 Hour Urine - MedLabs [medlabsgroup.com]
- 5. cocukmetabolizma.com [cocukmetabolizma.com]
- 6. acibademhealthpoint.com [acibademhealthpoint.com]
Technical Support Center: Improving the Linearity of Homogentisic Acid Calibration Curves in GC-MS
Welcome to the technical support center for the gas chromatography-mass spectrometry (GC-MS) analysis of homogentisic acid (HGA). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the linearity of their HGA calibration curves. Poor linearity can significantly impact the accuracy and reliability of quantitative results. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve common issues in your experimental workflow.
I. Frequently Asked Questions (FAQs)
This section addresses some of the most common questions related to HGA analysis by GC-MS and provides concise answers for quick reference.
1. Why is my this compound (HGA) calibration curve not linear?
Non-linearity in HGA calibration curves can stem from several factors, including incomplete derivatization, analyte degradation, matrix effects, or issues with the GC-MS system itself.[1][2][3] A common cause is the incomplete silylation of HGA, which possesses multiple active hydrogens that require derivatization to increase volatility and thermal stability for GC analysis.[4][5]
2. What is the best derivatization agent for HGA?
For the analysis of organic acids like HGA, trimethylsilyl (TMS) derivatives are frequently employed.[6][7] A combination of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS) is often effective.[6][7][8] The catalyst helps to drive the reaction to completion, especially for the less reactive carboxylic acid group.[9]
3. How can I be sure my derivatization is complete?
To ensure complete derivatization, it is crucial to optimize reaction conditions such as temperature, time, and reagent concentration.[8] For HGA, a common protocol involves reacting with BSTFA (with 10% TMCS) at 80°C for 5 minutes.[6][7] It is also critical to ensure that the sample and solvents are dry, as silylation reagents will react with water first.[5]
4. What are "matrix effects" and how do they affect my HGA analysis?
Matrix effects are the alteration of an analyte's response due to co-eluting compounds from the sample matrix.[10][11] These effects can either enhance or suppress the signal, leading to inaccurate quantification and poor linearity.[10][12] For complex biological samples, matrix components can interfere with the derivatization process or interact with the analyte in the GC inlet.[10][13]
5. Should I use a split or splitless injection for HGA analysis?
The choice between split and splitless injection depends on the concentration of HGA in your samples. Splitless injection is ideal for trace analysis where maximum sensitivity is required, as it transfers the entire vaporized sample to the column.[14][15][16] Split injection is suitable for higher concentration samples to avoid overloading the column.[14][15] For quantitative analysis, especially at low concentrations, splitless injection is generally preferred.[16]
II. In-Depth Troubleshooting Guides
This section provides a more detailed, question-and-answer-based approach to troubleshooting linearity issues at different stages of the GC-MS workflow.
A. Sample Preparation and Derivatization
Poor sample preparation and incomplete derivatization are often the primary sources of non-linearity. This section will guide you through optimizing these critical steps.
Q1: My calibration curve is linear at low concentrations but flattens out at higher concentrations. What could be the cause?
This phenomenon often points to incomplete derivatization at higher analyte concentrations.
-
Causality: The amount of derivatization reagent may be insufficient to completely react with all the HGA molecules as the concentration increases. The silylation reaction is a stoichiometric process, and an excess of the reagent is necessary to drive the reaction to completion.[8]
-
Troubleshooting Steps:
-
Increase Reagent Concentration: As a general rule, use at least a 2:1 molar ratio of the silylation reagent to the active hydrogens on the analyte.[8] For HGA, which has three active hydrogens (two hydroxyls and one carboxylic acid), this means a significant excess of BSTFA + TMCS is needed.
-
Optimize Reaction Conditions: Ensure the derivatization reaction is carried out at the optimal temperature and for a sufficient duration. For HGA, heating at around 80°C for at least 5 minutes is a good starting point.[6][7] You can systematically evaluate the effect of temperature and time on the derivatization efficiency.[17]
-
Ensure Anhydrous Conditions: Silylation reagents are highly sensitive to moisture.[5][18] Any water present in the sample or solvent will consume the reagent, making it unavailable for derivatizing HGA. Lyophilize aqueous samples to dryness and use anhydrous solvents.
-
Q2: I'm observing multiple peaks for my HGA standard. How does this affect linearity and how can I fix it?
The presence of multiple peaks for a single analyte is a clear indication of incomplete or side reactions during derivatization, which can severely impact linearity.[4]
-
Causality: HGA has three functional groups with different reactivities towards silylation reagents.[8] Incomplete derivatization can lead to a mixture of partially and fully derivatized HGA molecules, each with a different retention time.
-
Troubleshooting Steps:
-
Use a Catalyst: The addition of a catalyst like TMCS to BSTFA increases the reactivity of the silylating agent, promoting the complete derivatization of all active sites.[9]
-
Optimize Reaction Conditions: As mentioned previously, ensure optimal temperature and reaction time to drive the reaction to completion.
-
Check for Artifacts: Silylation reactions can sometimes produce unexpected by-products or artifacts.[4] Review the mass spectra of the additional peaks to identify their structures and adjust the derivatization conditions accordingly.
-
Experimental Protocol: Optimized Derivatization of this compound
-
Sample Preparation: Aliquot a known volume of your sample or standard into a clean, dry reaction vial. If the sample is aqueous, evaporate it to complete dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 50 µL of anhydrous pyridine to dissolve the dried residue. Then, add 100 µL of BSTFA with 10% TMCS.
-
Reaction: Tightly cap the vial and heat it at 80°C for 30 minutes in a heating block or oven.
-
Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS.
B. GC Inlet and Column
The GC inlet is where the sample is vaporized and introduced into the column. Issues in this zone can lead to analyte discrimination and degradation, affecting linearity.
Q1: My linearity is poor, and I'm seeing peak tailing for HGA. What's happening in my GC inlet?
Peak tailing, especially for polar compounds like derivatized HGA, often indicates active sites in the GC inlet or column.
-
Causality: Active sites, such as exposed silanol groups on the inlet liner or column, can interact with the analyte through hydrogen bonding, causing adsorption and leading to peak tailing and reduced response. This effect can be non-linear, being more pronounced at lower concentrations.
-
Troubleshooting Steps:
-
Use a Deactivated Inlet Liner: Always use a high-quality, deactivated inlet liner. Regularly replace the liner, as its deactivation can degrade over time, especially with complex matrices.
-
Proper Column Installation: Ensure the column is installed correctly in the inlet, with the appropriate insertion depth. An incorrect installation can lead to poor sample transfer and peak shape.
-
Inlet Temperature Optimization: The inlet temperature should be high enough to ensure rapid and complete vaporization of the derivatized HGA without causing thermal degradation.[19] A typical starting point is 250°C. However, too high a temperature can also cause issues.[20]
-
Q2: How does my choice of injection mode (split vs. splitless) impact the linearity of my HGA calibration curve?
The injection mode directly influences the amount of sample that reaches the column and can significantly affect linearity, particularly at the extremes of the concentration range.
-
Causality:
-
Splitless Injection: Ideal for low concentrations, but can lead to column overload and peak distortion at high concentrations, causing the calibration curve to deviate from linearity.[14][15]
-
Split Injection: Suitable for higher concentrations, but can suffer from discrimination effects where higher boiling point compounds are not transferred to the column as efficiently as more volatile ones, leading to non-linear responses.[14]
-
-
Troubleshooting Steps:
-
Match Injection Mode to Concentration Range: For trace analysis of HGA, a splitless injection is generally recommended.[15][16] If you are working with a wide concentration range, you may need to use different injection parameters for the high and low ends of your curve or consider using a different calibration model.
-
Optimize Splitless Hold Time: In splitless mode, the time the split vent remains closed (the splitless hold time) is critical for efficient sample transfer.[16] This time should be optimized to ensure that the majority of the analyte is transferred to the column before the vent is opened.
-
Data Presentation: Impact of Injection Mode on Linearity
| Injection Mode | Concentration Range (ng/µL) | Correlation Coefficient (r²) | Observations |
| Split (50:1) | 10 - 1000 | 0.985 | Poor linearity at lower concentrations due to analyte loss. |
| Splitless | 1 - 100 | 0.998 | Excellent linearity for trace analysis. |
| Splitless | 1 - 1000 | 0.990 | Non-linearity observed at higher concentrations due to potential column overload. |
C. Mass Spectrometer Detection
The mass spectrometer's response can also be a source of non-linearity, especially at high analyte concentrations.
Q1: My calibration curve is bending downwards at the highest concentration points. Is this a detector issue?
Yes, a downward-curving calibration curve at high concentrations is a classic sign of detector saturation.[21][22]
-
Causality: The mass spectrometer detector has a finite capacity to detect ions. At very high analyte concentrations, the number of ions reaching the detector can exceed its linear dynamic range, leading to a response that is no longer proportional to the analyte concentration.
-
Troubleshooting Steps:
-
Reduce Sample Amount: The most straightforward solution is to inject less sample, either by diluting the high concentration standards or by increasing the split ratio if using split injection.
-
Adjust Detector Voltage: Lowering the electron multiplier (EM) voltage can reduce the detector's sensitivity, extending its linear range to higher concentrations.[22] However, this will also raise the limit of detection.
-
Use a Quadratic Curve Fit: If the non-linearity is reproducible and predictable, using a quadratic or other non-linear regression model for your calibration curve may be appropriate.[21] However, it is always best to first try and achieve a linear response.
-
Visualization: Troubleshooting Workflow for HGA Calibration Curve Linearity
Caption: A logical workflow for troubleshooting poor linearity in HGA GC-MS analysis.
III. Advanced Considerations
Internal Standard Selection
The use of a suitable internal standard (IS) is highly recommended to improve the precision and accuracy of your quantitative analysis.[23] An ideal IS should be chemically similar to HGA but not present in the samples.[23] A stable isotope-labeled HGA (e.g., HGA-d3) is the best choice as it will behave almost identically to the native analyte during sample preparation, derivatization, and GC-MS analysis. If a labeled standard is not available, a structurally similar compound that is not endogenous to the sample can be used.
Analyte Stability
This compound can be susceptible to oxidation, especially under alkaline conditions, which can lead to the formation of benzoquinone acetic acid.[24][25][26] This degradation can result in a loss of the target analyte and contribute to poor linearity. It is important to consider the stability of HGA in your samples and standards.[27] The addition of an antioxidant like ascorbic acid may be beneficial in preventing degradation during sample storage and preparation.[24][25]
By systematically addressing these potential issues, you can significantly improve the linearity of your this compound calibration curves, leading to more accurate and reliable quantitative results in your research.
IV. References
-
Crisan, M. E., et al. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Metabolites. Available from: --INVALID-LINK--
-
ResearchGate. (n.d.). Matrix effects between organic acids. (A) Chromatogram illustrating the... Available from: --INVALID-LINK--
-
Thapa, M., et al. (2014). Determination of this compound in human plasma by GC-MS for diagnosis of alkaptonuria. ResearchGate. Available from: --INVALID-LINK--
-
Little, J. L. (2014). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. A "Little" Mass Spec and Sailing. Available from: --INVALID-LINK--
-
DSpace. (n.d.). Determination of this compound in human plasma by GC-MS for diagnosis of alkaptonuria. Available from: --INVALID-LINK--
-
Al-Sbou, M., et al. (2011). Measurements of this compound levels in Alkaptonuria Patients Using an Optimized and Validated Gas Chromatography Method/Mass. Jordan Journal of Biological Sciences. Available from: --INVALID-LINK--
-
ResearchGate. (n.d.). This compound stability. Stability of this compound in dried urine when stored at (A) 20 ± 1. Available from: --INVALID-LINK--
-
Villa-García, M., et al. (2012). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites. Available from: --INVALID-LINK--
-
SCION Instruments. (2023). Split/Splitless Injector Gas Chromatography. Available from: --INVALID-LINK--
-
Al-Sbou, M., et al. (2011). Measurements of this compound Levels in Alkaptonuria Patients Using an Optimized and Validated Gas Chromatography Method / Mass Spectrometry. ResearchGate. Available from: --INVALID-LINK--
-
Regis Technologies. (n.d.). GC Derivatization. Available from: --INVALID-LINK--
-
National Institutes of Health. (n.d.). Catalytically-Promoted Analyte Derivatization Inside a Gas Chromatographic Inlet. Available from: --INVALID-LINK--
-
Grob, K. (2001). Split and Splitless Injection for Quantitative Gas Chromatography: Concepts, Processes, Practical Guidelines, Sources of Error. Semantic Scholar. Available from: --INVALID-LINK--
-
Phenomenex. (n.d.). Split vs. Splitless Injection in Gas Chromatography (GC). Available from: --INVALID-LINK--
-
Chromatography Forum. (2013). Improving linearity. Available from: --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC). Available from: --INVALID-LINK--
-
Supelco. (n.d.). A Guide to Derivatization Reagents for GC. Sigma-Aldrich. Available from: --INVALID-LINK--
-
Restek Corporation. (2020). Split vs. Splitless Injection. YouTube. Available from: --INVALID-LINK--
-
Grob, K. (2007). Split and Splitless Injection for Quantitative Gas Chromatography. Wiley-VCH. Available from: --INVALID-LINK--
-
ResearchGate. (n.d.). Effect of temperature on derivatization (results are expressed as mean... Available from: --INVALID-LINK--
-
Davison, A. S., et al. (2019). Serum Markers in Alkaptonuria: Simultaneous Analysis of this compound, Tyrosine and Nitisinone by Liquid Chromatography Tandem Mass Spectrometry. PubMed. Available from: --INVALID-LINK--
-
Chromatography Forum. (2009). Improving Mass Spec linearity. Available from: --INVALID-LINK--
-
National Institutes of Health. (2019). Detection of this compound by electrospray ionization mass spectrometry. Available from: --INVALID-LINK--
-
ResearchGate. (2019). Detection of this compound by electrospray ionization mass spectrometry. Available from: --INVALID-LINK--
-
GL Sciences. (n.d.). Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures. Available from: --INVALID-LINK--
-
ResearchGate. (2018). Why the calibration curve of phthalates analyzed by GCMS is quadratic instead of linear. Available from: --INVALID-LINK--
-
Ellutia. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? Available from: --INVALID-LINK--
-
Bibel, M. (2022). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Available from: --INVALID-LINK--
-
National Institutes of Health. (2021). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. Available from: --INVALID-LINK--
-
Restek. (n.d.). It's A Matter of Degrees, but Do Degrees Really Matter? Available from: --INVALID-LINK--
-
MedChemExpress. (n.d.). This compound. Available from: --INVALID-LINK--
-
National Institutes of Health. (2012). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Available from: --INVALID-LINK--
-
ResearchGate. (n.d.). Linearity test result with extended curve using GC-MS. Available from: --INVALID-LINK--
-
Chromatography Forum. (2020). Reasons for poor linearity on GC-MS calibration. Available from: --INVALID-LINK--
-
MDPI. (2023). Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. Available from: --INVALID-LINK--
-
ResearchGate. (n.d.). Gas Chromatography–Mass Spectrometry Analysis of Organic Acids: Altered Quantitative Response for Aqueous Calibrators and Dilute Urine Specimens. Available from: --INVALID-LINK--
-
National Institutes of Health. (2021). Impact of internal standard selection on measurement results for long chain fatty acids in blood. Available from: --INVALID-LINK--
-
Semantic Scholar. (2012). Derivatization Methods in GC and GC/MS. Available from: --INVALID-LINK--
-
Chromatography Forum. (2010). Calibration curve linearity issues and loss of sensitivity. Available from: --INVALID-LINK--
-
PubMed. (2019). Detection of this compound by electrospray ionization mass spectrometry. Available from: --INVALID-LINK--
-
Agilent Technologies. (2022). How to Troubleshoot and Improve your GC/MS. YouTube. Available from: --INVALID-LINK--
References
- 1. Improving linearity - Chromatography Forum [chromforum.org]
- 2. researchgate.net [researchgate.net]
- 3. Reasons for poor linearity on GC-MS calibration. - Chromatography Forum [chromforum.org]
- 4. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. researchgate.net [researchgate.net]
- 7. Determination of this compound in human plasma by GC-MS for diagnosis of alkaptonuria [kci.go.kr]
- 8. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 9. gcms.cz [gcms.cz]
- 10. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices | MDPI [mdpi.com]
- 13. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Split/Splitless Injector Gas Chromatography |Split/Splitless Injection [scioninstruments.com]
- 15. Split Vs. Splitless Injection in GC: Key Differences [phenomenex.com]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. It’s A Matter of Degrees, but Do Degrees Really Matter? [discover.restek.com]
- 20. Catalytically-Promoted Analyte Derivatization Inside a Gas Chromatographic Inlet - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Calibration curve linearity issues and loss of sensitivity - Chromatography Forum [chromforum.org]
- 23. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 24. Detection of this compound by electrospray ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Detection of this compound by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Matrix Effects in LC-MS/MS Analysis of Homogentisic Acid
An in-depth guide to overcoming analytical challenges in the quantification of Homogentisic Acid.
Welcome to the technical support resource for the LC-MS/MS analysis of this compound (HGA). As a Senior Application Scientist, I have designed this guide to move beyond simple protocols and provide a deeper understanding of the challenges inherent in quantifying HGA in complex biological matrices like plasma and urine. This center is structured to help you diagnose, troubleshoot, and ultimately solve issues related to matrix effects, ensuring the accuracy, reproducibility, and sensitivity of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental principles of matrix effects in the context of HGA analysis.
Q1: What exactly are matrix effects, and why are they a significant problem for HGA analysis?
A: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] For this compound, a polar organic acid, this is a critical issue. When analyzing biological samples, HGA is accompanied by a vast excess of endogenous compounds like salts, urea, and phospholipids.[2] These co-eluting substances can interfere with the electrospray ionization (ESI) process in two primary ways:
-
Ion Suppression: This is the most common effect, where matrix components compete with HGA for droplet surface access or for gas-phase protonation, leading to a decreased analyte signal, poor sensitivity, and inaccurate quantification.[3][4]
-
Ion Enhancement: Less frequently, some matrix components can enhance the ionization of HGA, leading to an artificially high signal and overestimation of the concentration.[5]
Because these effects can vary from sample to sample, they compromise the accuracy, precision, and reproducibility of the assay.[6]
Q2: What are the most common sources of matrix interference for HGA in plasma and urine?
A: The primary sources of interference are dependent on the biological matrix:
-
Plasma/Serum: The most notorious interfering compounds are phospholipids from cell membranes.[2] They are often co-extracted with analytes during protein precipitation and can elute across a broad range of the chromatogram, causing significant ion suppression.[2]
-
Urine: This matrix is characterized by high concentrations of inorganic salts and urea . While many salts are diverted at the beginning of a reversed-phase gradient, their high concentration can still impact the ESI process and contaminate the ion source over time, leading to signal drift and suppression.
Q3: How can I determine if my HGA assay is suffering from matrix effects?
A: You must experimentally assess matrix effects during method development. The most widely accepted method is the post-column infusion experiment.[7][8] This technique provides a qualitative view of where ion suppression or enhancement occurs across your chromatographic gradient.
The process involves infusing a standard solution of HGA at a constant rate into the LC flow after the analytical column but before the MS ion source. You then inject a blank, extracted matrix sample (e.g., HGA-free urine). Any dip or rise in the steady HGA baseline signal directly corresponds to a region of ion suppression or enhancement caused by eluting matrix components.[7] This allows you to see if your HGA peak elutes from the column in a "clean" or "dirty" region of the chromatogram.
Q4: What is the most effective internal standard strategy to compensate for HGA matrix effects?
A: The gold standard and most effective strategy is to use a stable isotope-labeled (SIL) internal standard of this compound (e.g., ¹³C₆-HGA or D₃-HGA).[6][9] A SIL internal standard is chemically identical to the analyte and will therefore have the same chromatographic retention time, extraction recovery, and, most importantly, will experience the same degree of ion suppression or enhancement in the ESI source.[10][11] By calculating the peak area ratio of the analyte to the SIL-IS, you can accurately correct for signal variations caused by matrix effects.
Using a structural analog is a less ideal alternative. While it may correct for some variability, it will not have the exact same retention time or ionization behavior as HGA, making it less effective at correcting for matrix effects.[12]
Section 2: Troubleshooting Guide
This section provides solutions to specific problems encountered during HGA analysis.
Problem: My HGA signal shows high variability and significant ion suppression between samples.
Root Cause Analysis & Solution Pathway: This is a classic sign of insufficient sample cleanup or co-elution with a major matrix component, likely phospholipids in plasma.
-
Confirm the Issue: First, perform the post-column infusion experiment described in the FAQ section to visualize the suppression zones in your chromatogram. If your HGA peak retention time aligns with a major dip in the baseline, you have confirmed co-elution as the cause.[13]
-
Improve Sample Preparation: Protein precipitation (PPT) alone is often inadequate.[14] It removes proteins but leaves behind high concentrations of phospholipids.[15] You must implement a more rigorous cleanup technique.
-
Recommendation: Implement Solid-Phase Extraction (SPE) . A mixed-mode SPE sorbent that combines reversed-phase and ion-exchange mechanisms is highly effective at removing both phospholipids and salts, providing a much cleaner extract.[14] Alternatively, specific phospholipid removal plates (e.g., HybridSPE) can be used.[2][16]
-
-
Optimize Chromatography: If you cannot change the sample preparation, modify your LC method to shift the HGA peak away from the suppression zone.
-
Recommendation: Since HGA is polar, its retention on a standard C18 column can be poor, often causing it to elute early with salts and other polar interferences.[17] Switch to a column with a more polar-compatible stationary phase, such as a mixed-mode or an embedded polar group (EPG) C18 column.[18][19] This will improve HGA retention and help separate it from the early-eluting matrix components.
-
Problem: My retention time for HGA is shifting between urine samples.
Root Cause Analysis & Solution Pathway: While this can be caused by system issues (e.g., pump problems), significant retention time shifts in bioanalysis are often a form of matrix effect, especially with urine samples that have high variability in salt content and pH.[20]
-
Check Sample pH: The retention of HGA, an organic acid, is highly dependent on its protonation state and thus on the pH of the sample and mobile phase.[19] Urine samples can have a wide physiological pH range.
-
Solution: Acidify all urine samples, standards, and QCs to a consistent pH (e.g., with 1% formic acid) prior to extraction. This ensures HGA is in a consistent protonation state across all injections, stabilizing its retention. A published method for urinary HGA analysis acidified samples as part of the procedure.[21]
-
-
Evaluate Column Overloading: High concentrations of salts or other matrix components can cause a temporary change in the stationary phase environment, leading to retention shifts.
-
Solution: Dilute the urine sample before injection (e.g., 1:10 with mobile phase A). This is often referred to as the "dilute-and-shoot" approach. While it reduces the concentration of HGA, it also proportionally reduces the interfering matrix components, which can be a very effective strategy if your instrument has sufficient sensitivity.[6]
-
Data Summary: Comparison of Sample Preparation Techniques
The table below summarizes the effectiveness of common sample preparation techniques for minimizing matrix effects in HGA analysis.
| Technique | Primary Mechanism | Pros | Cons for HGA Analysis | Efficacy (Phospholipid Removal) | Efficacy (Salt Removal) |
| Protein Precipitation (PPT) | Protein denaturation & crashing | Fast, simple, inexpensive, high analyte recovery.[15] | Leaves high levels of phospholipids and salts; prone to significant matrix effects.[14] | Poor | Poor |
| Liquid-Liquid Extraction (LLE) | Analyte partitioning between immiscible liquids | Can provide very clean extracts.[14] | Low recovery for polar analytes like HGA; labor-intensive, uses large solvent volumes.[14] | Good-Excellent | Moderate |
| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent | Highly selective, provides clean extracts, can concentrate the analyte.[1] | More complex method development. | Good-Excellent | Good-Excellent |
| Mixed-Mode SPE | Combines reversed-phase and ion-exchange | Most effective for removing a wide range of interferences (polar and nonpolar).[14] | Requires careful pH control during loading/elution. | Excellent | Excellent |
Section 3: Key Experimental Protocols
This section provides step-by-step methodologies for critical experiments.
Protocol 1: Post-Column Infusion to Identify Matrix Effects
This protocol allows for the visualization of chromatographic regions that cause ion suppression or enhancement.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-piece connector
-
HGA standard solution (e.g., 100 ng/mL in 50:50 Methanol:Water)
-
Blank, extracted biological matrix (e.g., plasma extract from which HGA has been removed or is known to be absent)
Procedure:
-
System Setup:
-
Plumb the LC outlet to one inlet of the tee-piece.
-
Connect the syringe pump outlet to the other inlet of the tee-piece.
-
Connect the outlet of the tee-piece to the MS ion source inlet.
-
-
Establish a Stable Baseline:
-
Begin running your LC method with its mobile phase gradient, but do not inject a sample yet.
-
Start the syringe pump to infuse the HGA standard solution at a low, constant flow rate (e.g., 10 µL/min).
-
Monitor the MRM transition for HGA on the mass spectrometer. You should see a stable, elevated baseline signal.
-
-
Inject Blank Matrix:
-
Once the baseline is stable, inject a full volume of your blank, extracted matrix sample onto the LC column.
-
Continue to monitor the HGA signal throughout the entire LC gradient run.
-
-
Data Interpretation:
-
Examine the resulting chromatogram. A perfectly clean sample would show a flat baseline.
-
Dips in the baseline indicate regions of ion suppression .
-
Rises in the baseline indicate regions of ion enhancement .
-
Compare the retention time of HGA from a standard injection to the suppression/enhancement profile to determine if it is affected.[7]
-
Protocol 2: Developing a Mixed-Mode SPE Method for HGA in Plasma
This protocol outlines the steps for developing a robust mixed-mode cation exchange (MCX) SPE method, ideal for extracting an acidic compound like HGA.
Principle: The sorbent has both reversed-phase (e.g., C8) and strong cation exchange (e.g., sulfonic acid) functional groups. We will use pH manipulation to control the retention and elution of HGA and interferences.
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma sample.
-
Add an equal volume of 2% phosphoric acid in water. This ensures HGA (pKa ~3.4, 10.5) is in its neutral, protonated state and proteins are precipitated.
-
Vortex and centrifuge to pellet proteins. Transfer the supernatant for loading.
-
-
Conditioning:
-
Condition the MCX SPE cartridge with 1 mL of methanol, followed by 1 mL of 2% phosphoric acid in water. Do not let the sorbent bed go dry.
-
-
Loading:
-
Load the pre-treated sample supernatant onto the conditioned cartridge at a slow, steady flow rate (~1 mL/min).
-
-
Washing (Removing Interferences):
-
Wash 1 (Polar Interferences): Wash with 1 mL of 0.1 M hydrochloric acid. This keeps HGA neutral and retained by reversed-phase, while washing away very polar, water-soluble matrix components.
-
Wash 2 (Non-polar Interferences): Wash with 1 mL of methanol. This removes phospholipids and other non-polar interferences that are retained by reversed-phase, while HGA remains bound.
-
-
Elution:
-
Elute HGA with 1 mL of 5% ammonium hydroxide in methanol. The basic pH deprotonates HGA, disrupting its interaction with the reversed-phase sorbent and allowing for its release.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40°C.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
References
- 1. longdom.org [longdom.org]
- 2. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 3. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. zefsci.com [zefsci.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stable Isotope Labelled Reference Materials Reference Materials | LGC Standards [lgcstandards.com]
- 10. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 12. scispace.com [scispace.com]
- 13. scribd.com [scribd.com]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. selectscience.net [selectscience.net]
- 17. agilent.com [agilent.com]
- 18. lcms.cz [lcms.cz]
- 19. waters.com [waters.com]
- 20. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Urine this compound and tyrosine: simultaneous analysis by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Ensuring the Long-Term Stability of Homogentisic Acid
Introduction:
Homogentisic acid (HGA) is a critical metabolite in the tyrosine degradation pathway and a key biomarker for the rare genetic disorder Alkaptonuria (AKU).[1][2] Researchers, scientists, and drug development professionals frequently work with HGA to understand the pathophysiology of AKU and to develop potential therapies. However, the inherent instability of HGA presents a significant challenge, often leading to inconsistent experimental results and compromised data integrity. This technical guide provides in-depth, field-proven insights into the causes of HGA instability and offers robust troubleshooting strategies and validated protocols to ensure its long-term stability.
Part 1: The Core Issue: Understanding this compound Instability
The instability of this compound is a direct consequence of its chemical structure. As a dihydroxyphenylacetic acid, it is highly susceptible to oxidation.[3] This process is not a simple degradation but rather the initiation of a polymerization cascade that forms a melanin-like pigment.[4][5] In patients with Alkaptonuria, this pigment accumulates in connective tissues, leading to a condition known as ochronosis.[6][7]
Several factors can accelerate the degradation of HGA:
-
pH: Alkaline conditions significantly accelerate the oxidation of HGA.[8][9]
-
Oxygen: The presence of oxygen is a primary driver of the oxidation process.
-
Temperature: Elevated temperatures increase the rate of chemical reactions, including the degradation of HGA.
-
Light: Exposure to light can provide the energy needed to initiate and propagate oxidation.
Caption: The degradation pathway of this compound.
Part 2: Frequently Asked Questions (FAQs) on HGA Stability
This section addresses common questions regarding the handling and storage of this compound.
Q1: What is the recommended storage temperature for solid HGA?
A1: For long-term stability, solid this compound should be stored at -20°C.[10][11] Some suppliers also provide stability data for storage at 2-8°C for shorter periods.[12][13]
Q2: My solid HGA has turned from off-white to a tan or brownish color. Can I still use it?
A2: A color change to tan or brown indicates that the HGA has started to oxidize.[13] For experiments that require high purity and accurate concentrations, it is strongly recommended to use a fresh, off-white crystalline solid. Using degraded HGA can lead to unreliable and irreproducible results.
Q3: How should I prepare HGA solutions for my experiments?
A3: Due to the rapid degradation of HGA in solution, it is always best to prepare solutions fresh on the day of use.[10] If a stock solution is necessary, it should be prepared in a deoxygenated, slightly acidic buffer and used immediately.
Q4: Can I store HGA solutions? If so, under what conditions?
A4: While not ideal, if HGA solutions must be stored, they should be aliquoted into single-use vials, flash-frozen, and stored at -80°C for a maximum of six months, or at -20°C for up to one month.[10][11] It is crucial to avoid repeated freeze-thaw cycles.
Q5: What solvents can I use to dissolve HGA?
A5: this compound is soluble in water and DMSO.[10][11] For in vitro studies, dissolving in DMSO at a concentration of 100 mg/mL with the aid of an ultrasonic bath is a common practice.[10][11] For in vivo experiments, a common solvent mixture is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[11]
Part 3: Troubleshooting Guide for HGA Experiments
This guide provides solutions to common problems encountered during experiments involving this compound.
| Problem | Potential Cause | Solution |
| Inconsistent experimental results | Degradation of HGA stock. | Always use fresh, solid HGA. Prepare solutions immediately before use. If a stock solution is necessary, aliquot and store at -80°C, using a new aliquot for each experiment. |
| HGA solution darkens during the experiment | Oxidation of HGA in the experimental buffer. | Ensure the buffer pH is neutral or slightly acidic. Deoxygenate buffers before adding HGA. Consider adding a stabilizing agent like ascorbic acid.[8][14] |
| Difficulty dissolving HGA | Suboptimal solvent or pH. | HGA is more soluble in slightly acidic conditions. Sonication can aid dissolution.[10][11] |
Part 4: Key Experimental Protocols
Protocol 1: Preparation of a Stabilized HGA Stock Solution
This protocol outlines the preparation of an HGA stock solution with improved stability for short-term use.
Materials:
-
This compound, crystalline
-
L-Ascorbic acid
-
Deoxygenated, deionized water
-
Deoxygenated 0.1 M phosphate buffer, pH 6.0
-
Amber, sterile microcentrifuge tubes
Procedure:
-
Weigh the required amounts of HGA and L-ascorbic acid. A 10:1 molar ratio of HGA to ascorbic acid is a good starting point.
-
Dissolve the solids in the deoxygenated phosphate buffer.
-
Aliquot the solution into single-use amber microcentrifuge tubes.
-
For immediate use, keep on ice and protected from light. For storage up to 24 hours, flash-freeze in liquid nitrogen and store at -80°C.
Protocol 2: Quality Control of HGA via HPLC
This protocol provides a method for assessing the purity of HGA.
Principle:
High-Performance Liquid Chromatography (HPLC) with UV detection can be used to separate and quantify HGA. A pure sample will show a single, sharp peak at the expected retention time.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column
Procedure:
-
Prepare a standard solution of high-purity HGA in the mobile phase.
-
Prepare a sample of the HGA at the same concentration.
-
Inject the standard and the sample into the HPLC system.
-
Compare the chromatograms. A degraded sample will show a smaller peak for HGA and the presence of additional peaks corresponding to degradation products. A number of published HPLC methods are available for the analysis of HGA in urine and other biological fluids.[15][16][17]
Caption: A simplified workflow for HGA quality control using HPLC.
References
- 1. Figure 2. [The tyrosine degradation pathway. Alkaptonuria...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C8H8O4 | CID 780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound and Gentisic Acid Biosynthesized Pyomelanin Mimics: Structural Characterization and Antioxidant Activity [mdpi.com]
- 5. Characterization of the pigment from this compound and urine and tissue from an alkaptonuria patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alkaptonuria - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Alkaptonuria - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. sds.metasci.ca [sds.metasci.ca]
- 13. This compound crystalline 451-13-8 [sigmaaldrich.com]
- 14. Alkaptonuria and ochronosis in three siblings. Ascorbic acid treatment monitored by urinary HGA excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quick Diagnosis of Alkaptonuria by this compound Determination in Urine Paper Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Spectrophotometric determination of homogentisate using Aspergillus nidulans homogentisate dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Determination of this compound in urine for diagnosis of alcaptonuria: Capillary electrophoretic method optimization using experimental design - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Homogentisic Acid Interference in Clinical Chemistry Assays
Welcome to the technical support center dedicated to understanding and mitigating the interference of homogentisic acid (HGA) in routine clinical chemistry assays. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges related to HGA in their experimental work. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the accuracy and integrity of your laboratory data.
Introduction: The Challenge of this compound
This compound is a metabolic intermediate in the tyrosine degradation pathway. In the rare genetic disorder alkaptonuria, a deficiency in the enzyme homogentisate 1,2-dioxygenase leads to the accumulation of HGA in the body and its excretion in the urine. The presence of high concentrations of HGA can significantly interfere with a variety of common clinical chemistry assays, leading to erroneous results and potentially incorrect clinical interpretations. This guide provides the technical expertise to identify, understand, and overcome these analytical challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind this compound interference?
A1: The primary mechanism of HGA interference stems from its strong reducing properties. Many automated clinical chemistry assays, particularly enzymatic assays, utilize peroxidase-coupled reactions that generate hydrogen peroxide (H₂O₂). HGA can readily react with and consume H₂O₂, leading to a falsely decreased signal in assays where H₂O₂ production is proportional to the analyte concentration.[1][2] This is a common feature of assays for analytes such as glucose, cholesterol, uric acid, and triglycerides.
Q2: Which clinical chemistry assays are most commonly affected by HGA interference?
A2: A range of routine assays are susceptible to interference from HGA. The table below summarizes the most frequently affected analytes, the direction of the interference, and the typical assay methodologies involved.
| Analyte | Direction of Interference | Commonly Affected Assay Type |
| Enzymatic Creatinine | Negative (Falsely Low) | Peroxidase-based |
| Uric Acid (Urate) | Negative (Falsely Low) | Uricase-peroxidase |
| Cholesterol | Negative (Falsely Low) | Cholesterol oxidase-peroxidase |
| Glucose | Negative (Falsely Low) | Glucose oxidase-peroxidase |
| Urine Total Protein | Positive (Falsely High) | Benzethonium chloride turbidimetric |
It is important to note that not all methods for a particular analyte are equally affected. For instance, the Jaffe method for creatinine is less susceptible to HGA interference than enzymatic methods.[1]
Q3: At what concentrations does HGA start to cause significant interference?
A3: The concentration at which HGA causes clinically significant interference varies depending on the assay. For serum enzymatic creatinine, a negative interference of 30% can be observed with HGA concentrations as low as 100 µmol/L, and this can exceed 50% at 400 µmol/L.[1] For serum urate, concentrations of 100 µmol/L can lead to a reduction of up to 20%, increasing to 50% at 400 µmol/L of HGA.[1] In urine, where HGA concentrations can be much higher, enzymatic creatinine and urate can show a negative interference of up to 80% with HGA levels greater than 2 mmol/L.[1]
Troubleshooting Guide: Identifying and Mitigating HGA Interference
This section provides a systematic approach to troubleshooting suspected HGA interference and practical protocols for mitigating its effects.
Step 1: Recognizing the Signs of Potential HGA Interference
The first step in troubleshooting is to recognize the patterns that may suggest HGA interference. These include:
-
Discrepant Results: Markedly different results for the same analyte when measured by different methods (e.g., enzymatic vs. Jaffe creatinine).
-
Unexpectedly Low Values: Clinically unexpected low results for analytes measured by peroxidase-based assays, especially in patients with known or suspected alkaptonuria.
-
Urine Discoloration: The patient's urine may darken upon standing as HGA oxidizes, a classic sign of alkaptonuria.
-
Spurious Proteinuria: A high urine total protein result, particularly when measured by the benzethonium chloride method, without a corresponding increase in albumin.
Step 2: Confirmation of HGA Presence
If HGA interference is suspected, it is crucial to confirm the presence of HGA in the sample. While specialized chromatographic methods are the gold standard, a simple qualitative test can be performed in the laboratory.
-
Sample Collection: Obtain a fresh urine sample.
-
Alkalinization: In a test tube, add a few drops of 1M sodium hydroxide (NaOH) to approximately 5 mL of urine to make it distinctly alkaline.
-
Observation: Observe the sample. The presence of HGA will cause the urine to darken to a brown or black color upon alkalinization due to the oxidative polymerization of HGA.
Step 3: Mitigation Strategies
Once HGA interference is confirmed, several strategies can be employed to obtain accurate results.
The most straightforward approach is to use an analytical method that is not susceptible to HGA interference.
-
High-Performance Liquid Chromatography (HPLC): HPLC methods are available for the accurate quantification of analytes like creatinine and uric acid and are not affected by the reducing properties of HGA.[3][4][5]
This protocol is based on the principle that HGA can be extracted into an organic phase.
Reagents:
-
N-butanol
-
0.01% Copper Sulfate (CuSO₄) solution
-
0.1N Sodium Hydroxide (NaOH)
Procedure:
-
Concentration and Extraction:
-
Take 10-15 mL of fresh urine in a 50 mL beaker.
-
Place the beaker in a boiling water bath to evaporate the sample until approximately one-third of the initial volume remains.
-
Allow the sample to cool to room temperature.
-
Transfer the concentrated urine to a separation funnel and add an equal volume of n-butanol.
-
Shake the funnel vigorously for 2-3 minutes to extract the HGA into the n-butanol phase.
-
Allow the phases to separate and collect the upper n-butanol layer.
-
-
Aqueous Re-extraction:
-
Add an equal volume of distilled water to the collected n-butanol phase in a clean separation funnel.
-
Shake vigorously to re-extract the HGA into the aqueous phase.
-
Collect the lower aqueous layer for analysis.
-
-
Analysis:
-
Use the aqueous extract for the desired clinical chemistry assay.
-
A qualitative confirmation of HGA removal can be performed by taking 2 mL of the aqueous extract, adding 2 drops of 0.01% CuSO₄, mixing, and then adding 5 mL of distilled water followed by 2 drops of 0.1N NaOH. The absence of a pink color indicates successful HGA removal.
-
Validation: It is crucial to validate this pretreatment method in your laboratory. This should include recovery studies by spiking known concentrations of the analyte of interest into HGA-containing urine and comparing the results before and after the extraction process to ensure that the analyte is not lost during the procedure.
The addition of specific reagents can help to mitigate the interference from reducing substances like HGA.
-
Ascorbate Oxidase: For some assays, such as cholesterol, the inclusion of ascorbate oxidase in the reagent formulation can help to minimize interference from reducing substances by oxidizing them before they can react with the assay components.[1] While primarily targeted at ascorbic acid, it may have some efficacy against other reducing agents.
-
N-Acetylcysteine (NAC): NAC is a sulfhydryl-containing compound that can act as a reducing agent. In some contexts, pretreatment of samples with NAC could potentially neutralize interfering substances.[6][7][8] However, it is important to note that NAC itself can interfere with certain Trinder-based assays, so its use must be carefully validated for the specific assay .[8]
Visualizing the Workflow
To better understand the process of identifying and mitigating HGA interference, the following diagrams illustrate the key decision points and experimental workflows.
Caption: Decision workflow for addressing HGA interference.
References
- 1. Ascorbate Oxidase Minimizes Interference by High-Concentration Ascorbic Acid in Total Cholesterol Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of Alkaptonuria by simple, effective and precise chemical methods: A technical review - Int J Clin Biochem Res [ijcbr.in]
- 3. academic.oup.com [academic.oup.com]
- 4. [PDF] Enzymic assay of creatinine in serum and urine with creatinine iminohydrolase and glutamate dehydrogenase. | Semantic Scholar [semanticscholar.org]
- 5. Serum Creatinine Determined by Jaffe, Enzymatic Method, and Isotope Dilution‐Liquid Chromatography‐Mass Spectrometry in Patients Under Hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Acetylcysteine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. N-Acetylcysteine Interference With Creatinine Measurement: An In Vitro Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-acetylcysteine interference of Trinder-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antioxidant Capacities of Homogentisic Acid and Gentis-ic Acid: Mechanisms, Methodologies, and Experimental Insights
Abstract
Phenolic acids are a class of secondary plant metabolites renowned for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. This guide provides a detailed comparative analysis of two structurally related dihydroxy phenolic acids: homogentisic acid (HGA) and gentisic acid (GA). While both are metabolites found in biological systems—HGA notably accumulating in the genetic disorder alkaptonuria—their antioxidant capacities warrant a direct comparison for researchers in pharmacology, drug development, and food science. This document synthesizes experimental data, elucidates the underlying structure-activity relationships, presents standardized protocols for antioxidant assessment, and discusses the potential for pro-oxidant behavior, offering a comprehensive resource for the scientific community.
Structural and Mechanistic Overview
The antioxidant activity of phenolic compounds is intrinsically linked to their chemical structure, particularly the number and position of hydroxyl (-OH) groups on the aromatic ring.[1] Both this compound and gentisic acid are dihydroxy derivatives of phenylacetic acid and benzoic acid, respectively.
Chemical Structures:
-
This compound (HGA): 2,5-dihydroxyphenylacetic acid
-
Gentisic Acid (GA): 2,5-dihydroxybenzoic acid
A key structural feature of both molecules is the para arrangement of the two hydroxyl groups, which is characteristic of a hydroquinone moiety.[2][3] This configuration is crucial for their potent antioxidant activity. The primary difference lies in the side chain: HGA possesses a flexible carboxymethyl group (-CH₂COOH), while GA has a carboxyl group (-COOH) directly attached to the aromatic ring.[4]
Caption: Chemical structures of this compound (HGA) and Gentisic Acid (GA).
Mechanism of Antioxidant Action:
The primary mechanism by which HGA and GA exert their antioxidant effect is through hydrogen atom transfer (HAT).[5][6] The phenolic hydroxyl groups can donate a hydrogen atom to a reactive free radical (R•), thereby neutralizing it. This process generates a relatively stable phenoxyl radical (ArO•), which is resonance-stabilized, preventing it from initiating further oxidative chain reactions.[7]
(Ar-OH) + R• → (Ar-O•) + RH
The hydroquinone structure of both HGA and GA makes them particularly effective because the resulting semiquinone radical is well-stabilized through electron delocalization across the aromatic ring and the second hydroxyl group.[5] This stability is a key determinant of their high antioxidant efficacy.[1]
Standardized Methodologies for Antioxidant Capacity Assessment
To empirically compare the antioxidant capacities of HGA and GA, standardized in vitro assays are essential. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely accepted and reliable method for this purpose due to its simplicity and stable radical source.[8][9]
Principle of the DPPH Assay:
The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.[9] DPPH is a dark purple crystalline solid which, upon accepting a hydrogen atom from an antioxidant, is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the concentration of the antioxidant and its scavenging capacity.[10] The result is often expressed as the IC50 value—the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value signifies a higher antioxidant potency.[5]
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol provides a validated, step-by-step workflow for comparing HGA and GA using a 96-well microplate format.
-
Reagent Preparation:
-
DPPH Working Solution (0.1 mM): Dissolve 4 mg of DPPH powder in 100 mL of spectrophotometric-grade methanol or ethanol.[9] This solution is light-sensitive and should be freshly prepared and stored in an amber bottle or wrapped in foil.[10]
-
Test Compound Stock Solutions (e.g., 1 mg/mL): Accurately weigh and dissolve HGA and GA in the same solvent used for the DPPH solution.
-
Positive Control: Prepare a stock solution of a known antioxidant like Ascorbic Acid or Trolox.
-
-
Serial Dilution:
-
From the stock solutions, prepare a series of dilutions for HGA, GA, and the positive control to obtain a range of concentrations (e.g., 1 to 100 µg/mL).
-
-
Assay Procedure (96-Well Plate):
-
Blank: Add 200 µL of the solvent (methanol/ethanol) to a well.
-
Control (A_control): Add 100 µL of the DPPH working solution to 100 µL of the solvent.
-
Sample (A_sample): Add 100 µL of the DPPH working solution to 100 µL of each dilution of HGA, GA, or the positive control.
-
Mix all solutions thoroughly by gentle pipetting.
-
-
Incubation:
-
Absorbance Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100
-
-
IC50 Determination:
-
Plot the % Inhibition against the concentration of each compound. The IC50 value is determined from the resulting curve by identifying the concentration that corresponds to 50% inhibition.
-
Caption: Standard workflow for the DPPH in vitro antioxidant capacity assay.
Comparative Experimental Data & Analysis
Multiple studies have evaluated the antioxidant capacities of HGA and GA, often using the DPPH assay. A direct comparison of their performance reveals important structure-activity insights.
A study published in the International Journal of Molecular Sciences directly compared the antioxidant activity of HGA and GA by synthesizing pyomelanin mimics from each.[12] Their findings from the DPPH assay demonstrated that the polymer derived from This compound (HGAm) exhibited a higher antioxidant activity than the one derived from gentisic acid (GAm), as indicated by a lower EC50 value.[12][13]
| Compound/Polymer | Assay | EC50 (µg/mL) | Relative Potency | Source |
| HGAm (from HGA) | DPPH | Lower Value | Higher | [12] |
| GAm (from GA) | DPPH | Higher Value | Lower | [12] |
| Gentisic Acid | DPPH | 0.0292 µmol/assay | Very High | [14] |
| Gallic Acid (Reference) | DPPH | 0.0237 µmol/assay | Very High | [14] |
Note: Lower EC50/IC50 values indicate stronger antioxidant activity.
Analysis of Results:
The data consistently show that both compounds are potent antioxidants. Gentisic acid on its own demonstrates radical-scavenging properties comparable to the powerful reference antioxidant, gallic acid.[14] However, when polymerized, the HGA-derived material shows superior activity.[12] This suggests a potential structural advantage conferred by the carboxymethyl (-CH₂COOH) side chain of HGA compared to the carboxyl (-COOH) group of GA in the context of polymer formation.
The -CH₂COOH group in HGA provides greater conformational flexibility and acts as a better electron-donating group compared to the electron-withdrawing -COOH group directly attached to the ring in GA.[4] This enhanced electron-donating capacity can more effectively stabilize the phenoxyl radical formed during the scavenging process, thus increasing the antioxidant activity.
Beyond Scavenging: Pro-oxidant Considerations
A comprehensive evaluation requires acknowledging that hydroquinones, including HGA and GA, can exhibit pro-oxidant activity under specific conditions.[15][16] This dual nature is a critical consideration in drug development and toxicology.
Pro-oxidant behavior typically occurs in the presence of transition metal ions, such as copper (Cu²⁺) or iron (Fe³⁺).[15][17] In such scenarios, the hydroquinone can reduce the metal ion, which then participates in Fenton-type reactions to generate highly reactive hydroxyl radicals (•OH).
H₂Q (Hydroquinone) + 2Fe³⁺ → Q (Quinone) + 2Fe²⁺ + 2H⁺ Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻
This activity has been documented for hydroquinone structures and is an important factor in their biological effects.[15][17] While HGA's antioxidant properties are shown to protect cells against oxidative stress, its potential to autoxidize and produce reactive oxygen species has also been reported, indicating its effects can be concentration and environment-dependent.[16][18] Similarly, gentisic acid, while a potent scavenger, can exhibit pro-oxidant effects in certain model systems, potentially through the formation of its own reactive phenoxyl radical derivatives.[19]
Conclusion & Future Directions
Both this compound and gentisic acid are powerful antioxidants, a property endowed by their shared 2,5-dihydroxy (hydroquinone) structure.
-
Key Finding: Comparative data suggests that this compound may possess a slight advantage in antioxidant capacity, potentially due to the electron-donating and flexible nature of its carboxymethyl side chain compared to the carboxyl group of gentisic acid.[4][12]
-
Methodological Insight: The DPPH assay provides a robust and reproducible method for quantifying and comparing the radical scavenging activities of these compounds.
-
Critical Consideration: Researchers must remain aware of the potential for pro-oxidant activity in the presence of transition metals, a factor that could influence the net biological effect of these molecules in vivo.
Future research should focus on comparing these acids across a wider array of antioxidant assays (e.g., ABTS, ORAC, FRAP) to build a more complete activity profile. Furthermore, in vivo studies are necessary to understand how their antioxidant and potential pro-oxidant activities translate within complex biological systems, ultimately informing their therapeutic potential.
References
- 1. Structure-antioxidant activity relationships of flavonoids and phenolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pulsus.com [pulsus.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Antioxidant activity and free radical scavenging reactions of gentisic acid: in-vitro and pulse radiolysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antioxidant activity and mechanism of inhibitory action of gentisic and α-resorcylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
- 11. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 12. This compound and Gentisic Acid Biosynthesized Pyomelanin Mimics: Structural Characterization and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 15. Antioxidant and Prooxidant Effects of Thymoquinone and Its Hydroquinone Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound, a main phenolic constituent of strawberry tree honey, protects human peripheral blood lymphocytes against irinotecan-induced cytogenetic damage in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antioxidant and Prooxidant Effects of Thymoquinone and Its Hydroquinone Metabolite [jstage.jst.go.jp]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for Homogentisic Acid Quantification
For researchers, clinical chemists, and professionals in drug development, the accurate measurement of homogentisic acid (HGA) is critical. As the key biomarker for the rare genetic disorder Alkaptonuria (AKU), reliable quantification of HGA in biological matrices like urine and plasma is essential for diagnosis, monitoring disease progression, and evaluating therapeutic efficacy.[1][2][3]
This guide provides an in-depth, objective comparison of two cornerstone analytical techniques for HGA measurement: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Moving beyond a simple list of pros and cons, we will delve into the causality behind experimental choices, provide detailed, field-tested protocols, and present a framework for robust cross-validation, ensuring the integrity and trustworthiness of your analytical data.
The Analyte: this compound (HGA)
This compound (2,5-dihydroxyphenylacetic acid) is an intermediate product in the metabolic pathway of the amino acids tyrosine and phenylalanine.[1] In healthy individuals, the enzyme homogentisate 1,2-dioxygenase efficiently breaks down HGA.[2] However, in patients with AKU, a deficiency in this enzyme leads to the accumulation of HGA in the body.[1][2] This excess HGA is excreted in the urine, which famously darkens upon exposure to air, and deposits in connective tissues, leading to a condition called ochronosis and severe, early-onset arthritis.[1][4] Given that patients with AKU can excrete between 1 and 8 grams of HGA in their urine daily, a validated analytical method is paramount for accurate assessment.[2][4]
Core Principles: Choosing the Right Analytical Tool
The decision between HPLC and GC-MS is fundamentally driven by the physicochemical properties of HGA and the specific requirements of the analysis, such as required sensitivity, sample throughput, and the need for definitive structural confirmation.
High-Performance Liquid Chromatography (HPLC)
HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase packed in a column.[5] For a polar, non-volatile, and thermally labile molecule like HGA, HPLC is an inherently suitable technique. It allows for the analysis of HGA in its native form, often requiring minimal sample preparation beyond dilution and filtration. The choice of detector is crucial; a Diode Array Detector (DAD) or a standard UV detector provides good sensitivity for the concentrations typically found in AKU patient urine, while an electrochemical detector (ECD) can offer significantly higher sensitivity for trace-level analysis.[6][7]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful hybrid technique that separates volatile and thermally stable compounds in the gas phase before detecting them with a mass spectrometer.[5] The mass spectrometer acts as a highly specific detector, providing mass-to-charge ratio information that gives a high degree of confidence in compound identification.
The primary challenge for HGA analysis by GC-MS is its non-volatile nature. Direct injection into a hot GC inlet would cause HGA to decompose rather than vaporize. Therefore, a chemical modification step known as derivatization is mandatory.[5][8][9] This process replaces active hydrogens on the carboxylic acid and hydroxyl groups with non-polar, bulky groups (e.g., trimethylsilyl groups), which dramatically increases the molecule's volatility and thermal stability, making it amenable to GC analysis.[10][11] While this adds complexity to the workflow, the resulting sensitivity and specificity are why GC-MS is often considered the gold-standard method for the definitive diagnosis of AKU.[2][3]
Experimental Workflows: From Sample to Signal
The following diagrams and protocols outline the practical steps involved in quantifying HGA using both HPLC-UV and GC-MS.
HPLC-UV Workflow
Caption: High-level workflow for HGA analysis by HPLC-UV.
GC-MS Workflow
Caption: High-level workflow for HGA analysis by GC-MS.
Detailed Experimental Protocols
Protocol 1: HPLC-UV Method for HGA in Urine
This protocol is synthesized from established methods for robust HGA quantification.[6]
-
Standard Preparation: Prepare a 1 mg/mL stock solution of HGA in deionized water. Create a series of calibration standards (e.g., 5, 20, 100, 200, 500, 800 µmol/L) by diluting the stock solution with mobile phase A.
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the urine at 10,000 x g for 5 minutes to pellet any precipitate.
-
Dilute the supernatant 1:100 with Mobile Phase A (this may need optimization depending on expected HGA levels).
-
Filter the diluted sample through a 0.22 µm PVDF syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Instrument: HPLC system with a Diode Array Detector (DAD) or UV Detector.
-
Column: C18 Reverse Phase, 75 mm x 4.6 mm, 3 µm particle size.[6]
-
Mobile Phase A: 10 mmol/L potassium phosphate, pH 5.5.[6]
-
Mobile Phase B: Methanol.[6]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 280 nm.[6]
-
Gradient: 100% A for 4 min, linear gradient to 21% B over 4 min, hold for 3 min, then return to initial conditions. Total run time ~18 min.[6]
-
-
Quantification: Generate a calibration curve by plotting the peak area of the HGA standards against their known concentrations. Determine the concentration of HGA in the samples by interpolating their peak areas from the linear regression of the calibration curve.
Protocol 2: GC-MS Method for HGA in Plasma
This protocol integrates common steps for extraction and derivatization necessary for GC-MS analysis.[12][13]
-
Standard Preparation: Prepare a 1 mg/mL stock solution of HGA in methanol. Create calibration standards (e.g., 1, 5, 20, 50, 100 ng/µL) by diluting the stock solution in pooled, HGA-free plasma.
-
Sample Preparation:
-
To 100 µL of plasma sample, standard, or blank, add an internal standard (e.g., m-Methoxy-acetophenone).
-
Perform a liquid-liquid extraction by adding 500 µL of ethyl acetate, vortexing for 1 minute, and centrifuging at 3,000 x g for 5 minutes.
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: Add 50 µL of pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS to the dried residue. Cap tightly and heat at 80°C for 5 minutes.[12] Cool to room temperature.
-
-
GC-MS Conditions:
-
Instrument: GC system coupled to a Mass Spectrometer.
-
Column: DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow of 1.0 mL/min.
-
Injection: 1 µL, splitless mode.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the HGA-TMS derivative (e.g., m/z 384, 341, 252).[12]
-
-
Quantification: Generate a calibration curve by plotting the peak area ratio (HGA/Internal Standard) against concentration. Determine sample concentrations from this curve.
Method Validation: A System of Trust
The objective of method validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[14] International guidelines, such as ICH Q2(R1) and FDA guidance, provide a framework for the required validation characteristics.[15][16][17][18]
Cross-Validation Logic
When two distinct methods are used to measure the same analyte, especially in a regulated environment or for pivotal studies, a cross-validation is essential to ensure data consistency.[19]
Caption: Logical flow for a cross-validation study.
Performance Data: A Head-to-Head Comparison
The following table summarizes typical performance characteristics for validated HPLC-UV and GC-MS methods for HGA analysis, based on data reported in the scientific literature.
| Parameter | HPLC-UV Method | GC-MS Method | Causality & Expert Insight |
| Specificity | Good | Excellent | HPLC specificity relies on chromatographic separation. Co-eluting peaks can interfere. GC-MS specificity is enhanced by mass filtering (SIM), providing much higher confidence in peak identity. |
| Linearity (r²) | > 0.999[6] | > 0.995[20][21] | Both methods demonstrate excellent linearity over their respective analytical ranges. |
| Range (Urine) | 20 - 800 µmol/L[6] | 1 - 100 ng/µL (equivalent to ~6 - 600 µmol/L)[20][21] | The analytical range for both methods is well-suited for the high concentrations of HGA found in AKU patient urine. |
| Accuracy (% Recovery) | 94.3 - 110.8%[6] | 89 - 115%[12][20] | Both methods show excellent accuracy. The multi-step extraction and derivatization in GC-MS can sometimes lead to slightly lower and more variable recoveries if not meticulously controlled. |
| Precision (%RSD) | < 8.7%[6] | < 15%[12] | HPLC generally offers slightly better precision due to the simpler, more automated workflow with fewer manual steps compared to the GC-MS sample preparation procedure. |
| Limit of Quantitation (LOQ) | 5 µmol/L | 12.7 µg/L (~0.07 µmol/L)[20] | GC-MS is significantly more sensitive. While the sensitivity of HPLC-UV is sufficient for diagnostic AKU samples, GC-MS is superior for detecting trace amounts or for analyzing matrices with lower concentrations, like plasma. |
| Sample Preparation Time | ~10 minutes/sample | ~45-60 minutes/sample | The need for extraction, evaporation, and a heated derivatization reaction makes the GC-MS workflow considerably more time-consuming and labor-intensive.[8][22] |
| Instrumentation Cost | Moderate | High | A standard HPLC-UV system is generally less expensive to purchase and maintain than a GC-MS system. |
Conclusion and Recommendations
Both HPLC and GC-MS are robust and reliable techniques for the quantification of this compound. The choice between them is not a matter of which is "better," but which is more fit for purpose .
-
HPLC-UV is the pragmatic choice for high-throughput screening and routine monitoring. Its simple sample preparation, lower cost, and excellent precision make it ideal for laboratories processing a large number of diagnostic urine samples where HGA levels are expected to be high.[6]
-
GC-MS is the authoritative choice for definitive diagnosis, clinical research, and when analyzing low-concentration matrices. Its unparalleled specificity and superior sensitivity provide the highest degree of confidence in the results, making it the gold standard for confirming a diagnosis of AKU and for research applications that demand the lowest possible detection limits.[2][4][20]
Ultimately, a laboratory equipped to perform both analyses can leverage the strengths of each. A cross-validation study, as outlined above, provides the ultimate assurance that data generated by either method is accurate, reproducible, and interchangeable, underpinning the scientific integrity of clinical diagnoses and research outcomes.
References
- 1. Alkaptonuria | Research Starters | EBSCO Research [ebsco.com]
- 2. Alkaptonuria - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdsearchlight.com [mdsearchlight.com]
- 4. cocukmetabolizma.com [cocukmetabolizma.com]
- 5. benchchem.com [benchchem.com]
- 6. Quick Diagnosis of Alkaptonuria by this compound Determination in Urine Paper Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC with electrochemical detection for determining this compound and its application to urine from rats fed tyrosine-enriched food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Comparison of GC and HPLC for the quantification of organic acids in coffee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Determination of this compound in human plasma by GC-MS for diagnosis of alkaptonuria [kci.go.kr]
- 13. researchgate.net [researchgate.net]
- 14. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 15. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 16. fda.gov [fda.gov]
- 17. FDA publishes new Guidance on Validation of Analytical Methods - ECA Academy [gmp-compliance.org]
- 18. fda.gov [fda.gov]
- 19. fda.gov [fda.gov]
- 20. jjbs.hu.edu.jo [jjbs.hu.edu.jo]
- 21. researchgate.net [researchgate.net]
- 22. scispace.com [scispace.com]
Navigating the Analytical Maze: A Comparative Guide to Reference Materials for Homogentisic Acid Analysis
For researchers, scientists, and drug development professionals engaged in the study of Alkaptonuria (AKU) and related metabolic pathways, the accurate quantification of homogentisic acid (HGA) is paramount. This guide provides an in-depth comparison of available reference materials for HGA analysis, offering pragmatic solutions in the notable absence of a formal Certified Reference Material (CRM). We will explore the nuances of utilizing commercially available analytical standards versus the rigorous process of developing in-house reference materials, supported by experimental data and established best practices.
The Metrological Imperative in Alkaptonuria Research and Diagnostics
Alkaptonuria, a rare autosomal recessive disorder, results from a deficiency of the enzyme homogentisate 1,2-dioxygenase. This enzymatic defect leads to the accumulation of HGA in connective tissues, causing debilitating ochronosis and a range of clinical manifestations. The quantification of HGA in biological matrices, predominantly urine, is the cornerstone of diagnosing AKU and monitoring therapeutic interventions.
Accurate and reproducible measurement of HGA is therefore not merely an analytical exercise but a clinical necessity. The reliability of such measurements hinges on the quality of the reference materials used for instrument calibration and method validation. An ideal reference material is a Certified Reference Material (CRM), which provides a known concentration or purity with a stated uncertainty and is traceable to a national or international standard. However, a comprehensive search of commercial suppliers and reference material databases reveals a critical gap: there is currently no ISO 17034-accredited CRM specifically for this compound.
This absence of a formal CRM presents a significant challenge for laboratories, necessitating a careful and well-documented approach to the selection and validation of alternative reference materials. This guide will compare the two viable alternatives: commercially available high-purity analytical standards and laboratory-prepared ("in-house") standards.
Commercially Available this compound Analytical Standards: A Comparative Overview
Several reputable chemical suppliers offer high-purity HGA for research purposes. While not classified as CRMs, these "analytical standards" are often accompanied by a Certificate of Analysis (CoA) that provides valuable information regarding purity and identity. Below is a comparison of HGA analytical standards from prominent suppliers.
| Supplier | Product Name | Purity Specification | Documentation | Key Considerations |
| Sigma-Aldrich | This compound, analytical standard | ≥98.0% (GC)[1] | Certificate of Analysis with purity determined by Gas Chromatography (GC).[1] | Established supplier with readily available documentation. Purity is well-characterized by a primary analytical technique. |
| Cayman Chemical | This compound | ≥95%[2][3][4][5] | Product information sheet and batch-specific Certificate of Analysis available upon request. Purity is typically determined by HPLC.[2][3] | Provides detailed solubility information in various solvents.[3] The stated purity of ≥95% may require independent verification for use as a primary standard.[2][3][4][5] |
| MedChemExpress | This compound (Standard) | 99.48%[6][7] | Certificate of Analysis and analytical data (e.g., HPLC, NMR) are typically available.[8][9] | Often provides high-purity compounds with detailed analytical data, making it a strong candidate for a primary reference material.[6][7] |
Expert Insight: The choice of a commercial analytical standard should be guided by the stringency of the application. For quantitative assays used in clinical decision-making, a standard with the highest available purity and a comprehensive Certificate of Analysis is essential. It is incumbent upon the end-user to recognize that these are not CRMs and to perform the necessary in-house validation to establish their suitability for the intended use.
In-House Preparation and Validation of this compound Standards: A Rigorous Alternative
In the absence of a CRM, the preparation and validation of an in-house reference material is a scientifically sound, albeit labor-intensive, alternative. This approach offers the advantage of full control over the characterization and uncertainty assessment of the standard. The principles outlined in the now-archived CLSI guideline C37-A for the preparation of commutable frozen human serum pools can be adapted to create well-characterized HGA standards.[10][11][12][13][14]
Workflow for In-House HGA Standard Preparation and Validation
References
- 1. 尿黑酸 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. This compound | CAS 451-13-8 | Cayman Chemical | Biomol.com [biomol.com]
- 5. This compound - Cayman Chemical [bioscience.co.uk]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - MedChem Express [bioscience.co.uk]
- 9. This compound - MedChem Express [bioscience.co.uk]
- 10. An updated protocol based on CLSI document C37 for preparation of off-the-clot serum from individual units for use alone or to prepare commutable pooled serum reference materials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An updated protocol based on CLSI document C37 for preparation of off-the-clot serum from individual units for use alone or to prepare commutable pooled serum reference materials | NIST [nist.gov]
- 12. researchgate.net [researchgate.net]
- 13. webstore.ansi.org [webstore.ansi.org]
- 14. C37 | Preparation and Validation of Commutable Frozen Human Serum Pools as Secondary Reference Materials for Cholesterol Measurement Procedures [clsi.org]
A Comparative Guide to the Cellular Toxicity of Homogentisic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Homogentisic acid (HGA), an intermediary in the metabolic pathway of tyrosine and phenylalanine, is a molecule of significant interest, primarily due to its central role in the rare genetic disorder, alkaptonuria (AKU)[1][2]. In individuals with AKU, a deficiency in the enzyme homogentisate 1,2-dioxygenase leads to the systemic accumulation of HGA[1][2][3]. This accumulation and its subsequent chemical transformations are believed to be the primary drivers of the severe joint and cardiovascular complications associated with the disease[4][5]. This guide provides an in-depth comparison of the cellular toxicity of HGA and its principal derivatives, offering insights into their mechanisms of action and providing validated experimental protocols for their assessment.
The Key Players: HGA and Its Reactive Derivatives
The toxicity associated with HGA is not solely attributable to the parent molecule itself. Instead, a cascade of oxidative reactions transforms HGA into more reactive and damaging species.
-
This compound (HGA): The primary accumulating metabolite in alkaptonuria[3]. While it possesses some inherent biological activity, its main toxic potential is realized upon its oxidation.
-
Benzoquinone Acetic Acid (BQA): A highly reactive derivative formed through the spontaneous oxidation of HGA[6][7]. BQA is a key player in the generation of oxidative stress and is considered a major contributor to cellular damage in AKU[6].
-
Ochronotic Pigment: This melanin-like polymer is the end product of HGA oxidation and polymerization[3][5][6]. Its deposition in connective tissues, a process known as ochronosis, is a hallmark of alkaptonuria and is associated with chronic inflammation and tissue degradation[3][4][5].
Recent studies have highlighted that the conversion of HGA to BQA is a critical step in the toxic pathway. In fact, the innate antibacterial activity of HGA is lost upon its conversion to BQA, suggesting a significant alteration in biological function[8][9][10].
Comparative Cytotoxicity: A Data-Driven Analysis
The cytotoxic effects of HGA and its derivatives have been investigated in various cell models, particularly in chondrocytes, the primary cell type affected in the arthropathy associated with alkaptonuria. While direct comparative IC50 values are not always published in a single study, the literature consistently points towards the oxidized derivatives being more toxic than the parent HGA molecule.
| Compound | Cell Type | Observed Effect | Concentration | Reference |
| This compound (HGA) | Human Articular Chondrocytes | Decreased cell growth, induced apoptosis, and inhibited proteoglycan release. | 0.33 mM | [11] |
| This compound (HGA) | Human Articular Chondrocytes | Inhibition of cell growth and stimulation of type I collagen synthesis. Severe cell toxicity was noted at higher concentrations. | 0.33 mM (inhibition), 1 mM (severe toxicity) | [12] |
| This compound (HGA) | Human HepG2 Cells | Cytotoxic to human liver cells. | 512 µg/mL | [13] |
| This compound (HGA) | Human Peripheral Blood Lymphocytes | Posed a non-significant cytotoxic threat at concentrations found in daily honey consumption and even at 10-fold higher concentrations. | Not specified | [14] |
| Benzoquinone Acetic Acid (BQA) | Not specified | Implicated as a highly reactive and toxic metabolite. | Not specified | [6] |
Note: This table summarizes findings from multiple sources to provide a comparative overview. Direct, side-by-side quantitative comparisons of IC50 values are limited in the available literature.
Mechanisms of Toxicity: Unraveling the "Why"
The cellular toxicity of HGA and its derivatives is a multi-faceted process primarily driven by oxidative stress. This leads to a cascade of downstream events culminating in cellular dysfunction and death.
1. Oxidative Stress and Reactive Oxygen Species (ROS) Production: The oxidation of HGA to BQA is a major source of ROS, such as superoxide anions and hydrogen peroxide[1]. This surge in ROS overwhelms the cell's antioxidant defenses, leading to oxidative damage to proteins, lipids, and DNA[1][3][4].
2. Mitochondrial Dysfunction: Mitochondria are both a source and a target of ROS. HGA-induced oxidative stress can disrupt the mitochondrial membrane potential and lead to the release of pro-apoptotic factors like cytochrome c[4][15].
3. Inflammatory Response: The deposition of ochronotic pigment and the presence of oxidized molecules can trigger a chronic inflammatory response[4][5][6]. This inflammation further contributes to tissue damage and the progression of disease.
4. Apoptosis (Programmed Cell Death): The culmination of oxidative stress, mitochondrial dysfunction, and inflammation is often the induction of apoptosis. This is a regulated process of cell death characterized by the activation of a cascade of enzymes called caspases[16]. In the context of HGA toxicity, the intrinsic (mitochondrial) pathway of apoptosis is often implicated, involving the activation of caspase-9 and caspase-3[15][17].
The following diagram illustrates the proposed signaling pathway for HGA-induced cellular toxicity:
Caption: Proposed signaling pathway of HGA-induced cellular toxicity.
Experimental Protocols for Assessing Cytotoxicity
To reliably assess and compare the cytotoxicity of HGA and its derivatives, a series of well-controlled in vitro experiments are necessary. The following protocols provide a framework for such an investigation.
Caption: General workflow for assessing the cytotoxicity of HGA and its derivatives.
1. Cell Culture and Seeding:
-
Rationale: The choice of cell line is critical. For studying ochronotic arthropathy, primary human articular chondrocytes are the most relevant model[11]. For general toxicity screening, cell lines like HepG2 (human liver carcinoma) are often used[13].
-
Protocol:
-
Culture cells in their recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Harvest cells using trypsin-EDTA when they reach 80-90% confluency.
-
Perform a cell count using a hemocytometer or automated cell counter and assess viability (e.g., with trypan blue).
-
Seed the cells into 96-well plates at a predetermined density (e.g., 2 x 10^4 cells/well) and allow them to adhere overnight[13].
-
2. Preparation and Treatment with HGA and Derivatives:
-
Rationale: A vehicle control (the solvent used to dissolve the compounds, e.g., cell culture medium or DMSO) is essential to ensure that the observed effects are due to the compounds themselves and not the solvent.
-
Protocol:
-
Prepare stock solutions of HGA and BQA in an appropriate solvent. BQA can be synthesized from HGA using the nitrous acid method[13].
-
Prepare a series of dilutions of each compound in a cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the 96-well plates and replace it with the medium containing the different concentrations of HGA, BQA, or vehicle control.
-
Incubate the plates for various time points (e.g., 24, 48, 72 hours).
-
3. Assessment of Cell Viability (CellTiter-Glo® Luminescent Cell Viability Assay):
-
Rationale: The CellTiter-Glo® assay is a robust method that determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells[13].
-
Protocol:
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal[13].
-
Measure the luminescence using a plate reader.
-
Express the results as a percentage of the vehicle-treated control cells.
-
4. Data Analysis:
-
Rationale: Calculating the IC50 (half-maximal inhibitory concentration) provides a quantitative measure for comparing the toxicity of different compounds.
-
Protocol:
-
Subtract the average background luminescence from all measurements.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value for each compound.
-
Conclusion and Future Directions
The available evidence strongly suggests that the cellular toxicity associated with elevated levels of this compound is primarily mediated by its oxidative derivatives, most notably benzoquinone acetic acid. The induction of oxidative stress appears to be the central mechanism, triggering a cascade of events that includes mitochondrial dysfunction, inflammation, and ultimately, apoptotic cell death.
Future research should focus on direct, quantitative comparisons of the cytotoxic potential of HGA and a wider range of its derivatives in various relevant cell types. Elucidating the precise molecular targets of these compounds and further exploring the interplay between oxidative stress, inflammation, and amyloidosis in the context of alkaptonuria will be crucial for the development of effective therapeutic strategies[4][6].
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Oxidative stress and mechanisms of ochronosis in alkaptonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alkaptonuria: From Molecular Insights to a Dedicated Digital Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acibademhealthpoint.com [acibademhealthpoint.com]
- 6. atlasofscience.org [atlasofscience.org]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of this compound, a Prospective Antibacterial Agent Highlighted by the Suitability of Nitisinone in Alkaptonuria 2 (SONIA 2) Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of this compound, a Prospective Antibacterial Agent Highlighted by the Suitability of Nitisinone in Alkaptonuria 2 (SONIA 2) Clinical Trial - The University of Liverpool Repository [livrepository.liverpool.ac.uk]
- 10. Evaluation of this compound, a Prospective Antibacterial Agent Highlighted by the Suitability of Nitisinone in Alkaptonuria 2 (SONIA 2) Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of antioxidant drugs for the treatment of ochronotic alkaptonuria in an in vitro human cell model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of this compound, a Prospective Antibacterial Agent Highlighted by the Suitability of Nitisinone in Alkaptonuria 2 (SONIA 2) Clinical Trial [mdpi.com]
- 14. This compound, a main phenolic constituent of strawberry tree honey, protects human peripheral blood lymphocytes against irinotecan-induced cytogenetic damage in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Gallic acid induces apoptosis in A375.S2 human melanoma cells through caspase-dependent and -independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Shiga Toxin 1 Induces Apoptosis in the Human Myelogenous Leukemia Cell Line THP-1 by a Caspase-8-Dependent, Tumor Necrosis Factor Receptor-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Homogentisic Acid in Arthritic Pathologies: From Alkaptonuria to Osteoarthritis
This guide provides a comprehensive comparative analysis of homogentisic acid (HGA) levels and its pathological role in different types of arthritis. Designed for researchers, scientists, and drug development professionals, this document delves into the distinct position of HGA as a causative agent in the rare disease Alkaptonuria (AKU) and its associated ochronotic arthropathy, while contrasting this with its absence in common inflammatory and degenerative joint diseases like Rheumatoid Arthritis (RA) and primary Osteoarthritis (OA). We will explore the molecular mechanisms of HGA-induced joint destruction, present robust methodologies for its quantification, and discuss the implications for therapeutic development.
Introduction: this compound and its Link to Arthritis
This compound (2,5-dihydroxyphenylacetic acid) is an intermediate product in the catabolic pathway of the amino acids phenylalanine and tyrosine. In healthy individuals, HGA is efficiently converted to maleylacetoacetate by the enzyme homogentisate 1,2-dioxygenase (HGD), which is predominantly found in the liver and kidneys.[1][2] However, in the rare autosomal recessive genetic disorder Alkaptonuria (AKU), mutations in the HGD gene lead to a deficiency of this enzyme.[2][3]
This enzymatic block results in the systemic accumulation of HGA, which is excreted in large quantities in the urine, causing the characteristic symptom of urine that darkens upon standing (homogentisic aciduria).[1][4][5] Over decades, HGA undergoes oxidation and polymerization to form a melanin-like pigment that deposits in collagen-rich connective tissues throughout the body, a process known as ochronosis.[2][3][6] While multisystemic, the most debilitating manifestation of AKU is ochronotic arthropathy, a severe and early-onset form of degenerative joint disease that clinically resembles osteoarthritis but follows a far more aggressive course.[7][8]
This guide aims to clarify the role of HGA across different arthritic conditions, establishing it as a definitive biomarker and etiological agent for ochronotic arthropathy and distinguishing this condition from primary OA and RA, where HGA does not play a pathological role.
Comparative Analysis of this compound Levels
The fundamental distinction between ochronotic arthropathy and other forms of arthritis lies in the systemic concentration of HGA. In primary OA and RA, HGA levels in biological fluids are typically at a baseline or are undetectable, consistent with a functional tyrosine degradation pathway. In stark contrast, AKU is characterized by HGA concentrations that are several orders of magnitude higher.
The rationale for this comparison is critical for differential diagnosis. A patient presenting with severe, early-onset osteoarthritis-like symptoms could have ochronotic arthropathy, and the measurement of HGA is the definitive diagnostic test.[2][9] The absence of elevated HGA effectively rules out AKU as the cause of the arthropathy.
Table 1: Comparative HGA Concentrations in Biological Fluids
| Biological Fluid | Alkaptonuria (Ochronotic Arthropathy) | Healthy Controls / Osteoarthritis / Rheumatoid Arthritis |
| Urine | Extremely High (1 - 8 grams/day)[10] | Trace amounts / Undetectable |
| Serum/Plasma | Significantly Elevated (>5 µg/mL; ~30-60 µM)[11][12] | Trace amounts / Undetectable |
| Synovial Fluid | Elevated (reflects plasma levels) | Not applicable / Undetectable |
Note: The concentrations used in in-vitro studies to mimic the disease state in AKU patients are often in the range of 0.066 mM to 0.1 mM.[12]
Methodologies for HGA Quantification
Accurate and sensitive quantification of HGA is paramount for the diagnosis of AKU and for monitoring therapeutic interventions. High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection is a robust and widely accepted method for this purpose.[13]
Expert Rationale for Method Selection
The choice of reverse-phase HPLC is based on its excellent ability to separate small polar molecules like HGA from a complex biological matrix such as plasma or urine. HGA contains a phenolic ring, which allows for strong and specific detection using a UV detector, typically at a wavelength of around 290 nm. This method offers high specificity, sensitivity, and reproducibility, making it a gold standard for clinical and research applications.[13]
Experimental Protocol: Quantification of HGA in Human Plasma via HPLC-UV
1. Principle: This protocol describes the determination of HGA in human plasma. Proteins are precipitated with an acid, and the supernatant is directly injected into the HPLC system for analysis.
2. Reagents & Materials:
-
This compound (HGA) standard
-
Perchloric acid (HClO₄), 0.6 M
-
Mobile Phase: 20 mM Potassium Phosphate, pH 3.0, with 5% Methanol
-
Human plasma (control and patient samples)
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
3. Sample Preparation:
-
Thaw plasma samples on ice.
-
Pipette 200 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of ice-cold 0.6 M perchloric acid to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
4. HPLC Conditions:
-
Column: C18 reverse-phase
-
Mobile Phase: 20 mM Potassium Phosphate (pH 3.0), 5% Methanol
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detector Wavelength: 290 nm
-
Column Temperature: 30°C
-
Run Time: Approximately 10 minutes (HGA typically elutes around 3-5 minutes)
5. Calibration Curve:
-
Prepare a stock solution of HGA (e.g., 1 mg/mL) in the mobile phase.
-
Perform serial dilutions to create calibration standards ranging from 0.5 µg/mL to 50 µg/mL.
-
Process these standards using the same protein precipitation method as the plasma samples to account for matrix effects.
-
Inject each standard and plot the peak area against the concentration to generate a linear regression curve.
6. Data Analysis & Quality Control:
-
Quantify HGA in patient samples by interpolating their peak areas from the calibration curve.
-
Run a quality control (QC) sample (a plasma sample with a known HGA concentration) with each batch to ensure accuracy and reproducibility.
-
The retention time of the HGA peak in the sample should match that of the standard.
Visualization: HGA Quantification Workflow```dot
Caption: Simplified pathway of HGA-induced joint destruction.
Implications for Research and Drug Development
The clear etiological link between HGA and ochronotic arthropathy provides a unique model for studying metabolically induced arthritis.
-
Therapeutic Targeting: The most direct therapeutic strategy for AKU is to lower systemic HGA levels. Nitisinone, an inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase upstream of HGD, has proven effective in dramatically reducing HGA production and is a licensed treatment for AKU. [4][5]Research continues to focus on the long-term effects of this therapy on joint health.
-
Insights into Osteoarthritis: While HGA is not a factor in primary OA, studying the downstream pathways it activates—such as oxidative stress, autophagy dysregulation, and chondroptosis—can provide valuable insights into mechanisms that may be shared with more common forms of arthritis. [1][8]Understanding how a single metabolic trigger can drive such aggressive joint destruction can help identify novel therapeutic targets for a broader range of arthritic conditions.
Conclusion
The role of this compound in arthritis is highly specific and diagnostically definitive. Its massive accumulation is the sole cause of Alkaptonuria and the resulting ochronotic arthropathy, a condition with a distinct pathophysiology centered on pigment deposition, oxidative stress, and chondrocyte death. In contrast, HGA is not implicated in the pathogenesis of primary osteoarthritis or rheumatoid arthritis. This clear distinction underscores the importance of accurate HGA quantification for differential diagnosis and highlights AKU as a valuable human model for understanding the profound impact of metabolic dysregulation on joint integrity.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Alkaptonuria - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. actaorthopaedica.be [actaorthopaedica.be]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. This compound induces cytoskeleton and extracellular matrix alteration in alkaptonuric cartilage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Osteoarthritis? Ochronotic arthritis! A case study and review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alcaptonuria and ochronotic arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Alkaptonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. usiena-air.unisi.it [usiena-air.unisi.it]
- 12. researchgate.net [researchgate.net]
- 13. This compound determined in biological fluids by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative study of homogentisic acid polymerization under different enzymatic conditions
A Comparative Guide to the Enzymatic Polymerization of Homogentisic Acid
This guide provides an in-depth comparative analysis of the enzymatic polymerization of this compound (HGA), a process of significant interest in both pathological and biotechnological contexts. In the human genetic disorder alkaptonuria (AKU), a deficiency in the enzyme homogentisate 1,2-dioxygenase (HGD) leads to the accumulation of HGA.[1][2][3] This excess HGA undergoes auto-polymerization to form a dark, melanin-like pigment called pyomelanin, which deposits in connective tissues, leading to a debilitating condition known as ochronosis.[1][4] Understanding the mechanisms of this polymerization is crucial for developing therapeutic strategies for AKU.
Beyond its pathological relevance, the controlled in vitro synthesis of HGA-derived pyomelanin is gaining attention for its potential in creating novel biomaterials.[5] This polymer exhibits intriguing properties, including broad-band light absorption, high antioxidant activity, and persistent paramagnetism, making it a candidate for various biotechnological applications.[6][7][8]
This document compares the efficacy of three common oxidative enzymes—laccase, peroxidase, and tyrosinase—in catalyzing HGA polymerization, contrasted with non-enzymatic auto-polymerization. We will explore the causality behind experimental choices, present detailed protocols, and provide comparative data to guide researchers in selecting the optimal conditions for their specific objectives, whether modeling disease pathology or developing advanced biomaterials.
The Fundamental Chemistry of HGA Polymerization
The polymerization of this compound is fundamentally an oxidative process. HGA, a p-diphenolic compound, is first oxidized to its highly reactive p-quinone molecule, benzoquinone acetic acid (BQA).[9][10] This intermediate is unstable and subsequently undergoes non-enzymatic, uncontrolled polymerization to form the complex, heterogeneous polymer known as pyomelanin.[9][11] The efficiency of the initial oxidation step is the primary determinant of the overall reaction rate and is heavily influenced by catalysts and environmental conditions like pH.
Caption: The core pathway of HGA polymerization, proceeding via a rate-limiting oxidation step.
A Comparative Analysis of Catalytic Conditions
The choice of catalyst dictates the reaction's efficiency, yield, and the properties of the final polymer. Here, we compare non-enzymatic auto-polymerization against catalysis by laccase, peroxidase, and tyrosinase.
The Baseline: Non-Enzymatic Auto-polymerization
In the absence of enzymatic catalysts, HGA can still polymerize through auto-oxidation, a reaction highly dependent on pH and the presence of molecular oxygen.[9][12] At physiological pH (around 7.4) and above, the rate of auto-oxidation increases, generating reactive oxygen species like superoxide and hydrogen peroxide as byproducts.[12] This condition serves as a crucial baseline or "no enzyme control" in comparative studies, helping to isolate the specific contribution of an enzyme to the polymerization rate. In acidic conditions (e.g., pH 5.0), auto-polymerization is significantly slower.[9]
Laccase-Catalyzed Polymerization: The "Green" Catalyst
Mechanism & Rationale: Laccases are multi-copper oxidases that utilize molecular oxygen as an electron acceptor to oxidize a wide range of phenolic and anilinic substrates.[13][14] This makes them an environmentally friendly choice, as their only byproduct is water. In the context of HGA polymerization, laccase directly catalyzes the formation of phenoxy radicals from HGA, which then couple to initiate polymerization. The choice of laccase from sources like Trametes versicolor is common due to its high activity and broad substrate specificity.[15]
Experimental Insight: Laccase-catalyzed reactions are particularly effective at near-neutral pH. Studies have shown that performing the synthesis at a physiological pH of ~7.1 can yield water-soluble pyomelanin mimics, a significant advantage for certain biotechnological applications where processability is key.[6][7][15]
Peroxidase-Catalyzed Polymerization: The High-Yield Workhorse
Mechanism & Rationale: Peroxidases, such as the commonly used Horseradish Peroxidase (HRP), catalyze oxidation reactions in the presence of hydrogen peroxide (H₂O₂).[16] HRP uses H₂O₂ to oxidize HGA, generating the necessary radical intermediates for polymerization. This pathway is highly efficient and often results in the highest polymer yields, especially at physiological pH.[9][11]
Experimental Insight: The concentration of H₂O₂ is a critical parameter. While it is a required substrate, excessive concentrations can lead to the inhibition or inactivation of the peroxidase enzyme.[16] Therefore, optimizing the H₂O₂ level is essential for achieving maximal yield and reproducibility. This makes the protocol slightly more complex than laccase-based systems but is often justified by the superior yields.
Tyrosinase-Catalyzed Polymerization: A Less Efficient Route
Mechanism & Rationale: Tyrosinase is a key enzyme in the biosynthesis of eumelanin from tyrosine.[10] While it can also oxidize HGA, its efficiency in this specific reaction is notably lower than that of laccase or peroxidase.[9] In comparative studies, the yield of polyHGA from tyrosinase-catalyzed reactions is often only slightly higher than that of the non-enzymatic control, particularly at physiological pH.[9][11]
Experimental Insight: While tyrosinase is central to understanding melanin synthesis in general, for the specific purpose of polymerizing HGA in vitro, laccase and peroxidase represent more effective and higher-yielding alternatives.
Performance Metrics: A Quantitative Comparison
Experimental data reveals significant differences in the efficiency of these catalytic methods. The yield of the resulting polyHGA precipitate is a key performance indicator, directly reflecting the catalyst's effectiveness under specific pH conditions.
| Catalytic Condition | pH | Relative Polymer Yield (%) | Key Observations & Causality |
| No Enzyme (Control) | 5.0 | ≈ 6% | Minimal auto-oxidation at acidic pH. Serves as a baseline. |
| No Enzyme (Control) | 7.4 | ≈ 5% | Auto-oxidation is expected to be higher, but in this study, the yield was comparable to the acidic control after 5 days.[11] Longer incubation times would likely show a greater increase. |
| Tyrosinase | 5.0 | ≈ 7% | Slightly higher than control, indicating low enzymatic activity at this pH. |
| Tyrosinase | 7.4 | ≈ 5% | Activity is comparable to the non-enzymatic control, suggesting it is not an efficient catalyst for HGA under these conditions.[11] |
| Laccase | 5.0 | ≈ 11% | Demonstrates good activity in mildly acidic conditions. |
| Laccase | 7.4 | ≈ 7% | Effective at physiological pH, though yield is slightly lower than in acidic conditions in this specific experiment. Other studies show high efficiency at neutral pH for producing soluble polymers.[15][17] |
| Peroxidase (HRP) | 5.0 | ≈ 11% | High activity, comparable to laccase at this pH. |
| Peroxidase (HRP) | 7.4 | ≈ 21% | Highest yield observed. The combination of physiological pH and the potent oxidative action of the HRP/H₂O₂ system results in the most efficient polymerization.[11] |
Data synthesized from Galeb, H. A., et al. (2021). The Polymerization of this compound In Vitro as a Model for Pyomelanin Formation.[9][11]
Detailed Experimental Protocols & Workflows
To ensure reproducibility, the following detailed protocols are provided. These protocols are self-validating systems; adherence to the specified conditions should yield results consistent with the comparative data presented.
Protocol 1: Laccase-Catalyzed Synthesis of Water-Soluble Pyomelanin
This protocol is designed to produce a soluble form of the polymer, ideal for applications requiring subsequent processing or formulation.
Caption: Workflow for the synthesis of soluble pyomelanin using laccase.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 100 mM phosphate buffer and adjust the pH to 7.1. Prepare a stock solution of this compound. Prepare a solution of T. versicolor laccase.
-
Reaction Mixture: In a suitable reaction vessel, combine the HGA solution with the phosphate buffer.
-
Enzyme Addition: Add the laccase solution to the mixture to achieve a final laccase-to-HGA molar ratio of 1:1000.[15]
-
Incubation: Place the vessel in a shaker incubator set to 150 rpm and room temperature (~25°C) for 48 hours. Ensure the vessel is not sealed airtight to allow for oxygen diffusion, which is required by the laccase.[15]
-
Harvesting: After incubation, the solution will have turned a dark brown-black color. Centrifuge the mixture to pellet any insoluble material.
-
Final Product: The supernatant contains the water-soluble pyomelanin. For a powdered product, the supernatant can be collected and dried extensively under a stream of nitrogen.[15]
Protocol 2: Comparative Assay of HGA Polymerization
This protocol allows for the direct comparison of different enzymes under identical conditions.
Caption: Experimental workflow for the comparative analysis of HGA polymerization.
Step-by-Step Methodology:
-
Preparation: Prepare a stock solution of HGA (e.g., 10.4 mg/mL) and buffers at the desired pH values (e.g., pH 5.0 and pH 7.4). Prepare stock solutions of laccase, peroxidase, and tyrosinase, and a separate solution of H₂O₂.
-
Reaction Setup: For each pH condition, set up four reaction tubes:
-
Control: HGA + Buffer
-
Laccase: HGA + Buffer + Laccase
-
Tyrosinase: HGA + Buffer + Tyrosinase
-
Peroxidase: HGA + Buffer + H₂O₂ + Peroxidase
-
-
Incubation: Incubate all tubes at 37°C for a set period (e.g., 5 days).[11]
-
Isolation of Polymer: After incubation, centrifuge the tubes to pellet the dark precipitate.
-
Purification: Wash the pellet, then re-suspend and dialyze it against deionized water using a 3.5 kDa molecular weight cutoff membrane to remove unreacted monomer and low-molecular-weight oligomers.[11]
-
Quantification: Lyophilize (freeze-dry) the dialyzed samples to obtain a dry powder. The final weight of the powder corresponds to the polymer yield.
Conclusion and Future Outlook
The in vitro polymerization of this compound is a versatile process whose outcome is critically dependent on the chosen catalytic system. This comparative guide demonstrates that for achieving the highest yield of polyHGA, a peroxidase-based system at physiological pH is the most effective approach.[9][11] For applications where polymer solubility is paramount, a laccase-catalyzed reaction at neutral pH offers a compelling "green" alternative that produces water-soluble pyomelanin.[15] Tyrosinase, by contrast, is a relatively inefficient catalyst for this specific transformation.
A deeper understanding of these polymerization dynamics not only provides tools for the rational design of novel pyomelanin-based biomaterials but also offers valuable insights into the pathological pigmentation process in alkaptonuria. Future research may focus on further tuning reaction conditions to control the molecular weight and specific properties of the resulting polymer, potentially opening new therapeutic avenues for AKU and expanding the application of these fascinating biopolymers in medicine and materials science.[5][10]
References
- 1. Alkaptonuria - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Alkaptonuria - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Mutation and polymorphism analysis of the human homogentisate 1, 2-dioxygenase gene in alkaptonuria patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. research.lancaster-university.uk [research.lancaster-university.uk]
- 6. This compound and gentisic acid biosynthesized pyomelanin mimics: structural characterization and antioxidant activity [usiena-air.unisi.it]
- 7. This compound and Gentisic Acid Biosynthesized Pyomelanin Mimics: Structural Characterization and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound and Gentisic Acid Biosynthesized Pyomelanin Mimics: Structural Characterization and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of Melanin-like Pigment Synthesized from this compound, with or without Tyrosine, and Its Implications in Alkaptonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound autoxidation and oxygen radical generation: implications for the etiology of alkaptonuric arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Laccase‐catalysed polymeric dye synthesis from plant‐derived phenols for potential application in hair dyeing: Enzymatic colourations driven by homo‐ or hetero‐polymer synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Production of Recombinant Laccase From Coprinopsis cinerea and Its Effect in Mediator Promoted Lignin Oxidation at Neutral pH [frontiersin.org]
- 15. This compound and Gentisic Acid Biosynthesized Pyomelanin Mimics: Structural Characterization and Antioxidant Activity [mdpi.com]
- 16. Investigating the Mechanism of Horseradish Peroxidase as a RAFT-Initiase [mdpi.com]
- 17. Production and properties of non-cytotoxic pyomelanin by laccase and comparison to bacterial and synthetic pigments - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytoprotective Effects of Homogentisic Acid Against Select Cellular Toxins
This guide provides an in-depth, objective comparison of the cytoprotective capabilities of Homogentisic Acid (HGA) against a panel of well-characterized cellular toxins. Designed for researchers, scientists, and professionals in drug development, this document moves beyond mere protocol listing to offer a foundational understanding of the experimental rationale, presenting supporting data and methodologies for robust, reproducible research.
Introduction: this compound as a Cytoprotective Agent
This compound (HGA), a dihydroxyphenylacetic acid, is an intermediate in the metabolism of the amino acids phenylalanine and tyrosine.[1] While its accumulation is associated with the rare genetic disorder alkaptonuria, emerging research highlights its potent antioxidant and cytoprotective properties.[2][3][4] This guide explores the efficacy of HGA in mitigating cellular damage induced by toxins that trigger distinct pathways of cell death, primarily focusing on oxidative stress.
The dual nature of HGA, exhibiting both pro-oxidant and antioxidant effects depending on concentration and cell type, necessitates a carefully controlled experimental approach to delineate its protective capacity.[2] This work compares HGA's performance against a standard antioxidant, N-acetylcysteine (NAC), to provide a clear benchmark for its potential therapeutic applications.[5][6][7][8]
Comparative Experimental Framework
To comprehensively assess HGA's cytoprotective effects, this guide proposes a series of experiments utilizing human cell lines and two distinct toxins:
-
Hydrogen Peroxide (H₂O₂): A potent oxidizing agent that directly induces oxidative stress, leading to lipid peroxidation and apoptosis.[3]
-
Paraquat: A herbicide that generates reactive oxygen species (ROS) through redox cycling, primarily targeting mitochondria and inducing apoptosis.
The cytoprotective effects of HGA will be compared to those of N-acetylcysteine (NAC) , a well-established antioxidant and glutathione precursor used clinically to treat acetaminophen-induced hepatotoxicity.[6][7][8]
Methodologies and Experimental Protocols
Cell Culture and Toxin Exposure
Human embryonic kidney 293 (HEK293) cells are proposed for this study due to their robust nature and ease of culture. Cells are to be cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO₂.
For experiments, cells should be seeded in 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere for 24 hours. Subsequently, cells are pre-treated with varying concentrations of HGA (e.g., 10, 50, 100 µM) or NAC (e.g., 1, 5, 10 mM) for 2 hours before the addition of H₂O₂ (e.g., 200 µM) or Paraquat (e.g., 500 µM).
Assessment of Cell Viability: MTT Assay
The MTT assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.[9]
Protocol:
-
After the 24-hour toxin exposure, the culture medium is removed.
-
100 µL of fresh medium containing 0.5 mg/mL MTT is added to each well.
-
The plate is incubated for 4 hours at 37°C.
-
The MTT solution is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
Quantification of Cytotoxicity: LDH Assay
The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells, providing a quantitative measure of cytotoxicity.[10][11][12]
Protocol:
-
After the 24-hour toxin exposure, 50 µL of the cell culture supernatant is transferred to a new 96-well plate.
-
100 µL of the LDH reaction mixture is added to each well.
-
The plate is incubated for 30 minutes at room temperature, protected from light.
-
The absorbance is measured at 490 nm using a microplate reader.
-
Cytotoxicity is calculated as a percentage of the maximum LDH release from lysed control cells.[13]
Measurement of Intracellular Reactive Oxygen Species (ROS)
The DCFDA-Cellular ROS Assay Kit can be used to measure intracellular ROS levels.
Protocol:
-
Cells are seeded in a black, clear-bottom 96-well plate.
-
Following treatment with HGA/NAC and the respective toxins, the medium is removed.
-
Cells are washed with a buffer solution and then incubated with a DCFDA solution for 45 minutes at 37°C.
-
The fluorescence is measured at an excitation of 485 nm and an emission of 535 nm.
Comparative Data Analysis
The following tables present hypothetical data to illustrate the expected outcomes of the described experiments.
Table 1: Cytoprotective Effect of HGA and NAC on H₂O₂-induced Cytotoxicity
| Treatment Group | Cell Viability (% of Control) (MTT Assay) | Cytotoxicity (% of Max) (LDH Assay) | Intracellular ROS (% of Control) |
| Control | 100 ± 5.2 | 5.1 ± 1.3 | 100 ± 8.1 |
| H₂O₂ (200 µM) | 45.3 ± 4.1 | 58.2 ± 3.9 | 350.4 ± 25.6 |
| HGA (50 µM) + H₂O₂ | 68.7 ± 3.8 | 32.5 ± 2.7 | 210.9 ± 18.3 |
| HGA (100 µM) + H₂O₂ | 85.2 ± 4.5 | 15.8 ± 2.1 | 145.7 ± 12.9 |
| NAC (5 mM) + H₂O₂ | 75.4 ± 4.0 | 25.1 ± 3.0 | 180.2 ± 15.4 |
| NAC (10 mM) + H₂O₂ | 90.1 ± 5.1 | 10.3 ± 1.8 | 120.5 ± 10.7 |
Table 2: Cytoprotective Effect of HGA and NAC on Paraquat-induced Cytotoxicity
| Treatment Group | Cell Viability (% of Control) (MTT Assay) | Cytotoxicity (% of Max) (LDH Assay) | Intracellular ROS (% of Control) |
| Control | 100 ± 5.5 | 4.8 ± 1.1 | 100 ± 7.5 |
| Paraquat (500 µM) | 52.1 ± 3.9 | 49.7 ± 4.2 | 280.1 ± 21.3 |
| HGA (50 µM) + Paraquat | 72.3 ± 4.2 | 28.9 ± 3.1 | 195.6 ± 16.8 |
| HGA (100 µM) + Paraquat | 88.9 ± 4.8 | 12.4 ± 1.9 | 130.2 ± 11.5 |
| NAC (5 mM) + Paraquat | 78.6 ± 4.3 | 22.5 ± 2.8 | 165.4 ± 14.9 |
| NAC (10 mM) + Paraquat | 92.5 ± 5.3 | 8.9 ± 1.5 | 115.8 ± 9.9 |
These data suggest that HGA exhibits a dose-dependent cytoprotective effect against both H₂O₂ and Paraquat, comparable to the well-established antioxidant NAC.
Mechanistic Insights and Signaling Pathways
The cytoprotective effects of HGA are likely mediated through its ability to scavenge intracellular ROS and activate cellular antioxidant defense mechanisms.[3] HGA has been shown to increase the activity of catalase, an enzyme crucial for the decomposition of hydrogen peroxide.[3] Furthermore, HGA may modulate signaling pathways involved in cell survival and apoptosis. For instance, it has been found to protect against H₂O₂-induced damage via the activation of the extracellular signal-regulated kinase (ERK) protein.[3]
In the context of diseases like alkaptonuria, chronic exposure to HGA can lead to oxidative stress and alter signaling pathways such as the Wnt/β-catenin pathway.[14][15] In chondrocytes, HGA has been shown to induce alterations in autophagy, which can lead to apoptosis.[16][17][18] This highlights the importance of understanding the concentration-dependent and cell-type-specific effects of HGA.
Visualizing Experimental Workflow and Proposed Mechanism
Caption: A diagram illustrating the experimental workflow and the proposed cytoprotective mechanism of this compound.
Discussion and Future Directions
The presented framework provides a robust starting point for assessing the cytoprotective effects of this compound. The hypothetical data suggest that HGA is a potent antioxidant capable of mitigating toxin-induced cell death. Its efficacy appears comparable to NAC, a widely used antioxidant.
Future research should aim to:
-
Elucidate the detailed molecular mechanisms underlying HGA's cytoprotective effects, including its impact on specific signaling pathways such as Akt and mitochondrial function.[19]
-
Investigate the potential synergistic effects of HGA with other antioxidant compounds.
-
Evaluate the cytoprotective effects of HGA in more complex in vitro models, such as 3D cell cultures and organoids, and eventually in in vivo models.
By systematically exploring these avenues, the full therapeutic potential of this compound as a cytoprotective agent can be realized.
References
- 1. This compound | C8H8O4 | CID 780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, a main phenolic constituent of strawberry tree honey, protects human peripheral blood lymphocytes against irinotecan-induced cytogenetic damage in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation of anti-oxidant treatments in an in vitro model of alkaptonuric ochronosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the protective effects of N-acetylcysteine, 2-mercaptopropionylglycine and dithiothreitol against acetaminophen toxicity in mouse hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative evaluation of N-acetylcysteine and N-acetylcysteineamide in acetaminophen-induced hepatotoxicity in human hepatoma HepaRG cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comparison of hepatoprotective activities of aminoguanidine and N-acetylcysteine in rat against the toxic damage induced by azathioprine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time [pubmed.ncbi.nlm.nih.gov]
- 12. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. This compound affects human osteoblastic functionality by oxidative stress and alteration of the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. repository.essex.ac.uk [repository.essex.ac.uk]
- 17. This compound induces autophagy alterations leading to chondroptosis in human chondrocytes: Implications in Alkaptonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Carnosic acid induces apoptosis associated with mitochondrial dysfunction and Akt inactivation in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of Homogentisic Acid
This guide provides comprehensive, actionable procedures for the safe handling and disposal of Homogentisic Acid (HGA) in a laboratory setting. As a key intermediate in the metabolic pathway of aromatic amino acids like phenylalanine and tyrosine, HGA is a frequent subject of study in biochemical and pharmaceutical research.[1] Adherence to proper disposal protocols is not merely a matter of regulatory compliance but a cornerstone of laboratory safety and environmental stewardship. This document moves beyond a simple checklist to explain the causality behind each procedural step, ensuring a deep, applicable understanding for researchers, scientists, and drug development professionals.
Hazard Profile and Essential Risk Mitigation
Before handling or disposing of any chemical, a thorough understanding of its hazard profile is critical. This compound, while a naturally occurring metabolite, presents several risks in its concentrated, purified form.[2][3]
Primary Hazards:
-
Skin Irritation: Direct contact can cause skin inflammation, characterized by itching, scaling, or redness.[4][5]
-
Serious Eye Irritation: The compound is a strong eye irritant and can result in redness, pain, or severe eye damage upon contact.[3][4][6]
-
Respiratory Irritation: Inhalation of HGA dust can irritate the lungs and respiratory system.[4][6]
-
Sensitization: Some evidence suggests HGA may cause allergic skin reactions or asthma-like symptoms if inhaled.
The causality for these irritant effects lies in its nature as a phenolic organic acid. These properties necessitate the use of appropriate Personal Protective Equipment (PPE) to create a barrier between the researcher and the chemical.
Table 1: Required Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Specification | Rationale and Authoritative Source |
| Eye/Face Protection | Chemical splash-resistant safety glasses or goggles with side protection. | Essential to prevent contact with HGA, which is classified as a serious eye irritant.[4][6] |
| Hand Protection | Compatible protective gloves (e.g., nitrile). | Prevents skin contact, irritation, and potential allergic reactions.[6] |
| Body Protection | Laboratory coat. | Protects against incidental skin contact and contamination of personal clothing.[4][6] |
| Respiratory Protection | Use only in a well-ventilated area or under a chemical fume hood. | Minimizes the risk of inhaling dust, which can cause respiratory irritation.[4][6] |
The Core Directive: Compliant Waste Disposal
The guiding principle for the disposal of this compound is that it must be managed as regulated chemical waste. While some institutional guidelines for highly dilute solutions may differ, the most authoritative sources—the Safety Data Sheets (SDS)—are clear: do not dispose of this compound down the sanitary sewer. [7] The material must be collected by an approved waste disposal contractor.[4]
This directive is rooted in federal and local regulations. In the United States, the Environmental Protection Agency (EPA) guidelines under 40 CFR 261.3 require chemical waste generators to determine if a discarded chemical is classified as hazardous.[4] Entrusting disposal to a licensed professional service ensures that these complex classification and disposal requirements are met, safeguarding both the institution and the environment.
Experimental Protocol: Waste Accumulation and Segregation
This protocol outlines the self-validating steps for safely accumulating HGA waste for professional disposal.
-
Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container for HGA waste. This container should be dedicated solely to HGA and its associated contaminated materials (e.g., weigh boats, contaminated wipes).
-
Label Correctly: The label must clearly state "Hazardous Waste" and "this compound." Include the date accumulation started and the specific hazards (e.g., "Irritant," "Skin Sensitizer").
-
Segregate Waste Streams: Do not mix HGA waste with other chemical waste streams, particularly strong oxidizing agents, which are incompatible.[4] Mixing incompatible chemicals can lead to dangerous reactions.
-
Solid vs. Liquid Waste:
-
Solid HGA: Collect surplus solid HGA, contaminated labware (gloves, wipes, etc.), and place them directly into the designated solid waste container.
-
Aqueous Solutions: Collect solutions containing HGA in a designated liquid waste container. Do not pour down the drain.
-
-
Storage: Store the sealed waste container in a well-ventilated, secure area, such as a satellite accumulation area or a designated cabinet, away from incompatible materials.[4][6]
-
Schedule Pickup: Once the container is full or has been in storage for a period defined by institutional policy (often 90-180 days), contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup by a licensed waste disposal vendor.[4]
Diagram 1: Workflow for Compliant this compound Disposal.
Emergency Procedures: Spill Management
In the event of a spill, a swift and correct response is crucial to mitigate exposure and prevent environmental contamination.
Experimental Protocol: Solid this compound Spill Cleanup
-
Ensure Safety: Immediately alert personnel in the area. Ensure proper PPE, including respiratory protection, is worn before addressing the spill.[5]
-
Prevent Dust Generation: Do not use dry sweeping methods that could aerosolize the HGA powder.
-
Contain and Absorb: Gently cover the spill with an inert absorbent material (e.g., sand, vermiculite).[4]
-
Collect Material: Carefully scoop or vacuum the absorbed material into the designated HGA hazardous waste container.[4]
-
Decontaminate Area: Wipe the spill area with a damp cloth. The cloth and any other contaminated cleaning materials must also be disposed of in the hazardous waste container.
-
Wash Hands Thoroughly: After cleanup is complete, wash hands thoroughly with soap and water.[4]
Final Decontamination and Container Disposal
-
Contaminated Glassware: Reusable glassware should be decontaminated by rinsing thoroughly with an appropriate solvent (e.g., water, followed by an ethanol rinse) in a chemical fume hood. The rinsate must be collected as hazardous liquid waste.
-
Empty Original Containers: An empty container that held HGA must be disposed of as unused product in the designated hazardous waste stream.[4] Do not rinse and reuse the container, as residual chemical may remain.[4][5]
By adhering to these scientifically-grounded and regulation-aware procedures, you ensure the safe and responsible management of this compound waste, protecting yourself, your colleagues, and the environment.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Evaluation of this compound, a Prospective Antibacterial Agent Highlighted by the Suitability of Nitisinone in Alkaptonuria 2 (SONIA 2) Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C8H8O4 | CID 780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sds.metasci.ca [sds.metasci.ca]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
